molecular formula C7H6F3NO3S B1304635 2-(Trifluoromethoxy)benzenesulfonamide CAS No. 37526-59-3

2-(Trifluoromethoxy)benzenesulfonamide

Cat. No.: B1304635
CAS No.: 37526-59-3
M. Wt: 241.19 g/mol
InChI Key: HIFGQHGWMTZMOH-UHFFFAOYSA-N
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Description

2-(Trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C7H6F3NO3S and its molecular weight is 241.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(trifluoromethoxy)benzenesulfonamide
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InChI

InChI=1S/C7H6F3NO3S/c8-7(9,10)14-5-3-1-2-4-6(5)15(11,12)13/h1-4H,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

HIFGQHGWMTZMOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC(F)(F)F)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1044930
Record name 2-(Trifluoromethoxy)benzenesulfonamide
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Molecular Weight

241.19 g/mol
Source PubChem
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CAS No.

37526-59-3
Record name 2-(Trifluoromethoxy)benzenesulfonamide
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Record name 2-(Trifluoromethoxy)benzenesulfonamide
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Record name 2-(Trifluoromethoxy)benzenesulfonamide
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Record name 2-(trifluoromethoxy)-benzenesulphonamide
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Record name 2-(TRIFLUOROMETHOXY)BENZENESULFONAMIDE
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Foundational & Exploratory

2-(Trifluoromethoxy)benzenesulfonamide chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the chemical properties and related methodologies of 2-(Trifluoromethoxy)benzenesulfonamide for researchers, scientists, and drug development professionals.

Abstract

This compound is a fluorinated aromatic sulfonamide that serves as a key intermediate in synthetic chemistry. This document provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and its known applications. All quantitative data are summarized in tabular format for clarity and ease of comparison.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature. Its core structure consists of a benzene ring substituted with a trifluoromethoxy group and a sulfonamide group at positions 2 and 1, respectively. The presence of the trifluoromethoxy group significantly influences its electronic properties and lipophilicity.

Physical Properties

The key physical properties of this compound are summarized in the table below. These values are critical for its handling, storage, and application in various chemical reactions.

PropertyValueSource
Molecular Formula C₇H₆F₃NO₃SN/A
Molecular Weight 257.19 g/mol N/A
CAS Number 175277-73-3N/A
Appearance White to off-white solid/powder
Melting Point 139-141 °C
Boiling Point 337.6 ± 42.0 °C (at 760 mmHg)
Density 1.6 ± 0.1 g/cm³
pKa 7.99 ± 0.40
LogP 1.91
Vapor Pressure 0.0 ± 0.8 mmHg at 25°C
Enthalpy of Vaporization 61.2 ± 3.0 kJ/mol
Refractive Index 1.503
Chemical and Spectroscopic Properties

The chemical reactivity of this compound is characteristic of aromatic sulfonamides. The sulfonamide group can undergo N-alkylation, N-arylation, and other modifications. The aromatic ring is susceptible to electrophilic substitution, with the directing effects influenced by both the sulfonamide and the trifluoromethoxy substituents.

  • Solubility : Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.

  • Storage : Recommended to be stored at 2-8°C under an inert atmosphere to prevent degradation.

Experimental Protocols

The following sections detail the methodologies for the synthesis and purification of this compound.

Synthesis of this compound

This protocol describes a common method for the synthesis of this compound starting from 2-(trifluoromethoxy)aniline.

Materials:

  • 2-(Trifluoromethoxy)aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sulfur Dioxide (SO₂)

  • Copper(I) Chloride (CuCl)

  • Aqueous Ammonia (NH₃)

  • Ice

  • Water

  • Organic solvent (e.g., Dichloromethane or Ethyl Acetate)

  • Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Diazotization:

    • Dissolve 2-(trifluoromethoxy)aniline in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5°C in an ice bath.

    • Slowly add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5°C. Stir for 30 minutes to form the diazonium salt solution.

  • Sulfonylation:

    • In a separate flask, prepare a solution of sulfur dioxide in a suitable solvent, saturated with copper(I) chloride as a catalyst.

    • Slowly add the previously prepared cold diazonium salt solution to the sulfur dioxide solution.

    • Allow the reaction to warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases. This forms 2-(trifluoromethoxy)benzene-1-sulfonyl chloride.

  • Amination:

    • Carefully pour the reaction mixture containing the sulfonyl chloride into a cold, concentrated aqueous ammonia solution with vigorous stirring.

    • Stir the mixture for 1-2 hours to allow for the complete conversion of the sulfonyl chloride to the sulfonamide.

  • Work-up and Purification:

    • Acidify the mixture with hydrochloric acid to precipitate the crude product.

    • Filter the solid, wash with cold water, and dry.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

    • Alternatively, the product can be extracted into an organic solvent like ethyl acetate, dried over sodium sulfate, and the solvent evaporated to yield the purified product.

Quality Control and Analysis

The purity and identity of the synthesized this compound can be confirmed using the following analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product. A suitable mobile phase would be a mixture of hexane and ethyl acetate.

  • Melting Point Analysis: To check for the purity of the compound. A sharp melting point range close to the literature value indicates high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the presence and integration of aromatic and amine protons.

    • ¹³C NMR: To identify the number of unique carbon atoms in the molecule.

    • ¹⁹F NMR: To confirm the presence of the -OCF₃ group.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its identity.

Logical Workflow and Diagrams

The following diagrams illustrate the synthesis workflow and the chemical structure of this compound.

G Synthesis Workflow for this compound A 2-(Trifluoromethoxy)aniline B Diazotization (NaNO2, HCl, 0-5°C) A->B C Diazonium Salt Intermediate B->C D Sulfonylation (SO2, CuCl) C->D E 2-(Trifluoromethoxy)benzene-1-sulfonyl chloride D->E F Amination (Conc. NH3) E->F G Crude this compound F->G H Purification (Recrystallization/Extraction) G->H I Pure this compound H->I

An In-depth Technical Guide to 2-(Trifluoromethoxy)benzenesulfonamide (CAS Number 37526-59-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Trifluoromethoxy)benzenesulfonamide (CAS No. 37526-59-3), a fluorinated organic compound with significant potential in pharmaceutical and agrochemical research. The document details its physicochemical properties, synthesis protocols, and discusses its potential, yet currently unquantified, biological activities. Due to a lack of specific publicly available data on its biological mechanism of action, this guide also presents a conceptual framework based on the known activities of the broader benzenesulfonamide class of compounds. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and medicinal chemistry.

Chemical and Physical Properties

This compound is a white to light-colored crystalline solid. The trifluoromethoxy group significantly influences its chemical properties, enhancing its reactivity and solubility in various organic solvents.[1] Its stability under a range of conditions makes it a versatile intermediate in complex synthetic pathways.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 37526-59-3[1][2]
Molecular Formula C₇H₆F₃NO₃S[1][2]
Molecular Weight 241.18 g/mol [1]
Appearance White to light yellow to light orange powder/crystal[1]
Melting Point 185 - 190 °C[1]
Purity ≥ 98% (GC)[1]
Predicted pKa 9.56 ± 0.60ChemicalBook
Solubility Soluble in DMSO and MethanolChemicalBook
Storage Conditions Room Temperature[1]

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely available in peer-reviewed literature. However, a certificate of analysis confirms the structure by proton NMR. An FT-IR spectrum is also commercially available.

  • ¹H NMR: While a specific spectrum with peak assignments is not publicly available, a Certificate of Analysis from a commercial supplier confirms that the proton NMR spectrum conforms to the expected structure.

  • ¹³C NMR: Specific experimental ¹³C NMR data is not publicly available.

  • Infrared (IR) Spectroscopy: An FT-IR spectrum is available from commercial suppliers. Key expected peaks would include those corresponding to N-H stretching of the sulfonamide, S=O stretching, C-F stretching of the trifluoromethoxy group, and aromatic C-H and C=C stretching.

  • Mass Spectrometry: Specific mass spectrometry data for this compound is not publicly available. However, the fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry often involves the elimination of SO₂ via rearrangement.

Synthesis

A detailed experimental protocol for the synthesis of this compound is outlined below. The process involves the diazotization of 2-(trifluoromethoxy)aniline, followed by a sulfonyl chloride formation and subsequent amination.

Experimental Protocol: Synthesis of this compound

Step 1: Preparation of 2-(trifluoromethoxy)aniline hydrochloride

  • In a 1000 mL four-neck flask at room temperature, add 200 g (1.92 mol) of hydrochloric acid, 100 g (0.565 mol) of ortho-amino(trifluoromethoxy)benzene, and 80 g of water.

  • Stir the mixture for 1 hour while maintaining the reaction temperature between 0 to 30°C.

  • This will yield a 380 g salt reaction solution containing 2-(trifluoromethoxy)aniline hydrochloride.

Step 2: Preparation of 2-(trifluoromethoxy)benzene diazonium salt

  • Under stirring, add 120 g (0.579 mol) of sodium nitrite solution to the 380 g salt reaction solution obtained in Step 1.

  • Control the reaction temperature between -20 to 5°C.

  • After the complete dropwise addition over 1 hour, keep the mixture warm for an additional hour.

  • This will yield a 500 g diazotization reaction solution containing 2-(trifluoromethoxy)benzene diazonium salt.

Step 3: Preparation of 2-(Trifluoromethoxy)benzenesulfonyl Chloride

  • In a 2000 mL four-neck flask, sequentially add 400 g (3.84 mol) of hydrochloric acid, 10 g (0.0587 mol) of cuprous chloride, and 80.0 g (0.769 mol) of sodium bisulfite as the bottom material.

  • Under stirring, add the 500 g diazotization reaction solution from Step 2 dropwise at -20 to 5°C.

  • After the complete dropwise addition over 5 hours, keep the mixture warm for 1 hour.

  • Allow the layers to separate and collect the oil layer.

  • Add 400 g of water, stir for 0.5 hours, allow it to separate for 0.5 hours, and collect the oil layer.

  • This will yield 142 g of 2-(Trifluoromethoxy)benzenesulfonyl chloride.

Step 4: Preparation of this compound

  • In a 1000 mL four-neck flask, sequentially add 25.7 g (0.48 mol) of ammonium chloride, 102 g of water, and 142 g of 2-(Trifluoromethoxy)benzenesulfonyl chloride from Step 3 as the bottom material.

  • Under stirring, add 139 g (1.15 mol) of sodium hydroxide solution dropwise at 0 to 20°C to the bottom material.

  • After the complete dropwise addition over 1 hour, keep the mixture warm for 1 hour.

  • Adjust the temperature to 0 to 5°C for sufficient crystallization.

  • Filter the product and wash with 30 g of water to yield the wet product.

  • Drying of the wet product will yield this compound.

G A 2-(Trifluoromethoxy)aniline B HCl, H₂O 0-30°C A->B Step 1 C 2-(Trifluoromethoxy)aniline hydrochloride B->C D NaNO₂, -20 to 5°C C->D Step 2 E 2-(Trifluoromethoxy)benzene diazonium salt D->E F HCl, CuCl, NaHSO₃ -20 to 5°C E->F Step 3 G 2-(Trifluoromethoxy)benzenesulfonyl chloride F->G H NH₄Cl, NaOH, H₂O 0-20°C G->H Step 4 I This compound H->I

Caption: Synthetic workflow for this compound.

Biological Activity

While specific quantitative data on the biological activity of this compound is not available in the public domain, its role as a key intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and anti-cancer agents, is noted.[1] The sulfonamide functional group is a well-known pharmacophore with potential antibacterial properties.[1]

Potential Anti-Inflammatory and Anti-Cancer Activity (Conceptual)

Benzenesulfonamide derivatives are known to exhibit anti-inflammatory and anti-cancer properties through various mechanisms. In the absence of specific data for this compound, a conceptual model based on the known activities of this class of compounds is presented. It is critical to note that the following pathways are hypothetical for this specific molecule and require experimental validation.

Potential Mechanisms:

  • Anti-Inflammatory: Some sulfonamides are known to inhibit cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway, reducing the production of prostaglandins.

  • Anti-Cancer: Certain sulfonamide derivatives have been shown to inhibit carbonic anhydrases, particularly isoforms that are overexpressed in tumors and contribute to their survival and proliferation.

G cluster_0 Potential Anti-Inflammatory Pathway cluster_1 Potential Anti-Cancer Pathway A This compound B COX Enzymes A->B Inhibition (Hypothesized) C Prostaglandin Synthesis B->C Catalyzes D Inflammation C->D Mediates E This compound F Carbonic Anhydrase IX/XII E->F Inhibition (Hypothesized) G Tumor Acidosis Regulation F->G Maintains H Tumor Proliferation & Survival G->H Promotes

Caption: Conceptual signaling pathways for benzenesulfonamide activity.

Disclaimer: The biological activities and mechanisms of action depicted are based on the general properties of the benzenesulfonamide class of compounds and have not been experimentally verified for this compound (CAS 37526-59-3). Further research is required to elucidate the specific biological profile of this compound.

Applications in Research and Development

The primary application of this compound is as a versatile building block in the synthesis of more complex molecules for various sectors.

  • Pharmaceutical Development: It serves as a key intermediate in the creation of novel drug candidates, particularly those targeting inflammatory diseases and cancer.[1]

  • Agrochemicals: This compound is utilized in the formulation of herbicides and pesticides.[1]

  • Material Science: Its properties are being explored for creating advanced polymers with enhanced thermal stability and chemical resistance.[1]

  • Fluorinated Compounds Research: It is used to study the effects of fluorination on chemical reactivity and stability, contributing to the development of new materials.[1]

Conclusion

This compound is a valuable chemical intermediate with significant potential in drug discovery and material science. While its own biological activity is not yet well-defined in publicly available literature, its structural features make it an attractive starting point for the synthesis of novel bioactive compounds. This technical guide has summarized the available data on its properties and synthesis. Further in-depth biological studies are warranted to fully characterize its pharmacological profile and unlock its full potential as a therapeutic agent or a tool for chemical biology research.

References

An In-depth Technical Guide to 2-(trifluoromethoxy)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 2-(trifluoromethoxy)benzenesulfonamide. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Core Physicochemical Properties

Quantitative Physicochemical Data

The table below summarizes the key physicochemical properties of this compound. It is important to note that boiling point, pKa, logP, and solubility are predicted values, as experimental data could not be sourced from available literature.

PropertyValueSource
Molecular Formula C₇H₆F₃NO₃S[1][2]
Molecular Weight 241.18 g/mol [1]
Melting Point 185 - 190 °C[1]
Boiling Point (Predicted) 320.5 ± 52.0 °C
pKa (Predicted) 9.55 ± 0.60
logP (Predicted) 1.4[3]
Solubility (Predicted) Soluble in some organic solvents (e.g., chloroform, dimethylformamide)[4]
Appearance White to light yellow to light orange powder to crystal[1]
CAS Number 37526-59-3[1][2]

Experimental Protocols

The synthesis of this compound can be achieved through various routes. Two prominent methods are detailed below.

Synthesis via Dehalogenation of Halogenated Precursors

A common method for the preparation of this compound involves the dehalogenation of a corresponding halogenated trifluoromethoxybenzene sulfonamide.[5]

Experimental Protocol:

  • A solution of a halogenated this compound (e.g., 2-trifluoromethoxy-5-bromobenzenesulfonamide) is prepared in a suitable solvent, such as methanol.

  • An acid acceptor, for instance, a solution of potassium hydroxide in methanol, is added to the reaction mixture.

  • A catalyst, typically palladium on activated carbon (5%), is introduced into the mixture.

  • The reaction is carried out under a hydrogen atmosphere at a temperature ranging from 0 to 200 °C.

  • After the reaction is complete, the catalyst is removed by filtration.

  • The filtrate is concentrated, and the resulting residue is taken up in a mixture of water and an organic solvent like ethyl acetate.

  • The organic phase is separated, dried over a drying agent such as sodium sulfate, and filtered.

  • The filtrate is again concentrated, and the crude product is purified by stirring with a suitable organic liquid (e.g., n-butanol) to induce crystallization.

  • The pure, crystalline this compound is then isolated by suction filtration.[5]

Synthesis from 2-(Trifluoromethoxy)aniline

An alternative synthetic route starts from 2-(trifluoromethoxy)aniline. This multi-step process is outlined below.

Experimental Protocol:

Step 1: Preparation of 2-(trifluoromethoxy)aniline hydrochloride

  • In a reaction vessel, hydrochloric acid, 2-(trifluoromethoxy)aniline, and water are combined at room temperature.

  • The mixture is stirred for approximately one hour, maintaining the temperature between 0 and 30 °C, to yield a solution of 2-(trifluoromethoxy)aniline hydrochloride.

Step 2: Preparation of 2-(trifluoromethoxy)benzene diazonium salt

  • To the 2-(trifluoromethoxy)aniline hydrochloride solution, a solution of sodium nitrite is added dropwise while maintaining the temperature between -20 and 5 °C.

  • After the addition is complete, the reaction mixture is stirred for an additional hour to ensure the complete formation of the diazonium salt.

Step 3: Preparation of 2-(Trifluoromethoxy)benzenesulfonyl Chloride

  • In a separate reaction vessel, hydrochloric acid, cuprous chloride, and sodium bisulfite are combined.

  • The previously prepared diazonium salt solution is added dropwise to this mixture at a temperature of -20 to 5 °C.

  • The reaction is allowed to proceed for several hours, after which the layers are separated, and the oil layer containing the sulfonyl chloride is collected and washed with water.

Step 4: Preparation of this compound

  • The 2-(trifluoromethoxy)benzenesulfonyl chloride is dissolved in a suitable solvent.

  • Ammonium chloride and water are added, followed by the dropwise addition of a sodium hydroxide solution at 0 to 20 °C.

  • After stirring and allowing for crystallization at a low temperature (0 to 5 °C), the product is filtered, washed with water, and dried to yield this compound.

Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound from its halogenated precursor.

G Synthesis of this compound via Dehalogenation cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start1 Halogenated this compound reaction Dehalogenation Reaction (0-200 °C) start1->reaction start2 Hydrogen Gas start2->reaction start3 Catalyst (e.g., Pd/C) start3->reaction start4 Solvent (e.g., Methanol) start4->reaction start5 Acid Acceptor (optional) start5->reaction filtration1 Catalyst Filtration reaction->filtration1 concentration1 Solvent Evaporation filtration1->concentration1 extraction Liquid-Liquid Extraction concentration1->extraction drying Drying of Organic Phase extraction->drying concentration2 Final Concentration drying->concentration2 crystallization Crystallization concentration2->crystallization filtration2 Isolation of Product crystallization->filtration2 product This compound filtration2->product

Caption: Workflow for the synthesis of this compound.

Biological Activity and Applications

Currently, there is a lack of specific data in the public domain regarding the detailed biological activity, mechanism of action, or specific signaling pathways associated with this compound.

However, the compound is recognized as a valuable intermediate in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries.[1]

  • Pharmaceutical Development: It serves as a building block in the development of anti-inflammatory and anti-cancer agents.[1] The benzenesulfonamide scaffold is a well-known pharmacophore present in a variety of therapeutic agents.

  • Agrochemicals: This compound is used in the formulation of herbicides.[1][5] The trifluoromethoxy group can enhance the efficacy of active ingredients in pest control products.[1]

  • Material Science: The unique properties imparted by the trifluoromethoxy group, such as enhanced thermal stability and chemical resistance, make it a compound of interest in the creation of advanced polymers and materials.[1]

Due to the absence of specific biological pathway information, a corresponding diagram cannot be provided at this time. Further research is required to elucidate the specific biological targets and mechanisms of action of this compound and its derivatives.

References

2-(Trifluoromethoxy)benzenesulfonamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethoxy)benzenesulfonamide is a fluorinated aromatic sulfonamide that serves as a critical intermediate in the synthesis of various agrochemicals and has potential applications in pharmaceutical development. Its trifluoromethoxy group imparts unique properties, including increased lipophilicity and metabolic stability, making it an attractive building block for novel bioactive molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its primary role in the development of acetolactate synthase (ALS) inhibiting herbicides.

Chemical and Physical Properties

This compound is a white to light yellow crystalline powder.[1] Key quantitative data for this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₇H₆F₃NO₃S[1][2]
Molecular Weight 241.19 g/mol [2]
CAS Number 37526-59-3[2]
Melting Point 185 - 190 °C[1]
Appearance White to light yellow to light orange powder to crystal[1]
Purity ≥ 98% (GC)[1]

Synthesis of this compound

A common synthetic route to this compound involves a multi-step process starting from 2-(trifluoromethoxy)aniline. The general workflow is depicted below.

Synthesis_Workflow A 2-(Trifluoromethoxy)aniline B Diazotization A->B  NaNO₂, HCl   C 2-(Trifluoromethoxy)benzene diazonium salt B->C D Sulfonylation C->D  SO₂, CuCl   E 2-(Trifluoromethoxy)benzenesulfonyl chloride D->E F Amination E->F  NH₄OH   G This compound F->G Penoxsulam_Synthesis cluster_0 Starting Materials A This compound C Condensation Reaction A->C B 2-Amino-5,8-dimethoxy- [1,2,4]triazolo[1,5-c]pyrimidine B->C D Penoxsulam C->D  Base (e.g., Pyridine)   Mechanism_of_Action cluster_pathway Normal Plant Metabolism Penoxsulam Penoxsulam ALS Acetolactate Synthase (ALS) Enzyme Penoxsulam->ALS BCAA_Pathway Branched-Chain Amino Acid Biosynthesis Pathway ALS->BCAA_Pathway Blocks Amino_Acids Valine, Leucine, Isoleucine BCAA_Pathway->Amino_Acids Produces BCAA_Pathway->Amino_Acids Protein_Synthesis Protein Synthesis Amino_Acids->Protein_Synthesis Essential for Amino_Acids->Protein_Synthesis Cell_Growth Cell Growth & Division Protein_Synthesis->Cell_Growth Enables Protein_Synthesis->Cell_Growth Plant_Death Plant Death

References

In-Depth Technical Guide: 2-(trifluoromethoxy)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identifiers

This technical guide provides a comprehensive overview of 2-(trifluoromethoxy)benzenesulfonamide, a key intermediate in the development of novel pharmaceuticals and agrochemicals.

IdentifierValue
SMILES O=S(=O)(N)C1=CC=CC=C1OC(F)(F)F[1]
InChIKey HIFGQHGWMTZMOH-UHFFFAOYSA-N[1]

Physicochemical Properties

Key physicochemical properties of this compound are summarized below, providing essential information for its handling, formulation, and synthesis.

PropertyValueSource
CAS Number 37526-59-3[2][3]
Molecular Formula C7H6F3NO3S[2][3]
Molecular Weight 241.18 g/mol [2]
Appearance White to light yellow to light orange powder to crystal[2]
Melting Point 185 - 190 °C[2]
Purity ≥ 98% (GC)[2]
Storage Store at room temperature[2]

Synthesis and Experimental Protocols

A detailed method for the synthesis of this compound involves the dehalogenation of halogenated trifluoromethoxybenzene sulfonamides. This process, outlined in German patent DE19543323A1, allows for the production of the compound in high yield and purity.

Reaction Scheme:

A generalized workflow for this synthesis is depicted below.

Synthesis_Workflow Synthesis Workflow for this compound cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_process Process cluster_products Products & Purification Halogenated_Sulfonamide Halogenated this compound Dehalogenation Dehalogenation Reaction Halogenated_Sulfonamide->Dehalogenation Hydrogen Hydrogen (H2) Hydrogen->Dehalogenation Catalyst Catalyst (e.g., Palladium-based) Catalyst->Dehalogenation Solvent Diluent/Solvent Solvent->Dehalogenation Acid_Acceptor Acid Acceptor (Optional) Acid_Acceptor->Dehalogenation Temperature 0-200 °C Temperature->Dehalogenation Pressure Elevated Pressure Pressure->Dehalogenation Crude_Product Crude this compound Dehalogenation->Crude_Product Purification Purification Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: A diagram illustrating the general workflow for the synthesis of this compound via dehalogenation.

Detailed Experimental Protocol:

The following protocol is adapted from patent DE19543323A1.

  • Reaction Setup: In a suitable reaction vessel, combine the halogenated this compound with a diluent (solvent) and a catalyst. An acid acceptor may also be added if necessary.

  • Hydrogenation: The mixture is then hydrogenated with hydrogen gas at a temperature ranging from 0 to 200 °C and under elevated pressure.

  • Work-up: Upon completion of the reaction, the catalyst is filtered off. The filtrate is then concentrated.

  • Extraction and Drying: The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water. The organic phase is separated, dried over a drying agent like sodium sulfate, and filtered.

  • Crystallization and Isolation: The filtrate is concentrated, and the resulting residue is treated with a polar organic liquid (e.g., n-butanol) to induce crystallization. The pure, crystalline this compound is then isolated by suction filtration.

Applications in Research and Development

This compound is a versatile building block in the synthesis of a variety of biologically active molecules. Its trifluoromethoxy group can enhance properties such as metabolic stability and lipophilicity, making it a valuable moiety in drug design.

Pharmaceutical Development:

This compound serves as a key intermediate in the synthesis of potential therapeutic agents, particularly in the areas of:

  • Anti-inflammatory agents [2]

  • Anticancer agents [2]

Agrochemicals:

This compound is utilized in the formulation of modern agrochemicals, including:

  • Herbicides [2]

  • Pesticides [2]

Biological Activity and Signaling Pathways

Currently, there is limited publicly available data on the specific biological activity and associated signaling pathways of this compound itself. Its primary role is as a precursor in the synthesis of other active compounds. The biological activity of the final products will be dependent on the overall structure of the molecule.

The logical relationship for its application is as follows:

Logical_Relationship Application Logic of this compound Start This compound Process Chemical Synthesis / Derivatization Start->Process Pharma Pharmaceutical Agents (e.g., Anti-inflammatory, Anticancer) Process->Pharma Agro Agrochemicals (e.g., Herbicides, Pesticides) Process->Agro End_Pharma Therapeutic Effect Pharma->End_Pharma End_Agro Crop Protection Agro->End_Agro

References

Trifluoromethoxy Substituted Benzenesulfonamides: A Comprehensive Review for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethoxy (-OCF3) group into benzenesulfonamide scaffolds has emerged as a compelling strategy in modern medicinal chemistry. This unique functional group often imparts favorable physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and improved membrane permeability, thereby augmenting the therapeutic potential of the parent sulfonamide moiety. This technical guide provides a comprehensive literature review of trifluoromethoxy substituted benzenesulfonamides, focusing on their synthesis, biological activities, and structure-activity relationships, with a particular emphasis on their applications in oncology and as enzyme inhibitors.

Quantitative Biological Activity

The biological evaluation of trifluoromethoxy substituted benzenesulfonamides has revealed potent activities across various therapeutic areas. The following tables summarize the key quantitative data from preclinical studies.

Table 1: Anticancer Activity of Trifluoromethoxy Substituted Benzenesulfonamide Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
4-Methyl-N-[(4-{trifluoromethoxy}phenyl)carbamoyl]benzenesulfonamidePACA2 (Pancreatic Cancer)22.4[1]
1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene DerivativeH460 (Lung Cancer)0.003[2]
HT-29 (Colon Cancer)0.42[2]
MDA-MB-231 (Breast Cancer)0.74[2]
Ovarian Cancer Cells19.9 - 75.3[2]

Table 2: Carbonic Anhydrase Inhibition by Trifluoromethoxy and Trifluoromethyl Substituted Benzenesulfonamides

CompoundCA IsoformKi (nM)Reference
Tetrafluorobenzenesulfonamide DerivativeshCA IX1.5 - 38.9[1]
hCA XII0.8 - 12.4[1]
Hydrazonobenzenesulfonamide with 4-trifluoromethyl grouphCA IReduced Selectivity[3]
hCA IIReduced Selectivity[3]
3-Fluoro-substituted HydrazonobenzenesulfonamidehCA IXIncreased Activity & Selectivity[3]
hCA XIIIncreased Activity & Selectivity[3]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following section outlines the key experimental protocols cited in the literature for the synthesis and biological evaluation of trifluoromethoxy substituted benzenesulfonamides.

General Synthesis of 4-(Trifluoromethoxy)benzenesulfonamide[4]

This protocol describes a common synthetic route to a key intermediate.

  • Preparation of 4-(trifluoromethoxy)aniline hydrochloride : To a 1000 mL four-necked flask, add 200 g (1.92 mol) of hydrochloric acid, 100 g (0.565 mol) of p-aminodifluoromethylbenzene, and 80 g of water at room temperature. Stir the mixture for 1 hour at a controlled temperature of 0-30°C to obtain a salt reaction solution containing 380 g of 4-(trifluoromethoxy)aniline hydrochloride.

  • Diazotization : The 4-(trifluoromethoxy)aniline hydrochloride solution is subjected to a diazotization reaction.

  • Preparation of 4-(Trifluoromethoxy)benzenesulfonyl Chloride : In a 2000 mL four-necked flask, add 400 g (3.84 mol) of hydrochloric acid, 10 g (0.0587 mol) of cupric chloride, and 80.0 g (0.769 mol) of sodium bisulfite as the bottom material. Under stirring, dropwise add the 500 g diazotization reaction solution obtained in the previous step to the bottom material at -20 to 5°C over 5 hours. After the addition is complete, maintain the temperature for 1 hour, and then allow the layers to separate. Collect the oil layer and add 400 g of water.

  • Ammonolysis : In a 1000 mL four-necked flask, add 25.7 g (0.48 mol) of ammonium chloride, 102 g of water, and 142 g of 4-(trifluoromethoxy)benzenesulfonyl chloride as the bottom material. Under stirring, dropwise add 139 g (1.15 mol) of sodium hydroxide solution to the bottom material at 0-20°C over 1 hour. After the addition is complete, keep the mixture warm for 1 hour and then cool to 0-5°C for sufficient crystallization to yield 4-(trifluoromethoxy)benzenesulfonamide.

In Vitro Anticancer Activity Assay (MTT Assay)[5]

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding : Plate cancer cells (e.g., Hep3B, A549) in 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment : Dissolve the synthesized trifluoromethoxy substituted benzenesulfonamide derivatives in DMSO to create various concentrations. Add the test compounds to the wells and incubate for a specified period (e.g., 72 hours).

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization : Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydration Assay)[6]

This assay measures the inhibitory activity of compounds against carbonic anhydrase isoforms.

  • Enzyme and Inhibitor Preparation : Prepare solutions of the purified human carbonic anhydrase (hCA) isoforms and the test compounds.

  • Assay Procedure : An Applied Photophysics stopped-flow instrument is used to assay the CA-catalyzed CO2 hydration activity. The assay is performed at a specific temperature (e.g., 25°C).

  • Data Acquisition : The initial rates of the CA-catalyzed CO2 hydration reaction are monitored in the presence and absence of the inhibitors.

  • Data Analysis : The inhibition constants (Ki) are determined by non-linear least-squares fitting of the Michaelis-Menten equation, modified for competitive inhibition.

Signaling Pathways and Mechanisms of Action

Trifluoromethoxy substituted benzenesulfonamides exert their biological effects through various mechanisms. Two key pathways identified from the literature are the inhibition of carbonic anhydrase in hypoxic tumors and the activation of the Phospholipase C signaling cascade.

G cluster_0 Tumor Microenvironment (Hypoxia) cluster_1 Intracellular pH Regulation cluster_2 Drug Action Hypoxia Hypoxia HIF-1α Stabilization HIF-1α Stabilization Hypoxia->HIF-1α Stabilization Induces CA IX Upregulation CA IX Upregulation HIF-1α Stabilization->CA IX Upregulation Promotes CO2 + H2O CO2 + H2O CA IX Upregulation->CO2 + H2O Catalyzes H2CO3 H2CO3 CO2 + H2O->H2CO3 HCO3- + H+ HCO3- + H+ H2CO3->HCO3- + H+ Intracellular Acidosis Intracellular Acidosis HCO3- + H+->Intracellular Acidosis Contributes to Trifluoromethoxy Benzenesulfonamide Trifluoromethoxy Benzenesulfonamide Trifluoromethoxy Benzenesulfonamide->CA IX Upregulation Inhibits

Caption: Carbonic Anhydrase IX Inhibition Pathway.

The upregulation of carbonic anhydrase IX (CA IX) is a critical survival mechanism for tumor cells under hypoxic conditions. By catalyzing the hydration of carbon dioxide, CA IX helps maintain the intracellular pH, counteracting the acidic tumor microenvironment. Trifluoromethoxy substituted benzenesulfonamides have been shown to be potent inhibitors of CA IX, thereby disrupting this pH regulation and leading to cancer cell death.[4]

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Drug Action GPCR G-Protein Coupled Receptor PLC Phospholipase C GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C DAG->PKC Activates Ca2+ Release Ca2+ Release ER->Ca2+ Release Induces Ca2+ Release->PKC Activates Trifluoromethyl Benzenesulfonamide\n(m-3M3FBS) Trifluoromethyl Benzenesulfonamide (m-3M3FBS) Trifluoromethyl Benzenesulfonamide\n(m-3M3FBS)->PLC Activates

Caption: Phospholipase C Activation Pathway.

Certain trifluoromethyl-substituted benzenesulfonamides, such as 2,4,6-Trimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide (m-3M3FBS), have been identified as activators of Phospholipase C (PLC).[5] PLC is a crucial enzyme in signal transduction that cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7] This leads to the release of intracellular calcium from the endoplasmic reticulum and the activation of Protein Kinase C (PKC), respectively, triggering a cascade of downstream cellular responses.[5][7]

Structure-Activity Relationship (SAR)

The biological activity of trifluoromethoxy substituted benzenesulfonamides is significantly influenced by the nature and position of substituents on the benzenesulfonamide core.

  • Position of the Trifluoromethoxy Group : The placement of the -OCF3 group on the benzene ring is critical. For instance, in the context of anticancer activity, specific regioisomers have demonstrated superior potency.

  • Substituents on the Sulfonamide Nitrogen : Modifications at the sulfonamide nitrogen (e.g., with aryl urea moieties) have led to compounds with potent anticancer activity. The nature of the aryl group can significantly impact the IC50 values.[1]

  • Additional Ring Substitutions : The introduction of other substituents on the benzene ring, such as halogens, can modulate the inhibitory potency and selectivity towards different carbonic anhydrase isoforms. For example, a 3-fluoro substitution on a hydrazonobenzenesulfonamide scaffold enhanced selectivity for hCA IX and XII.[3]

  • Linker and Tail Groups in CA Inhibitors : In the design of carbonic anhydrase inhibitors, the linker connecting the benzenesulfonamide zinc-binding group to a "tail" group plays a crucial role in achieving isoform selectivity. The tail group interacts with residues in the active site cavity, and its composition can be fine-tuned to favor binding to specific isoforms.

Conclusion

Trifluoromethoxy substituted benzenesulfonamides represent a promising class of compounds with diverse and potent biological activities. Their utility as anticancer agents and enzyme inhibitors, particularly as carbonic anhydrase inhibitors, is well-documented. The synthetic accessibility and the potential for chemical modification of the benzenesulfonamide scaffold provide a robust platform for the development of novel therapeutics. Future research should focus on elucidating the detailed mechanisms of action for a broader range of these compounds and on optimizing their pharmacokinetic and pharmacodynamic profiles to advance the most promising candidates into clinical development. The systematic application of structure-activity relationship principles will be paramount in designing next-generation trifluoromethoxy substituted benzenesulfonamides with enhanced potency, selectivity, and safety.

References

The Trifluoromethoxy Group: A Guide to a Privileged Moiety in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug discovery. Among these, the trifluoromethoxy (-OCF3) group has emerged as a particularly valuable substituent for modulating the physicochemical and pharmacokinetic properties of drug candidates. This technical guide provides an in-depth analysis of the multifaceted role of the trifluoromethoxy group in medicinal chemistry. It covers the group's fundamental physicochemical properties, its profound impact on metabolic stability and other pharmacokinetic parameters, and its influence on pharmacodynamics. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by quantitative data, detailed experimental protocols, and illustrative diagrams to facilitate a deeper understanding of this "super-halogen."

Introduction: The Rise of a "Super-Halogen"

In the quest to design more effective and safer medicines, medicinal chemists continually seek out functional groups that can favorably alter a molecule's properties.[1] The trifluoromethoxy (-OCF3) group, often referred to as a "super-halogen" or "pseudo-halogen," has garnered significant attention for its unique combination of characteristics.[2] Its incorporation into a drug candidate can dramatically influence lipophilicity, metabolic stability, and target binding affinity, making it a powerful tool in the optimization of lead compounds.[3][4]

The -OCF3 group is more electron-withdrawing and lipophilic than its methoxy (-OCH3) analog.[2] This alteration of electronic and lipophilic parameters can influence both the pharmacodynamic and pharmacokinetic properties of a potential drug.[5] While the trifluoromethyl (-CF3) group is more prevalent in approved drugs, the trifluoromethoxy group is becoming increasingly important in both pharmaceutical and agrochemical research.[2][3][6] There are currently five FDA-approved drugs containing the trifluoromethoxy group, highlighting its therapeutic relevance.[7][8]

Physicochemical Properties and their Implications

The utility of the trifluoromethoxy group stems from its distinct effects on a molecule's fundamental physicochemical properties. These properties, in turn, dictate how a drug molecule behaves in a biological system.

Lipophilicity

Lipophilicity, often quantified as the logarithm of the partition coefficient (logP), is a critical parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME). The trifluoromethoxy group is highly lipophilic and can significantly increase the logP of a parent molecule.[9] This increased lipophilicity can enhance membrane permeability and bioavailability.[3][4] The Hansch hydrophobicity parameter (π) for the -OCF3 group is +1.04, indicating its strong contribution to a molecule's overall lipophilicity.

Table 1: Comparison of Physicochemical Properties of Common Substituents

SubstituentHansch π ValueHammett Meta Constant (σm)Hammett Para Constant (σp)
-H0.000.000.00
-CH30.56-0.07-0.17
-OCH3-0.020.12-0.27
-Cl0.710.370.23
-CF30.880.430.54
-OCF3 1.04 0.38 0.35
Electronic Effects

The trifluoromethoxy group is a strong electron-withdrawing group, as indicated by its positive Hammett constants (σm = 0.38, σp = 0.35). This electron-withdrawing nature can significantly alter the acidity or basicity of nearby functional groups, which can be crucial for optimizing interactions with biological targets.[9][10] For instance, it can lower the pKa of amines, influencing their ionization state at physiological pH and thereby affecting their binding to receptors or enzymes.

Conformation

The trifluoromethoxy group can adopt a conformation where it is positioned at a right angle relative to an adjacent aromatic ring. This preferred conformation can create additional binding interactions within the active site of a target protein, potentially increasing potency and selectivity.[11]

Impact on Pharmacokinetics (ADME)

The introduction of a trifluoromethoxy group can have a profound and often beneficial impact on the pharmacokinetic profile of a drug candidate.

Metabolic Stability

One of the most significant advantages of the trifluoromethoxy group is its ability to enhance metabolic stability.[9] The carbon-fluorine bond is exceptionally strong, making the -OCF3 group highly resistant to oxidative metabolism by enzymes such as the cytochrome P450 (CYP) superfamily.[12][13] When strategically placed at a known or suspected site of metabolism, the -OCF3 group can effectively block this metabolic pathway, a strategy known as "metabolic switching."[12] This can lead to a longer drug half-life, reduced clearance, and improved oral bioavailability.[12]

Table 2: Impact of Trifluoromethoxy Substitution on Metabolic Stability

Parent Compound (Metabolically Labile Group)-OCF3 AnalogIn Vitro Half-life (t½) in Liver MicrosomesIntrinsic Clearance (CLint)Reference Compound
Compound A (-OCH3)Compound A (-OCF3)Significantly LongerLowerWarfarin
Compound B (-CH3)Compound B (-OCF3 at metabolic site)Significantly LongerLowerVerapamil

Note: The data in this table is illustrative and represents typical outcomes observed in metabolic stability studies.

Membrane Permeability and Bioavailability

The increased lipophilicity conferred by the trifluoromethoxy group generally leads to improved membrane permeability, which is essential for oral absorption and distribution to target tissues.[3] By fine-tuning the logP value, the -OCF3 group can help optimize a compound's ability to cross biological membranes, thereby enhancing its oral bioavailability.[3][4]

Influence on Pharmacodynamics

The unique electronic and steric properties of the trifluoromethoxy group can also be leveraged to enhance the pharmacodynamic properties of a drug. Its ability to form specific interactions with amino acid residues in a binding pocket can lead to increased potency and selectivity for the intended biological target.

Synthetic Strategies

Historically, the synthesis of trifluoromethoxy-containing compounds has been challenging.[11] However, significant progress has been made in developing more efficient and versatile synthetic methods. Early methods often involved harsh conditions and toxic reagents.[5] More recent approaches include:

  • Nucleophilic Fluorination: This involves a chlorine-fluorine exchange on a trichloromethyl ether precursor.[14]

  • Oxidative Desulfurization-Fluorination: This method utilizes xanthates derived from phenols or alcohols.[14]

  • Direct O-Trifluoromethylation: The development of electrophilic trifluoromethylating reagents, such as Togni's reagents, has enabled the direct trifluoromethylation of hydroxyl groups under milder conditions.[7]

  • Photoredox Catalysis: Visible light photoredox catalysis has emerged as a powerful tool for the synthesis of trifluoromethoxylated compounds.[11]

Case Studies: FDA-Approved Drugs

The therapeutic value of the trifluoromethoxy group is evidenced by its presence in several FDA-approved drugs, including:

  • Riluzole: Used for the treatment of amyotrophic lateral sclerosis (ALS).[8]

  • Sonidegib: A hedgehog signaling pathway inhibitor used to treat basal cell carcinoma.[8]

These examples demonstrate the diverse therapeutic applications of trifluoromethoxy-containing molecules.

Key Experimental Protocols

Determination of Lipophilicity (logP) by the Shake-Flask Method

The shake-flask method is the gold standard for the experimental determination of logP.[15][16]

Methodology:

  • Preparation of Phases: Prepare a phosphate buffer solution (e.g., pH 7.4) and saturate it with 1-octanol.[15] Similarly, saturate 1-octanol with the phosphate buffer.[15]

  • Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).[15][16]

  • Partitioning: Add a small volume of the stock solution to a vial containing a known ratio of the pre-saturated 1-octanol and buffer phases.[17]

  • Equilibration: Shake the vial for a sufficient period (e.g., 24 hours) to allow the compound to reach equilibrium between the two phases.[15][16]

  • Phase Separation: Centrifuge the vial to ensure complete separation of the 1-octanol and aqueous layers.[17]

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the test compound using a suitable analytical method, such as HPLC-UV or LC-MS.[18]

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the 1-octanol phase to its concentration in the aqueous phase.[17]

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is widely used to assess the susceptibility of a compound to metabolism by Phase I enzymes.[12][19]

Methodology:

  • Reagent Preparation: Prepare a phosphate buffer (e.g., 100 mM, pH 7.4), a working solution of the test compound (e.g., 1 µM), and a solution of liver microsomes (e.g., 0.5 mg/mL protein concentration).[20][21] Also, prepare an NADPH regenerating system solution.[12]

  • Incubation Setup: In a 96-well plate, add the liver microsome solution and the test compound working solution. Pre-incubate the plate at 37°C for a few minutes.[12]

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.[12] The 0-minute time point is taken immediately before this step.[12]

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in specific wells by adding a cold stop solution (e.g., acetonitrile).[12]

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.[19]

  • Analysis: Analyze the amount of the parent compound remaining at each time point using LC-MS/MS.[20]

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. From the slope of the resulting line, calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[12]

Visualized Workflows and Pathways

G General Workflow for Evaluating a Trifluoromethoxy-Substituted Compound cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Data Analysis & Decision cluster_3 In Vivo Studies A Lead Compound Identification B Strategic Introduction of -OCF3 A->B C Synthesis and Purification B->C D Physicochemical Profiling (logP, pKa) C->D E Metabolic Stability Assay (Microsomes, Hepatocytes) C->E F Target Binding/Functional Assays C->F G Permeability Assays (e.g., PAMPA) C->G H Structure-Activity Relationship (SAR) Analysis D->H I Structure-Metabolism Relationship (SMR) Analysis E->I F->H G->H J Candidate Selection for In Vivo Studies H->J I->J K Pharmacokinetic Studies (Rodents) J->K L Efficacy/Toxicology Studies K->L

Caption: Workflow for trifluoromethoxy compound evaluation.

G Simplified Hedgehog Signaling Pathway and Inhibition by Sonidegib PTCH1 PTCH1 (Receptor) SMO SMO (Transmembrane Protein) PTCH1->SMO Inhibits SUFU SUFU (Negative Regulator) SMO->SUFU Inhibits GLI GLI (Transcription Factor) SUFU->GLI Inhibits TargetGenes Target Gene Expression GLI->TargetGenes Activates CellProliferation Cell Proliferation & Survival TargetGenes->CellProliferation Leads to Sonidegib Sonidegib (-OCF3) Sonidegib->SMO Inhibits

Caption: Hedgehog signaling pathway and Sonidegib inhibition.

Conclusion

The trifluoromethoxy group is a powerful and versatile tool in the medicinal chemist's armamentarium.[1] Its unique combination of lipophilicity, electron-withdrawing character, and metabolic stability allows for the strategic optimization of drug candidates.[3] By enhancing metabolic stability, modulating lipophilicity to improve permeability, and creating favorable interactions with biological targets, the -OCF3 group can significantly improve the pharmacokinetic and pharmacodynamic profiles of a molecule.[3][8] As synthetic methodologies continue to advance, the application of the trifluoromethoxy group in drug design is expected to expand, leading to the development of novel and improved therapeutics.

References

An In-depth Technical Guide to 2-(trifluoromethoxy)benzenesulfonamide: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(trifluoromethoxy)benzenesulfonamide, a versatile chemical intermediate pivotal in the development of modern agrochemicals and with potential applications in pharmaceuticals. This document traces the history of its discovery back to the early 1970s, details various synthetic methodologies for its preparation, and presents its role as a key building block for commercial products, with a particular focus on the sulfonylurea herbicide, trifloxysulfuron. Detailed experimental protocols, quantitative biological data, and graphical representations of synthetic and biological pathways are provided to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and crop science.

Discovery and History

The first documented synthesis of this compound can be traced back to a 1972 publication in the Journal of Organic Chemistry of the USSR (Zhurnal Organicheskoi Khimii). The foundational method involved the reaction of 2-(trifluoromethoxy)benzenesulfonyl chloride with ammonia. This initial disclosure established the compound as an accessible chemical entity. Its significance, however, grew substantially in subsequent decades as its utility as a precursor for biologically active molecules was recognized.

Notably, a 1995 patent (DE19543323A1) described an improved process for preparing the compound in high yield and purity, highlighting its established importance as an intermediate for "herbicidally active substances".[1] This patent, along with others, solidified the role of this compound as a key component in the synthesis of a new generation of agricultural chemicals.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValue
CAS Number 37526-59-3
Molecular Formula C₇H₆F₃NO₃S
Molecular Weight 241.18 g/mol
Appearance White to light yellow crystalline powder
Melting Point 185 - 190 °C[2]
Purity ≥ 98% (GC)[2]

Synthesis of this compound

The synthesis of this compound is primarily achieved through the reaction of its corresponding sulfonyl chloride with ammonia. The overall workflow involves the preparation of the sulfonyl chloride from 2-(trifluoromethoxy)aniline, followed by amination.

General synthetic workflow for this compound.
Experimental Protocol: Synthesis from 2-(trifluoromethoxy)aniline

This protocol is a composite of modern laboratory-scale synthetic procedures.

Step 1: Preparation of 2-(trifluoromethoxy)aniline hydrochloride

  • In a suitable reaction vessel, charge hydrochloric acid, water, and 2-(trifluoromethoxy)aniline.

  • Stir the mixture for 1 hour, maintaining the temperature between 0 and 30°C to form the hydrochloride salt solution.

Step 2: Diazotization

  • Cool the salt solution from Step 1 to between -20 and 5°C.

  • Slowly add a solution of sodium nitrite while maintaining the low temperature.

  • After the addition is complete, continue stirring for 1 hour to ensure complete formation of the 2-(trifluoromethoxy)benzene diazonium salt.

Step 3: Formation of 2-(trifluoromethoxy)benzenesulfonyl chloride

  • In a separate vessel, prepare a solution of sulfur dioxide in a suitable solvent, catalyzed by cuprous chloride.

  • Add the cold diazonium salt solution from Step 2 dropwise to the sulfur dioxide solution, keeping the temperature between -20 and 5°C.

  • After the addition, allow the reaction to stir for an additional hour.

  • Separate the organic layer containing the sulfonyl chloride.

Step 4: Amination to this compound

  • To the crude 2-(trifluoromethoxy)benzenesulfonyl chloride, add a concentrated solution of ammonia.

  • Control the temperature between 0 and 20°C during the addition.

  • Stir the reaction mixture for 1 hour after the addition is complete.

  • Cool the mixture to 0-5°C to induce crystallization of the product.

  • Isolate the solid product by filtration, wash with cold water, and dry to yield this compound.

Application in Herbicide Synthesis: Trifloxysulfuron

This compound, via its sulfonyl chloride, is a crucial intermediate in the commercial production of the herbicide trifloxysulfuron. Trifloxysulfuron is a post-emergence sulfonylurea herbicide used for broadleaf weed control.[3]

Synthesis of Trifloxysulfuron

The commercial synthesis involves the sulfonylation of 2-amino-4,6-dimethoxypyrimidine with 2-(trifluoromethoxy)benzenesulfonyl chloride.[3][4] The resulting sulfonamide is then activated and coupled with another amine to form the characteristic sulfonylurea bridge.

Simplified synthetic route to Trifloxysulfuron.
Mechanism of Action: AHAS Inhibition

Trifloxysulfuron, like other sulfonylurea herbicides, functions by inhibiting the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS). This enzyme is critical for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.

The inhibition of AHAS leads to a deficiency in these essential amino acids, which in turn halts protein synthesis and cell division, ultimately leading to plant death. As this pathway is absent in animals, sulfonylurea herbicides exhibit low mammalian toxicity.

AHAS_Pathway Pyruvate Pyruvate AHAS Acetohydroxyacid Synthase (AHAS / ALS) Pyruvate->AHAS Threonine Threonine alphaKB α-Ketobutyrate Threonine->alphaKB ... alphaKB->AHAS Acetolactate α-Acetolactate AHAS->Acetolactate AHB α-Aceto-α-hydroxybutyrate AHAS->AHB Val_Leu Valine & Leucine Acetolactate->Val_Leu Multiple Steps Ile Isoleucine AHB->Ile Multiple Steps Trifloxysulfuron Trifloxysulfuron Trifloxysulfuron->AHAS Inhibition

Mechanism of action of Trifloxysulfuron via AHAS pathway inhibition.
Experimental Protocol: In Vitro AHAS Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of compounds against plant AHAS.

  • Enzyme Extraction : Homogenize young plant tissue (e.g., from maize or pea seedlings) in an extraction buffer (e.g., potassium phosphate buffer with pyruvate, MgCl₂, and thiamine pyrophosphate). Centrifuge the homogenate to obtain a crude enzyme extract in the supernatant.

  • Assay Reaction : In a microplate, combine the enzyme extract with a reaction buffer containing the substrates (pyruvate and α-ketobutyrate) and necessary cofactors. Add the test compound (e.g., trifloxysulfuron) at various concentrations. Incubate the plate at a controlled temperature (e.g., 37°C).

  • Stopping the Reaction : Terminate the enzymatic reaction by adding sulfuric acid. This also facilitates the conversion of the enzymatic product (acetolactate) to acetoin.

  • Colorimetric Detection : Add creatine and α-naphthol solutions to the wells. Incubate at a higher temperature (e.g., 60°C) to allow for color development. The acetoin formed reacts to produce a red-colored complex.

  • Quantification : Measure the absorbance of the solution at approximately 530 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of inhibition for each concentration of the test compound relative to a control without inhibitor. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting inhibition versus inhibitor concentration.

Pharmaceutical Potential

While the primary commercial application of this compound has been in agrochemicals, its structural motifs are of significant interest in medicinal chemistry. The benzenesulfonamide core is a well-established pharmacophore found in a wide range of therapeutic agents, including diuretics, anticonvulsants, and anti-inflammatory drugs. The trifluoromethoxy group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.

General research indicates that this compound serves as an intermediate in the development of potential anti-inflammatory and anti-cancer agents.[2] However, specific drug candidates that have progressed to clinical trials and are directly synthesized from this starting material are not prominently documented in publicly available literature. The development of novel derivatives for various therapeutic targets remains an active area of research for medicinal chemists.

Conclusion

Since its first synthesis in 1972, this compound has evolved from a laboratory chemical to a high-value industrial intermediate. Its primary impact has been in the field of agriculture as a key building block for potent herbicides like trifloxysulfuron, which target the essential plant enzyme AHAS. The synthetic routes to this compound are well-established, and its chemical properties make it an attractive scaffold for further derivatization. While its potential in pharmaceuticals is recognized, the exploration of its derivatives for therapeutic applications presents a promising frontier for future drug discovery and development efforts. This guide has provided a detailed technical overview intended to support and inspire further research into this versatile molecule.

References

In-depth Technical Guide: Safety and Hazards of 2-(Trifluoromethoxy)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a formal safety assessment or a material safety data sheet (MSDS). All personnel handling this chemical should be adequately trained in laboratory safety procedures.

Introduction

2-(Trifluoromethoxy)benzenesulfonamide is a fluorinated organic compound with potential applications in pharmaceutical and agrochemical research.[1] Its structure, featuring a trifluoromethoxy group and a benzenesulfonamide moiety, suggests properties that are of interest in the development of bioactive molecules. The trifluoromethoxy group can enhance metabolic stability and cell membrane permeability, while the sulfonamide group is a well-established pharmacophore.

Physicochemical Information

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for understanding the compound's behavior and for conducting safe handling and storage.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 37526-59-3[1][2]
Molecular Formula C₇H₆F₃NO₃S[1][2]
Molecular Weight 241.19 g/mol [2]
Appearance White to light yellow to light orange powder/crystal[1]
Melting Point 185 - 190 °C[1]
Purity ≥ 98% (GC)[1]
Storage Conditions Store at room temperature.[1]

Hazard Identification and Classification

Based on available safety data sheets, this compound is classified as an irritant. The specific hazard classifications according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) are summarized in Table 2.

Table 2: GHS Hazard Classification

Hazard ClassHazard CategoryHazard Statement
Skin IrritationCategory 2H315: Causes skin irritation
Serious Eye IrritationCategory 2AH319: Causes serious eye irritation

Data sourced from available Material Safety Data Sheets.

At present, there is no publicly available data to classify this compound for other hazard endpoints such as acute toxicity, carcinogenicity, mutagenicity, or reproductive toxicity.

Experimental Protocols for Hazard Evaluation

While specific experimental data for this compound is lacking, this section outlines the standard methodologies that would be employed to assess its skin and eye irritation potential, based on OECD guidelines.

Skin Irritation Testing (based on OECD Test Guideline 404)

The potential for a substance to cause skin irritation is typically assessed using the in vivo rabbit skin irritation test.

Objective: To determine the potential of a substance to produce reversible inflammatory changes in the skin.

Methodology:

  • Test Animals: Healthy, young adult albino rabbits are used.

  • Test Substance Application: A small area of the animal's dorsal skin is clipped free of fur. 0.5 mL (if liquid) or 0.5 g (if solid or semi-solid) of the test substance is applied to a small area of the skin.[3][4][5][6] The treated area is then covered with a gauze patch.

  • Exposure Duration: The test substance is typically left in contact with the skin for 4 hours.[3][4]

  • Observation: After the exposure period, the patch is removed, and the skin is wiped to remove any residual test substance. The skin is then examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

  • Scoring: The severity of erythema and edema is scored according to a standardized scale.

  • Classification: The substance is classified as a skin irritant (Category 2) if it produces a mean score of ≥ 2.3 and < 4.0 for erythema or edema in at least 2 of 3 tested animals.[7]

Eye Irritation Testing (based on OECD Test Guideline 405)

The potential for a substance to cause eye irritation or damage is assessed using the in vivo rabbit eye irritation test.[8][9][10][11][12]

Objective: To determine the potential of a substance to produce reversible or irreversible changes in the eye.[12]

Methodology:

  • Test Animals: Healthy, young adult albino rabbits are used.[9][10]

  • Test Substance Instillation: A single dose of the test substance (0.1 mL for liquids or not more than 100 mg for solids) is instilled into the conjunctival sac of one eye of the animal.[9] The other eye serves as a control.

  • Observation: The eyes are examined for signs of corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at 1, 24, 48, and 72 hours after instillation.[12]

  • Scoring: The severity of the observed effects is scored according to a standardized scale.

  • Classification: The substance is classified as a serious eye irritant (Category 2A) if it produces a positive response in at least 2 of 3 tested animals of: corneal opacity ≥ 1, iritis ≥ 1, or conjunctival redness or chemosis ≥ 2, and the effects are fully reversible within 21 days.[13][14]

Workflows and Logical Relationships

The following diagrams illustrate the general workflow for assessing the skin and eye irritation potential of a chemical like this compound.

G cluster_skin Skin Irritation Assessment Workflow start_skin Test Substance: This compound prep_skin Prepare Test Animals (Albino Rabbits) start_skin->prep_skin apply_skin Apply 0.5g of substance to clipped skin prep_skin->apply_skin expose_skin 4-hour exposure (covered with gauze) apply_skin->expose_skin observe_skin Observe for Erythema & Edema at 1, 24, 48, 72 hours expose_skin->observe_skin score_skin Score skin reactions observe_skin->score_skin classify_skin Classify Hazard (GHS Category 2 if criteria met) score_skin->classify_skin

Caption: General workflow for in vivo skin irritation testing.

G cluster_eye Eye Irritation Assessment Workflow start_eye Test Substance: This compound prep_eye Prepare Test Animals (Albino Rabbits) start_eye->prep_eye instill_eye Instill 0.1g of substance into conjunctival sac prep_eye->instill_eye observe_eye Observe for Corneal Opacity, Iritis, Conjunctival Redness, Chemosis at 1, 24, 48, 72 hours instill_eye->observe_eye score_eye Score eye reactions observe_eye->score_eye classify_eye Classify Hazard (GHS Category 2A if criteria met) score_eye->classify_eye

Caption: General workflow for in vivo eye irritation testing.

Signaling Pathways

There is currently no specific information available in the scientific literature regarding the signaling pathways that may be modulated by this compound to induce skin and eye irritation. Generally, chemical irritants can trigger inflammatory pathways in epithelial tissues by causing cell damage, which leads to the release of pro-inflammatory mediators such as cytokines and chemokines. These mediators then recruit immune cells to the site of exposure, resulting in the characteristic signs of inflammation, including redness, swelling, and pain. Further research would be needed to elucidate the specific molecular mechanisms of this compound.

Ecotoxicological Information

No ecotoxicological data for this compound were found in the reviewed literature. Therefore, its potential impact on aquatic or terrestrial organisms is unknown. Standard ecotoxicological tests would be required to assess its environmental hazards.

Safe Handling and First Aid

Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat.

  • Respiratory Protection: If dusts are generated, a NIOSH-approved respirator may be necessary.

First Aid Measures:

  • After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.

  • After skin contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.

  • After inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

  • After ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately. Call a poison control center.

Conclusion

This compound is a chemical that requires careful handling due to its classification as a skin and serious eye irritant. While there is a significant lack of publicly available, in-depth toxicological and ecotoxicological data, the provided hazard classifications necessitate the use of appropriate personal protective equipment and adherence to safe laboratory practices. The experimental protocols outlined in this guide provide a framework for how the irritant properties of this and similar compounds are typically assessed. Further research is warranted to fully characterize the safety profile of this compound.

References

An In-depth Technical Guide to the Solubility of 2-(trifluoromethoxy)benzenesulfonamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(trifluoromethoxy)benzenesulfonamide in various organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and presents a detailed, standardized experimental protocol for researchers to determine quantitative solubility in their own laboratories.

Introduction

This compound is a versatile chemical intermediate with applications in pharmaceutical and agrochemical research.[1] Its unique trifluoromethoxy group and sulfonamide functionality contribute to its chemical properties and biological activity.[1] Understanding the solubility of this compound in different organic solvents is crucial for its synthesis, purification, formulation, and various applications in drug discovery and development.

Solubility Profile of this compound

While specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound is not extensively reported in the literature, various sources indicate its solubility in a range of organic solvents. The following table summarizes the available qualitative and semi-quantitative solubility information.

SolventCAS NumberSolubilitySource
Dimethyl Sulfoxide (DMSO)67-68-5Slightly SolubleChemicalBook
Methanol67-56-1Slightly SolubleChemicalBook
n-Butanol71-36-3Soluble (Implied)Google Patents
Ethanol64-17-5Soluble (Implied)Google Patents
Ethyl Acetate141-78-6Soluble (Implied)Google Patents

Note: "Soluble (Implied)" indicates that the solvent was used in a reaction or purification step involving the compound, suggesting a degree of solubility sufficient for those processes.

Experimental Protocol for Quantitative Solubility Determination: Isothermal Shake-Flask Method

To obtain precise and reliable quantitative solubility data, the isothermal shake-flask method is a widely accepted and robust technique. This protocol provides a standardized procedure that can be adapted for various organic solvents.

3.1. Principle

An excess amount of the solid solute, this compound, is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the dissolved solute in the resulting saturated solution is then determined analytically.

3.2. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Incubator shaker with temperature control

  • Analytical balance (±0.0001 g)

  • Glass vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

3.3. Procedure

  • Preparation of Solvent: Ensure the selected organic solvent is of high purity and degassed if necessary.

  • Sample Preparation: Add an excess amount of this compound to a series of glass vials. The excess solid should be clearly visible.

  • Addition of Solvent: Accurately pipette a known volume of the solvent into each vial.

  • Equilibration: Securely cap the vials and place them in an incubator shaker set to the desired temperature (e.g., 25 °C, 37 °C). Shake the vials at a constant speed (e.g., 150 rpm) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to allow the excess solid to sediment.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

  • Data Analysis: Calculate the solubility of the compound in the solvent at the specified temperature. The results are typically expressed in units such as g/L, mg/mL, or mol/L.

3.4. Preparation of Calibration Curve

A calibration curve must be prepared by making a series of standard solutions of this compound of known concentrations in the solvent of interest. The analytical response (e.g., peak area from HPLC) is then plotted against the concentration to generate a linear regression model.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess This compound B Add known volume of organic solvent A->B C Incubate and shake at constant temperature B->C D Allow excess solid to sediment C->D E Withdraw supernatant and filter D->E F Dilute sample E->F G Analyze by HPLC or UV-Vis F->G H Calculate solubility G->H

References

Melting point of 2-(Trifluoromethoxy)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-(Trifluoromethoxy)benzenesulfonamide

Introduction

This compound is a fluorinated aromatic sulfonamide that serves as a crucial intermediate in the synthesis of various high-value chemical compounds. The presence of the trifluoromethoxy (-OCF₃) group significantly influences the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and electron-withdrawing character, making it a valuable building block for drug discovery and agrochemical development. This compound is particularly noted for its application as a precursor in the creation of novel pharmaceuticals, including anti-inflammatory and anti-cancer agents, as well as in the formulation of modern herbicides.[1][2] This technical guide provides a comprehensive overview of its properties, synthesis, and known applications for researchers and professionals in the chemical and life sciences.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and application in synthetic chemistry.

PropertyDataReference(s)
Melting Point 185 - 190 °C[1]
186 °C[2]
CAS Number 37526-59-3[1][3]
Molecular Formula C₇H₆F₃NO₃S[1][3][4]
Molecular Weight 241.18 g/mol / 241.19 g/mol [1][4]
Appearance White to light yellow to light orange powder to crystal[1]
Purity ≥ 98% (as determined by Gas Chromatography)[1]
Storage Conditions Store at room temperature[1]

Synthesis and Experimental Protocols

The preparation of this compound in high yield and purity is critical for its use as a synthetic intermediate. A robust method involves the catalytic dehalogenation of a halogenated precursor.[2][5] An alternative, more classical approach involves the reaction of 2-(trifluoromethoxy)benzenesulfochloride with ammonia.[2]

Protocol: Catalytic Dehalogenation of Halogenated Precursors

This protocol is based on the methodology described in patent DE19543323A1, which details a high-yield synthesis.[2]

Objective: To synthesize this compound via catalytic hydrogenation.

Materials and Reagents:

  • Starting Material: A halogenated trifluoromethoxy-benzenesulfonamide, such as a mixture of 2-Trifluoromethoxy-5-bromo-benzenesulfonamide and 5-Trifluoromethoxy-2-bromo-benzenesulfonamide.

  • Catalyst: 5% Palladium on activated carbon.

  • Solvent/Diluent: Methanol.

  • Acid Acceptor: Potassium hydroxide solution in methanol.

  • Hydrogen Gas (H₂).

  • Nitrogen Gas (N₂).

  • Extraction Solvents: Ethyl acetate, water.

  • Drying Agent: Anhydrous sodium sulfate.

  • Crystallization Solvent: n-Butanol.

Procedure:

  • A solution of the halogenated this compound starting material is prepared in methanol within a suitable pressure-resistant reaction vessel.

  • A solution of potassium hydroxide in methanol is added to the reaction mixture to act as an acid acceptor.

  • The palladium on activated carbon catalyst is carefully added to the mixture.

  • The vessel is sealed and purged of air, then pressurized with hydrogen gas to an initial pressure of approximately 35 bar.

  • The reaction mixture is heated to approximately 50°C and agitated for 20 hours to allow the dehalogenation to proceed to completion.

  • After cooling, the vessel is depressurized and purged with nitrogen gas.

  • The catalyst is removed from the reaction mixture by filtration.

  • The filtrate is concentrated under reduced pressure to remove the methanol.

  • The resulting residue is taken up in a mixture of water and ethyl acetate for liquid-liquid extraction. The organic phase is separated.

  • The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is stirred with n-butanol to induce crystallization of the pure compound.

  • The crystalline this compound is isolated by suction filtration and dried.

Expected Outcome: This process yields the target compound in a pure, crystalline form with a reported melting point of 186°C and a theoretical yield of 85-89%.[2]

G start_mat Halogenated (X=Br, Cl) This compound reaction Catalytic Hydrogenation start_mat->reaction reagents Methanol (Solvent) Potassium Hydroxide (Acid Acceptor) reagents->reaction catalyst 5% Palladium on Carbon Catalyst catalyst->reaction workup Purification Workflow: 1. Catalyst Filtration 2. Solvent Evaporation 3. Extraction & Drying 4. Crystallization from n-Butanol 5. Isolation via Suction Filtration reaction->workup Crude Mixture conditions Reaction Conditions: - Hydrogen (H₂) at ~35 bar - Temperature: ~50°C - Duration: 20 hours conditions->reaction product Final Product: This compound (Yield: 85-89%) workup->product

Synthesis workflow for this compound.

Applications and Biological Context

While specific data on the direct biological activity or signaling pathways of this compound is not extensively detailed in public literature, its primary value lies in its role as a versatile chemical intermediate.[1]

  • Pharmaceutical Development: The compound is a key starting material for synthesizing more complex molecules with potential therapeutic applications. Its derivatives are explored in the development of anti-inflammatory and anti-cancer agents, where the trifluoromethoxy group can enhance drug efficacy and pharmacokinetic properties.[1]

  • Agrochemicals: It is used to prepare herbicidally active compounds.[2] The unique electronic properties imparted by the -OCF₃ group can lead to herbicides with improved potency and selectivity.

  • Fluorinated Compounds Research: Researchers utilize this molecule to study the effects of fluorination on chemical reactivity and biological activity, contributing to the broader field of medicinal and materials chemistry.[1]

The benzenesulfonamide scaffold itself is a well-established pharmacophore found in a wide array of drugs. For context, other substituted benzenesulfonamides have been shown to act as HIV-1 capsid inhibitors or as inverse agonists for nuclear receptors like the Retinoic Acid Receptor-related Orphan Receptors (RORα/γ), highlighting the therapeutic potential of this chemical class.[6][7]

Conclusion

This compound is a well-characterized chemical intermediate with defined physicochemical properties and established high-yield synthetic routes. Its primary utility for researchers and drug development professionals is as a foundational building block for the synthesis of advanced pharmaceutical and agrochemical agents. The strategic incorporation of the trifluoromethoxy group provides a powerful tool for modulating the properties of target molecules, making this compound a valuable asset in modern chemical research and development.

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 2-(Trifluoromethoxy)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(Trifluoromethoxy)benzenesulfonamide is a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its trifluoromethoxy group and sulfonamide functionality make it a valuable building block in the development of new chemical entities.[1] This application note provides a detailed, step-by-step protocol for the synthesis of this compound from 2-trifluoromethoxy-benzenesulfonyl chloride. The method described is robust, yielding the desired product in high purity and good yield.

Reaction Scheme

The overall reaction involves the ammonolysis of 2-trifluoromethoxy-benzenesulfonyl chloride to yield this compound.

Reaction_Scheme reactant 2-(Trifluoromethoxy)benzenesulfonyl chloride reagent + NH₃ product This compound reactant->product byproduct + HCl

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established literature procedures.[2]

Materials and Equipment

  • 1000 mL four-neck round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Büchner funnel and filter flask

  • Standard laboratory glassware

  • 2-(Trifluoromethoxy)benzenesulfonyl chloride

  • Ammonium chloride (NH₄Cl)

  • Sodium hydroxide (NaOH)

  • Deionized water

Table 1: Reactant and Reagent Specifications

CompoundMolecular FormulaMolecular Weight ( g/mol )Purity
2-(Trifluoromethoxy)benzenesulfonyl chlorideC₇H₄ClF₃O₃S260.62≥97%
Ammonium chlorideNH₄Cl53.49≥99.5%
Sodium hydroxideNaOH40.00≥97%

Procedure

  • Reaction Setup:

    • Equip a 1000 mL four-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.

    • Charge the flask with 25.7 g (0.48 mol) of ammonium chloride, 102 g of deionized water, and 142 g of 2-(Trifluoromethoxy)benzenesulfonyl chloride.[2]

  • Reaction Execution:

    • Begin stirring the mixture.

    • Cool the flask in an ice bath to maintain a temperature between 0 and 20°C.

    • Slowly add 139 g (1.15 mol) of sodium hydroxide solution dropwise to the reaction mixture via the dropping funnel.[2] The addition should be completed over a period of 1 hour.[2]

    • After the addition is complete, maintain the reaction mixture at the same temperature for an additional hour to ensure the reaction goes to completion.[2]

  • Crystallization and Isolation:

    • Cool the reaction mixture to 0 to 5°C to induce crystallization of the product.[2]

    • Maintain this temperature for a sufficient time to allow for complete crystallization.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with 30 g of cold deionized water.[2]

  • Drying and Yield:

    • The wet product obtained is approximately 152 g (with a content of 67%).[2]

    • Dry the product under vacuum to obtain the final this compound.

    • The expected dry weight is 102 g, with a purity of 99.2%, which corresponds to a yield of 74.9%.[2]

Table 2: Summary of Reaction Parameters and Results

ParameterValue
Moles of 2-(Trifluoromethoxy)benzenesulfonyl chloride0.545 mol (based on 142 g)
Moles of Ammonium chloride0.48 mol
Moles of Sodium hydroxide1.15 mol
Reaction Temperature0 - 20°C
Reaction Time2 hours
Crystallization Temperature0 - 5°C
Wet Product Weight152 g
Dry Product Weight102 g
Purity (Dry Product)99.2%
Yield 74.9%

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

G Synthesis Workflow A Reaction Setup - Charge reactants into flask B Reaction - Add NaOH solution dropwise at 0-20°C A->B C Post-Reaction - Stir for 1 hour B->C D Crystallization - Cool to 0-5°C C->D E Filtration - Isolate the solid product D->E F Washing - Wash with cold water E->F G Drying - Dry under vacuum F->G H Final Product - this compound G->H

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • 2-(Trifluoromethoxy)benzenesulfonyl chloride is corrosive and moisture-sensitive. Handle with care.

  • Sodium hydroxide is a strong base and can cause severe burns.

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. By following the outlined steps and adhering to the specified reaction parameters, researchers can reliably produce this important chemical intermediate with high purity and a good yield. The provided data tables and workflow diagram offer a clear and concise overview of the entire process, making it a valuable resource for professionals in drug development and chemical synthesis.

References

Application Notes and Protocols: 2-(Trifluoromethoxy)benzenesulfonamide as an Intermediate for Herbicide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(trifluoromethoxy)benzenesulfonamide as a key intermediate in the synthesis of sulfonylurea herbicides, focusing on Triflusulfuron-methyl as a representative example. Detailed protocols for its synthesis and analysis of its herbicidal activity are provided to support research and development in agrochemicals.

Introduction

This compound is a crucial building block in the synthesis of a class of potent herbicides known as sulfonylureas. The trifluoromethoxy group imparts desirable properties to the final active ingredient, including increased lipophilicity and metabolic stability, which can enhance herbicidal efficacy. Sulfonylurea herbicides are widely used for selective weed control in various crops. They are known for their high potency at low application rates and their specific mode of action.[1]

This document will focus on the synthesis of Triflusulfuron-methyl, a selective post-emergence herbicide used for the control of broadleaf weeds in sugar beet cultivation.[2] The protocols and data presented herein are intended to serve as a guide for researchers in the development of novel herbicidal agents.

Data Presentation

Physicochemical Properties of this compound and Triflusulfuron-methyl
PropertyThis compoundTriflusulfuron-methylReference
CAS Number 37526-59-3126535-15-7[3][4]
Molecular Formula C₇H₆F₃NO₃SC₁₇H₁₉F₃N₆O₆S[3][4]
Molecular Weight 241.18 g/mol 492.43 g/mol [3][4]
Appearance White to light yellow crystalline powderWhite crystalline solid[1][3]
Melting Point 185 - 190 °C160 - 163 °C[1][3]
Water Solubility (25 °C) -pH dependent: 3 ppm (pH 5), 110 ppm (pH 7)[1]
Herbicidal Efficacy of Triflusulfuron-methyl
ParameterValueWeeds ControlledCrop SafetyReference
Mode of Action Acetolactate Synthase (ALS) InhibitorBroadleaf weedsExcellent in Sugar Beets[5][6]
IC₅₀ (ALS Inhibition) 1 - 10 nM--[5]
Application Rate 10 - 20 g a.i./haVarious broadleaf weeds-[7]
Weed Control Efficacy 78% (in combination with Phenmedipham)Broadleaf weeds-[7]
Sugar Beet Root Yield Up to 36.94 t/ha--[7]

Signaling Pathway of Triflusulfuron-methyl

The primary mode of action of Triflusulfuron-methyl is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][6] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for protein synthesis and cell division in plants.[1] By inhibiting ALS, Triflusulfuron-methyl disrupts these vital processes, leading to the cessation of growth and eventual death of susceptible weeds. This pathway is an ideal target for herbicides as it is present in plants but not in animals, contributing to the low mammalian toxicity of sulfonylureas.[1]

Triflusulfuron_Methyl_Signaling_Pathway Triflusulfuron-methyl Triflusulfuron-methyl ALS_Enzyme Acetolactate Synthase (ALS) Triflusulfuron-methyl->ALS_Enzyme Inhibits BCAA_Synthesis Branched-Chain Amino Acid (Valine, Leucine, Isoleucine) Synthesis ALS_Enzyme->BCAA_Synthesis Catalyzes Protein_Synthesis Protein Synthesis BCAA_Synthesis->Protein_Synthesis Required for Cell_Division Cell Division & Growth Protein_Synthesis->Cell_Division Plant_Death Plant Death Cell_Division->Plant_Death Cessation leads to

Signaling pathway of Triflusulfuron-methyl.

Experimental Protocols

Synthesis of Triflusulfuron-methyl from this compound

This protocol describes a two-step process for the synthesis of Triflusulfuron-methyl, starting from this compound. The first step involves the formation of a sulfonyl isocyanate, which is then coupled with the appropriate triazine amine.

Step 1: Synthesis of 2-(Trifluoromethoxy)benzenesulfonyl isocyanate

  • Materials: this compound, phosgene (or a phosgene equivalent such as trichloromethyl chloroformate), an inert solvent (e.g., toluene or xylene), and a catalyst (e.g., n-butyl isocyanate).[8]

  • Procedure:

    • In a reaction vessel equipped with a stirrer, reflux condenser, and a gas inlet, dissolve this compound in the inert solvent.

    • Add a catalytic amount of n-butyl isocyanate.

    • Under reflux, slowly introduce a solution of phosgene (or equivalent) in the same solvent.

    • Maintain the reaction at reflux for 2-4 hours, monitoring the progress by TLC or GC.[8]

    • Upon completion, distill off the solvent and excess phosgene under reduced pressure to obtain the crude 2-(trifluoromethoxy)benzenesulfonyl isocyanate. This intermediate is typically used in the next step without further purification.

Step 2: Synthesis of Triflusulfuron-methyl

  • Materials: 2-(Trifluoromethoxy)benzenesulfonyl isocyanate, 2-amino-4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine, and an inert solvent (e.g., toluene).[4][8]

  • Procedure:

    • Dissolve the triazine amine in the inert solvent in a reaction vessel.

    • To this solution, add the crude 2-(trifluoromethoxy)benzenesulfonyl isocyanate from the previous step.

    • Heat the reaction mixture to approximately 50 °C and maintain for 3 hours.[8]

    • Monitor the reaction by TLC or HPLC until the starting materials are consumed.

    • Cool the reaction mixture to room temperature, which should induce precipitation of the product.

    • Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield Triflusulfuron-methyl of high purity.

In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This assay is used to determine the inhibitory activity of the synthesized herbicide on the target enzyme.

  • Materials: Crude enzyme extract from a susceptible plant (e.g., sugar beet), assay buffer (e.g., potassium phosphate buffer with cofactors), substrate (pyruvate), and the synthesized Triflusulfuron-methyl.[1]

  • Procedure:

    • Prepare a crude enzyme extract from young leaf tissue of the target plant.[1]

    • Set up a series of reactions in a microplate, each containing the enzyme extract, assay buffer, and varying concentrations of Triflusulfuron-methyl. Include a control with no inhibitor.

    • Initiate the reaction by adding the substrate (pyruvate) to all wells.

    • Incubate the plate at a controlled temperature (e.g., 37 °C) for a specific time (e.g., 60 minutes).

    • Stop the reaction by adding sulfuric acid. This also catalyzes the conversion of the reaction product, acetolactate, to acetoin.[5]

    • Add creatine and α-naphthol to develop a colored complex with acetoin.

    • Measure the absorbance at a specific wavelength (e.g., 525 nm) using a microplate reader.[1]

    • Calculate the percentage of ALS inhibition for each herbicide concentration and determine the IC₅₀ value.

Experimental Workflow

The synthesis and evaluation of herbicides derived from this compound follow a structured workflow, from the initial synthesis to the final biological evaluation.

Herbicide_Synthesis_Workflow cluster_synthesis Synthesis cluster_evaluation Evaluation Intermediate This compound Isocyanate Formation of Sulfonyl Isocyanate Intermediate->Isocyanate Coupling Coupling with Triazine Amine Isocyanate->Coupling Herbicide Crude Herbicide (Triflusulfuron-methyl) Coupling->Herbicide Purification Purification (Recrystallization) Herbicide->Purification Final_Product Pure Herbicide Purification->Final_Product ALS_Assay In Vitro ALS Inhibition Assay Final_Product->ALS_Assay Greenhouse Greenhouse Trials (Weed Control Efficacy) ALS_Assay->Greenhouse Field Field Trials (Crop Safety & Yield) Greenhouse->Field

Experimental workflow for herbicide synthesis and evaluation.

References

Application Note: Protocols for the N-Alkylation of 2-(Trifluoromethoxy)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-alkylated sulfonamides are a cornerstone structural motif in medicinal chemistry and drug development, appearing in a wide array of therapeutic agents. The sulfonamide functional group is valued for its ability to act as a hydrogen bond donor and acceptor, and its geometry allows it to serve as a non-classical bioisostere for other functional groups. The N-alkylation of a parent sulfonamide, such as 2-(trifluoromethoxy)benzenesulfonamide, is a critical transformation for diversifying compound libraries and modulating pharmacokinetic and pharmacodynamic properties. This document provides detailed experimental protocols for this transformation, focusing on two robust and widely applicable methods: the Mitsunobu reaction and classical alkylation with alkyl halides.

Data Presentation: Comparison of N-Alkylation Methods

The selection of an appropriate N-alkylation method depends on the substrate scope, functional group tolerance, and desired reaction conditions. The following table summarizes representative conditions for common N-alkylation strategies applicable to aryl sulfonamides.

Method Alkylating Agent Key Reagents/Catalyst Base Solvent Temp. (°C) Typical Yield Reference
Classical Alkylation Alkyl Halide (e.g., R-Br, R-I)-K₂CO₃, Cs₂CO₃, NaHDMF, THF, Acetonitrile25 - 100Good to Excellent[1][2]
Mitsunobu Reaction Primary or Secondary AlcoholPPh₃, DIAD or DEAD-Anhydrous THF, Dioxane0 to 25Good to Excellent[3][4]
"Borrowing Hydrogen" Primary Alcohol[Mn(I)] or [Ir] complexK₂CO₃Xylenes, Water110 - 150Excellent[5][6]
Thermal Alkylation Trichloroacetimidate--TolueneReflux (~110)Good[2]

Experimental Protocols

Protocol 1: N-Alkylation via Mitsunobu Reaction

This protocol is advantageous for its mild conditions and the direct use of alcohols as alkylating agents, avoiding the need to prepare alkyl halides. The reaction proceeds with an inversion of stereochemistry at the alcohol's carbon center.[4]

Materials:

  • This compound (1.0 eq)

  • Primary or Secondary Alcohol (1.1 - 1.2 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Equipment:

  • Flame-dried round-bottom flask with a magnetic stir bar

  • Septum and balloon with an inert gas (Nitrogen or Argon)

  • Syringes

  • Ice bath

  • Rotary evaporator

  • Standard glassware for work-up and chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the desired alcohol (1.1 eq), and triphenylphosphine (1.5 eq).

  • Dissolve the solids in anhydrous THF (to make a ~0.2 M solution with respect to the sulfonamide).

  • Cool the resulting solution to 0 °C using an ice bath.

  • Add DIAD or DEAD (1.5 eq) dropwise to the stirred solution over 10-15 minutes. Caution: Azodicarboxylates are hazardous and should be handled with care in a chemical fume hood.[7]

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 6-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonamide is consumed. The formation of triphenylphosphine oxide as a white precipitate is often an indicator of reaction progress.[8]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate. The byproduct, triphenylphosphine oxide, may partially precipitate and can be removed by filtration.

  • Wash the organic solution sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated this compound.

Protocol 2: N-Alkylation using an Alkyl Halide and Base

This classical method is straightforward and employs readily available reagents. It is particularly effective for reactive alkyl halides like benzyl and allyl halides. Care must be taken to avoid dialkylation by controlling the stoichiometry.[9]

Materials:

  • This compound (1.0 eq)

  • Alkyl Halide (e.g., Alkyl Bromide or Iodide) (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq) or Cesium Carbonate (Cs₂CO₃) (1.5 eq)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Deionized Water

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser or reaction vessel with a temperature controller

  • Standard glassware for work-up and chromatography

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and the base (e.g., K₂CO₃, 2.0 eq).

  • Add anhydrous DMF or MeCN to suspend the reagents (to make a ~0.5 M solution).

  • Stir the suspension at room temperature for 15-30 minutes to facilitate the formation of the sulfonamide salt.

  • Add the alkyl halide (1.1 eq) to the suspension.

  • Heat the reaction mixture to a temperature between 50-80 °C. The optimal temperature will depend on the reactivity of the alkyl halide.

  • Monitor the reaction by TLC until completion (typically 4-16 hours).

  • After the reaction is complete, cool the mixture to room temperature.

  • If using DMF, pour the reaction mixture into a separatory funnel containing deionized water and extract several times with ethyl acetate. If using MeCN, filter off the inorganic salts and concentrate the filtrate before partitioning between water and ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants Reactants: - Sulfonamide - Alcohol - PPh3 solvent Add Anhydrous THF reactants->solvent inert Establish Inert Atmosphere (N2/Ar) solvent->inert cool Cool to 0 °C inert->cool add_diad Add DIAD (dropwise) cool->add_diad react Stir at RT (6-24h) add_diad->react concentrate Concentrate in vacuo react->concentrate extract Aqueous Work-up (Extraction) concentrate->extract purify Column Chromatography extract->purify product Final N-Alkylated Product purify->product logical_relationships cluster_methods N-Alkylation Strategies start 2-(Trifluoromethoxy)- benzenesulfonamide product1 N-Alkyl Product start->product1 Classical Alkylation (R-X, Base) product2 N-Alkyl Product start->product2 Mitsunobu Reaction (R-OH, PPh3, DIAD) product3 N-Alkyl Product start->product3 Borrowing Hydrogen (R-OH, Catalyst)

References

Application Notes and Protocols: Synthesis and Evaluation of Anti-Cancer Agents Derived from Substituted Benzenesulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the synthesis and evaluation of anti-cancer agents derived from substituted benzenesulfonamides. While the initial focus was on 2-(trifluoromethoxy)benzenesulfonamide, the available literature predominantly centers on structurally related compounds, particularly those incorporating a trifluoromethyl group, such as the well-known COX-2 inhibitor, Celecoxib, and its analogues. These compounds have demonstrated significant potential in oncology by targeting various signaling pathways crucial for cancer cell proliferation and survival.[1][2][3][4] This document will, therefore, focus on the synthesis of Celecoxib derivatives and other benzenesulfonamides, their biological evaluation against cancer cell lines, and the elucidation of their mechanisms of action.

The protocols and data presented herein are compiled from various studies and are intended to serve as a comprehensive resource for researchers in the field of medicinal chemistry and cancer drug discovery.

Data Presentation: In Vitro Anti-Cancer Activity

The following tables summarize the in vitro anti-proliferative activity of various benzenesulfonamide derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.

Table 1: IC50 Values of Celecoxib Analogues as COX-2 Inhibitors

CompoundTargetIC50 (µM)Reference
CelecoxibCOX-20.07[5]
10a (SO2Me analogue)COX-20.19[5]
10b (SO2NH2 analogue)COX-20.73[5]
11a (SO2Me analogue)COX-21.82[5]
11b (SO2NH2 analogue)COX-20.69[5]
8a (meta-SO2N3 analogue)COX-25.16[2]

Table 2: IC50 Values of Benzenesulfonamide Derivatives Against Various Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
BS3 K562 (Leukemia)0.078[6]
BS3 PANC-1 (Pancreatic)0.097[6]
Compound 15 Various Human Cancer Cell Lines0.017 - 0.032[7]
BA-3b Seven Cancer Cell Lines0.007 - 0.036[8]
Compound 4b MDA-MB-231 (Breast)1.52[9]
Compound 4c MDA-MB-231 (Breast)2.15[9]
Compound 4e MDA-MB-231 (Breast)3.28[9]
Compound 4g MCF-7 (Breast)6.31[9]
Compound 4h MCF-7 (Breast)5.84[9]
Compound 9f A549 (Lung)16.1[10]
Compound 9f SW480 (Colon)19.7[10]

Table 3: Carbonic Anhydrase Inhibitory Activity

CompoundIsoformKi (nM)Reference
AcetazolamidehCA IX25[9]
Compound I hCA IX25.04[9]
Compound 7a hCA IX170.0[11]
Compound 7d hCA I47.1[11]
Compound 7o hCA II35.9[11]

Experimental Protocols

Protocol 1: General Synthesis of Celecoxib Derivatives

This protocol describes a general two-step method for synthesizing 1,5-diarylpyrazole benzenesulfonamide derivatives, analogous to the synthesis of Celecoxib.[4][12]

Step 1: Synthesis of 1,3-Diketone Intermediate

  • To a stirred solution of an appropriate acetophenone (1 equivalent) in a suitable solvent (e.g., toluene or diethyl ether), add a base such as sodium methoxide (1.1 equivalents).

  • Cool the mixture to 0-5 °C.

  • Slowly add an ethyl trifluoroacetate derivative (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a weak acid (e.g., acetic acid) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1,3-diketone.

  • Purify the product by column chromatography or recrystallization.

Step 2: Cyclization to form the Pyrazole Ring

  • Dissolve the purified 1,3-diketone (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Add 4-hydrazinylbenzenesulfonamide hydrochloride (1 equivalent) to the solution.

  • If necessary, add a base like triethylamine to neutralize the hydrochloride salt.[12]

  • Reflux the reaction mixture for 4-8 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography to yield the final pyrazole benzenesulfonamide derivative.

  • Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the procedure for evaluating the anti-proliferative activity of synthesized compounds against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[13]

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., A549, MCF-7, HCT-116) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Trypsinize the cells and seed them into 96-well plates at a density of 4 x 103 to 1 x 104 cells per well.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).

    • Prepare serial dilutions of the compounds in the culture medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plates for another 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Signaling Pathways and Experimental Workflows

Signaling Pathways

Benzenesulfonamide derivatives exert their anti-cancer effects by modulating various signaling pathways. Below are diagrams of key pathways targeted by these compounds.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Cancer Proliferation Prostaglandins->Inflammation Celecoxib_Analogs Celecoxib Analogs (Benzenesulfonamides) Celecoxib_Analogs->COX2 Inhibition

Caption: Inhibition of the COX-2 signaling pathway by Celecoxib analogs.

CAIX_Pathway Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_Expression CAIX Expression HIF1a->CAIX_Expression Extracellular_Acidification Extracellular Acidification CAIX_Expression->Extracellular_Acidification Tumor_Progression Tumor Progression & Metastasis Extracellular_Acidification->Tumor_Progression Benzenesulfonamides Benzenesulfonamide Inhibitors Benzenesulfonamides->CAIX_Expression Inhibition

Caption: Inhibition of Carbonic Anhydrase IX (CAIX) in tumor cells.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and biological evaluation of novel anti-cancer agents based on the benzenesulfonamide scaffold.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation Start Starting Materials (e.g., Substituted Acetophenone) Step1 Step 1: Synthesis of 1,3-Diketone Intermediate Start->Step1 Step2 Step 2: Cyclization with 4-Hydrazinylbenzenesulfonamide Step1->Step2 Purification Purification (Chromatography/Recrystallization) Step2->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization InVitro_Screening In Vitro Cytotoxicity Screening (MTT Assay) Characterization->InVitro_Screening Determine_IC50 Determination of IC50 Values InVitro_Screening->Determine_IC50 Mechanism_Studies Mechanism of Action Studies (e.g., Enzyme Inhibition, Cell Cycle Analysis) Determine_IC50->Mechanism_Studies Lead_Optimization Lead Optimization (Structure-Activity Relationship) Determine_IC50->Lead_Optimization Mechanism_Studies->Lead_Optimization

Caption: General workflow for synthesis and evaluation of benzenesulfonamide-based anti-cancer agents.

References

Application Notes: Suzuki Coupling Reactions with 2-(Trifluoromethoxy)benzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. This reaction is particularly valuable in drug discovery and development for the synthesis of biaryl and heteroaryl scaffolds, which are prevalent in many pharmaceutical agents. The 2-(trifluoromethoxy)benzenesulfonamide moiety is an important pharmacophore due to the unique electronic properties of the trifluoromethoxy group, which can enhance metabolic stability and binding affinity.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-understood process that generally involves three key steps:

  • Oxidative Addition: A low-valent palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, a halo-2-(trifluoromethoxy)benzenesulfonamide) to form a palladium(II) complex.

  • Transmetalation: The organoboron compound, activated by a base, transfers its organic moiety to the palladium(II) complex.

  • Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Data Presentation: Representative Reaction Parameters

The following table outlines typical reaction conditions and expected yields for Suzuki coupling reactions of analogous aryl bromides and sulfonamides, which can serve as a starting point for the optimization of reactions with this compound derivatives.

Aryl Halide Boronic Acid Catalyst (mol%) Ligand (mol%) Base Solvent Temp. (°C) Time (h) Yield (%)
4-Bromo-N,N-dimethylbenzenesulfonamidePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285-95
1-Bromo-2-(trifluoromethoxy)benzene4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Dioxane/H₂O901680-90
4-Iodo-N-phenylbenzenesulfonamide3-Tolylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃THF801888-98

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of 4-Bromo-2-(trifluoromethoxy)benzenesulfonamide

This protocol describes a general method for the Suzuki coupling of a hypothetical 4-bromo-2-(trifluoromethoxy)benzenesulfonamide with a generic arylboronic acid.

Materials:

  • 4-Bromo-2-(trifluoromethoxy)benzenesulfonamide (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • SPhos (dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equiv)

  • Potassium phosphate (K₃PO₄, 3.0 equiv)

  • Toluene

  • Deionized water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask, add 4-bromo-2-(trifluoromethoxy)benzenesulfonamide, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Seal the flask with a septum and evacuate and backfill with an inert gas three times.

  • Add degassed toluene and degassed deionized water (typically in a 4:1 to 10:1 ratio) to the flask via syringe.

  • Stir the reaction mixture vigorously and heat to 100 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-2-(trifluoromethoxy)benzenesulfonamide.

Protocol 2: Microwave-Assisted Suzuki Coupling

This protocol outlines a potentially faster method using microwave irradiation.

Materials:

  • 4-Bromo-2-(trifluoromethoxy)benzenesulfonamide (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv)

  • Sodium carbonate (Na₂CO₃, 2.0 equiv)

  • 1,4-Dioxane

  • Deionized water

  • Microwave reaction vial

Procedure:

  • In a microwave reaction vial, combine 4-bromo-2-(trifluoromethoxy)benzenesulfonamide, the arylboronic acid, tetrakis(triphenylphosphine)palladium(0), and sodium carbonate.

  • Add 1,4-dioxane and deionized water (typically in a 4:1 ratio).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a constant temperature (e.g., 120-150 °C) for 15-60 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants cluster_product Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_halide Ar-Pd(II)L2-X OxAdd->PdII_halide Transmetalation Transmetalation PdII_halide->Transmetalation Ar'-B(OH)2 Base PdII_aryl Ar-Pd(II)L2-Ar' Transmetalation->PdII_aryl RedElim Reductive Elimination PdII_aryl->RedElim RedElim->Pd0 Ar-Ar' Product Biaryl Product (Ar-Ar') ArX This compound Derivative (Ar-X) ArBOH2 Arylboronic Acid (Ar'-B(OH)2)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Reaction Setup (Reactants, Catalyst, Base, Solvent) reaction Heating & Stirring (Conventional or Microwave) start->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup Aqueous Workup (Extraction & Washing) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification characterization Product Characterization (NMR, MS) purification->characterization end Final Product characterization->end

Caption: General experimental workflow for Suzuki coupling reactions.

Application Notes and Protocols: Copper-Catalyzed Cross-Coupling of 2-(Trifluoromethoxy)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The copper-catalyzed cross-coupling of sulfonamides with aryl halides represents a crucial transformation in organic synthesis, providing access to N-arylsulfonamides, a scaffold present in numerous pharmaceuticals and bioactive molecules. This document provides a detailed protocol for the N-arylation of 2-(trifluoromethoxy)benzenesulfonamide, a compound of interest due to the unique electronic properties imparted by the trifluoromethoxy group. While specific literature on the copper-catalyzed cross-coupling of this exact substrate is limited, the following protocols are based on well-established methods for the N-arylation of other sulfonamides and related N-nucleophiles.[1][2][3] These reactions offer a more economical and sustainable alternative to palladium-catalyzed methods.[1][3] The protocols outlined below are intended to serve as a starting point for the development of specific applications.

Reaction Principle

The core of this protocol is the Ullmann condensation, a copper-catalyzed reaction that forms a carbon-nitrogen bond between an N-nucleophile (this compound) and an aryl halide. The reaction is typically facilitated by a copper(I) or copper(II) salt as the catalyst, often in the presence of a ligand to stabilize the copper catalyst and promote the reaction.[4][5][6] A base is required to deprotonate the sulfonamide, forming the active nucleophile. The choice of ligand, base, and solvent is critical for achieving high yields and can be tailored to the specific substrates being coupled.

Experimental Protocols

General Procedure for Copper-Catalyzed N-Arylation

A representative experimental protocol is detailed below. This procedure should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the copper catalyst.

Materials:

  • This compound

  • Aryl halide (e.g., iodobenzene, bromobenzene)

  • Copper(I) iodide (CuI)

  • Ligand (e.g., 1,10-phenanthroline, N,N'-dimethylethylenediamine)

  • Base (e.g., potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃))

  • Solvent (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

  • Anhydrous toluene for azeotropic removal of water (optional)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle/oil bath

Protocol:

  • To an oven-dried reaction flask, add this compound (1.0 mmol), the aryl halide (1.2 mmol), copper(I) iodide (0.1 mmol, 10 mol%), the chosen ligand (0.2 mmol, 20 mol%), and the base (2.0 mmol).

  • The flask is evacuated and backfilled with an inert gas three times.

  • Add the anhydrous solvent (5 mL) to the flask via syringe.

  • The reaction mixture is stirred at the desired temperature (typically between 80-140 °C) for the specified time (12-24 hours). Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and filtered through a pad of celite to remove insoluble inorganic salts.

  • The filtrate is washed with water and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the desired N-aryl-2-(trifluoromethoxy)benzenesulfonamide.

Data Presentation

Table 1: Optimization of Reaction Conditions

The following table summarizes hypothetical reaction conditions for the coupling of this compound with iodobenzene. Yields are illustrative and based on typical outcomes for similar copper-catalyzed N-arylation reactions.

EntryCopper Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1CuI (10)1,10-Phenanthroline (20)K₃PO₄DMF1202485
2CuI (10)N,N'-Dimethylethylenediamine (20)K₃PO₄Toluene1102478
3Cu₂O (5)1,10-Phenanthroline (20)Cs₂CO₃DMSO1301892
4Cu(OAc)₂ (10)α-Benzoin oxime (20)K₃PO₄DMSO80875[3]
5CuI (20)NoneK₃PO₄DMF1352467[2]
Table 2: Substrate Scope with Various Aryl Halides

This table illustrates the potential scope of the reaction with different aryl halides under optimized conditions (Entry 3 from Table 1). Yields are hypothetical.

EntryAryl HalideProductYield (%)
1IodobenzeneN-phenyl-2-(trifluoromethoxy)benzenesulfonamide92
24-IodotolueneN-(4-methylphenyl)-2-(trifluoromethoxy)benzenesulfonamide88
34-IodoanisoleN-(4-methoxyphenyl)-2-(trifluoromethoxy)benzenesulfonamide90
44-ChlorobenzonitrileN-(4-cyanophenyl)-2-(trifluoromethoxy)benzenesulfonamide75
52-BromopyridineN-(pyridin-2-yl)-2-(trifluoromethoxy)benzenesulfonamide68

Visualizations

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Weigh Reactants: - this compound - Aryl Halide - Copper Catalyst - Ligand - Base B Add to Oven-Dried Flask A->B C Evacuate and Backfill with Inert Gas (x3) B->C D Add Anhydrous Solvent C->D E Heat and Stir (80-140 °C, 12-24 h) D->E F Monitor by TLC/LC-MS E->F G Cool to Room Temperature F->G Reaction Complete H Dilute with Organic Solvent G->H I Filter through Celite H->I J Wash with Water and Brine I->J K Dry over Na₂SO₄ J->K L Remove Solvent in Vacuo K->L M Purify by Flash Column Chromatography L->M N Characterize Product M->N

Caption: Experimental workflow for the copper-catalyzed cross-coupling.

Proposed Catalytic Cycle

G CuI_L2 L₂Cu¹I Cu_amide L₂Cu¹(NRSO₂Ar') CuI_L2->Cu_amide + RSO₂NH₂Ar' / Base - Base·HI oxidative_addition Oxidative Addition CuIII_complex L₂Cu³(Ar)(I)(NRSO₂Ar') Cu_amide->CuIII_complex + Ar-X salt_metathesis Salt Metathesis CuIII_complex->CuI_L2 product Ar-NRSO₂Ar' CuIII_complex->product reductive_elimination Reductive Elimination

Caption: Proposed catalytic cycle for the N-arylation reaction.

Conclusion

The copper-catalyzed cross-coupling of this compound with aryl halides is a viable and valuable method for the synthesis of novel N-arylsulfonamides. The protocols and data presented here provide a solid foundation for researchers to explore and optimize these reactions for their specific needs in pharmaceutical and materials science research. The use of inexpensive and low-toxicity copper catalysts makes this an attractive approach for both academic and industrial applications.[1] Further optimization of reaction parameters, including the screening of different ligands and copper sources, may lead to even more efficient and versatile protocols.

References

Application Notes and Protocols: Synthesis of Novel Compounds from 2-(trifluoromethoxy)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethoxy)benzenesulfonamide is a versatile fluorinated building block crucial for the development of novel compounds in the pharmaceutical and agrochemical sectors. The trifluoromethoxy (-OCF₃) group is a key structural motif in medicinal chemistry, known for enhancing metabolic stability, increasing lipophilicity, and improving the pharmacokinetic profiles of drug candidates.[1][2][3] This group's unique electronic and steric properties can lead to improved binding affinity and selectivity for biological targets.[2][3] As an intermediate, this compound is utilized in the synthesis of potential anti-inflammatory, anti-cancer, and antibacterial agents, as well as in the formulation of modern herbicides and pesticides.[1]

These application notes provide detailed protocols for the synthesis and derivatization of this compound, focusing on reactions that are foundational for creating libraries of novel compounds for screening and development.

Synthesis of Starting Material: this compound

The availability of high-purity starting material is critical. The protocol below is adapted from established industrial processes for the preparation of this compound via catalytic hydrogenation.[4]

Experimental Workflow: Synthesis of Starting Material

cluster_synthesis Synthesis via Catalytic Hydrogenation start Start with Mixture: 2-(Trifluoromethoxy)-5-chlorobenzenesulfonamide & 5-(Trifluoromethoxy)-2-chlorobenzenesulfonamide react Reactants: - Halogenated Precursor Mix - H₂ (Hydrogen Gas) - Ethanol (Solvent) - Pd/C (Catalyst) start->react Add to Reactor condition Reaction Conditions: - Temperature: ~100°C - Initial Pressure: ~35 bar react->condition Subject to workup Workup: 1. Filter off catalyst 2. Concentrate filtrate 3. Stir residue with n-butanol condition->workup After 20h product Final Product: This compound (Crystalline Solid) workup->product Isolate by Suction

Caption: Workflow for the synthesis of this compound.

Protocol 1: Preparation of this compound

This protocol describes the dehalogenation of a chlorinated precursor mixture to yield the target compound.[4]

Materials:

  • Mixture of 2-(trifluoromethoxy)-5-chlorobenzenesulfonamide and 5-(trifluoromethoxy)-2-chlorobenzenesulfonamide (e.g., 71.6 g)

  • Ethanol (500 ml)

  • Palladium on activated carbon (5% Pd/C, 5 g)

  • n-Butanol (260 ml)

  • Pressurized hydrogenation reactor

  • Filtration apparatus

Procedure:

  • Charge a high-pressure reactor with the mixture of chlorinated benzenesulfonamides, ethanol, and 5% Pd/C catalyst.

  • Seal the reactor and purge with nitrogen gas.

  • Pressurize the reactor with hydrogen gas to an initial pressure of approximately 35 bar.

  • Heat the mixture to 100°C and maintain stirring for 20 hours.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purge the reactor with nitrogen gas.

  • Filter the reaction mixture to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain a residue.

  • Add n-butanol to the residue and stir to induce crystallization.

  • Isolate the crystalline product, this compound, by suction filtration.

  • Dry the product under vacuum.

Quantitative Data
ParameterValueReference
Theoretical Yield85% - 89%[4]
Melting Point186°C[4]
AppearanceCrystalline Product[4]

Application Note: Synthesis of N-Aryl Derivatives

N-aryl sulfonamides are a prevalent scaffold in numerous pharmaceuticals. The synthesis of these derivatives from this compound can be achieved through modern cross-coupling reactions, such as the Ullmann condensation or Buchwald-Hartwig amination. These methods offer broad substrate scope and functional group tolerance.[5][6][7]

General Scheme: Copper-Catalyzed N-Arylation (Ullmann-Type Reaction)

cluster_ullmann Ullmann-Type C-N Cross-Coupling r1 2-(Trifluoromethoxy)- benzenesulfonamide reagents Reagents: - CuI (Catalyst) - Ligand (e.g., N,N'-DMEDA) - Base (e.g., K₂CO₃, K₃PO₄) - Solvent (e.g., Dioxane, DMF) r1->reagents + r2 Aryl Halide (Ar-X) (X = I, Br) r2->reagents + product N-Aryl-2-(trifluoromethoxy)- benzenesulfonamide reagents->product Heat

Caption: General workflow for the N-arylation of the title compound.

Protocol 2: Copper-Catalyzed N-Arylation of this compound

This protocol is a general method adapted from established procedures for the N-arylation of sulfonamides using copper catalysis.[8][9]

Materials:

  • This compound (1.0 mmol)

  • Aryl halide (e.g., aryl bromide or iodide, 1.2 mmol)

  • Copper(I) iodide (CuI, 0.1 - 0.2 mmol, 10-20 mol%)

  • Ligand (e.g., N,N'-dimethylethylenediamine, DMEDA, 0.2 mmol, 20 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol)

  • Anhydrous solvent (e.g., Dioxane or DMF, 5 mL)

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add CuI, the base, and this compound.

  • Evacuate and backfill the flask with inert gas (repeat three times).

  • Add the anhydrous solvent, followed by the ligand and the aryl halide via syringe.

  • Seal the flask and heat the reaction mixture at 110-135°C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove insoluble salts.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl derivative.

Representative Data for N-Arylation of Sulfonamides

The following table summarizes typical conditions and outcomes for copper-catalyzed N-arylation of various sulfonamides, which can be extrapolated for reactions with this compound.

Sulfonamide TypeAryl HalideCatalyst SystemBaseTemp (°C)Yield (%)Reference
AromaticAryl BromideCuI / DMEDAK₂CO₃11075-95[9]
AliphaticAryl BromideCuI (ligand-free)K₃PO₄135up to 78[8]
AromaticAryl IodideCuI / N-methyl glycineK₂CO₃10060-90[8]
AromaticAryl Boronic AcidCu(OAc)₂ (ligand-free)K₂CO₃Reflux (H₂O)up to 94[10]

Application Note: Synthesis of Thiourea Derivatives

The primary sulfonamide group can also serve as a nucleophile to react with electrophiles like isothiocyanates, forming N-sulfonylthioureas. These scaffolds are of interest in drug discovery for their diverse biological activities. This represents a straightforward method for library generation.

Protocol 3: Synthesis of N-((2-(Trifluoromethoxy)phenyl)sulfonyl)thiourea Derivatives

This protocol is adapted from general procedures for the synthesis of thiourea derivatives from sulfonamides.[11]

Materials:

  • This compound (1.0 mmol)

  • Aryl or alkyl isothiocyanate (1.1 mmol)

  • Anhydrous solvent (e.g., Acetonitrile or THF, 10 mL)

  • Base (e.g., Potassium carbonate, K₂CO₃, 1.5 mmol)

  • Round-bottom flask with reflux condenser

Procedure:

  • Dissolve this compound in the anhydrous solvent in a round-bottom flask.

  • Add the base (K₂CO₃) to the solution and stir for 15-30 minutes at room temperature to form the corresponding salt.

  • Add the isothiocyanate to the mixture.

  • Heat the reaction to reflux and stir for 4-12 hours, monitoring by TLC.

  • After the reaction is complete, cool to room temperature and filter off the base.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by flash column chromatography.

Potential Applications and Derived Compound Classes

This compound is a gateway to a wide array of complex molecules with potential therapeutic or agrochemical applications.

cluster_applications Potential Compound Classes & Applications start 2-(Trifluoromethoxy)- benzenesulfonamide n_aryl N-Aryl Derivatives start->n_aryl Ullmann / Buchwald-Hartwig n_alkyl N-Alkyl Derivatives start->n_alkyl N-Alkylation thiourea Thiourea Derivatives start->thiourea Reaction with Isothiocyanates heterocyclic Heterocyclic Conjugates (e.g., Triazoles, Pyrazolines) start->heterocyclic Multistep Synthesis anticancer Anticancer Agents n_aryl->anticancer antiviral Antiviral Agents (e.g., Anti-influenza, HIV) n_aryl->antiviral herbicides Herbicides n_aryl->herbicides antimicrobial Antimicrobial Agents heterocyclic->antimicrobial

Caption: Logical map of synthetic pathways and potential applications.

These protocols and notes provide a foundational framework for researchers to explore the synthesis of novel derivatives from this compound, a promising starting material for the discovery of new chemical entities.

References

Application Notes and Protocols: Hypothetical Use of 2-(Trifluoromethoxy)benzenesulfonamide in Polymer Synthesis for Advanced Materials

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The incorporation of fluorine-containing functional groups into polymer backbones is a widely utilized strategy to enhance material properties. The trifluoromethoxy (-OCF₃) group, in particular, is known to impart desirable characteristics such as increased thermal stability, lower dielectric constants, reduced water absorption, and enhanced solubility in organic solvents.[1][2] Similarly, the sulfonamide moiety (-SO₂NH-) is a versatile functional group that can improve hydrophilicity and introduce specific functionalities for applications like gas separation membranes or materials with antibacterial properties.[3][4]

This application note explores the hypothetical use of 2-(trifluoromethoxy)benzenesulfonamide as a building block in material science for the synthesis of novel polymers. We propose its application in the formation of poly(amide-sulfonamide)s and outline potential properties and experimental approaches based on analogous polymer systems.

Proposed Polymer Synthesis Pathway

This compound possesses a reactive amine group (from the sulfonamide) that can participate in polymerization reactions. A plausible route for polymerization is through polycondensation with a diacyl chloride, such as terephthaloyl chloride, to form a poly(amide-sulfonamide).

The trifluoromethoxy group is positioned to act as a bulky side group, which could influence the polymer's morphology and properties by disrupting chain packing and increasing free volume.[5]

PolymerSynthesis Monomer1 This compound Polymer Poly(amide-sulfonamide) with -OCF3 side group Monomer1->Polymer Polycondensation Monomer2 Terephthaloyl Chloride Monomer2->Polymer Solvent NMP/Pyridine Solvent->Polymer Byproduct HCl Polymer->Byproduct forms

Caption: Hypothetical polycondensation of this compound.

Expected Polymer Properties

Polymers incorporating the this compound moiety are anticipated to exhibit a combination of properties derived from both the trifluoromethoxy and sulfonamide groups.

PropertyExpected OutcomeRationale
Thermal Stability High (T₅% > 400 °C)Aromatic backbone and strong C-F bonds contribute to thermal resistance.[2][6]
Solubility Improved solubility in organic solvents (e.g., NMP, DMAc, THF)The bulky -OCF₃ group can disrupt polymer chain packing, increasing free volume and allowing solvent penetration.[1][5]
Dielectric Constant LowThe low polarizability of the C-F bond is known to reduce the dielectric constant of materials, making them suitable for microelectronics.[1][5]
Moisture Absorption LowThe hydrophobic nature of the trifluoromethoxy group is expected to reduce water uptake.[2]
Gas Permeability Potentially enhancedIncreased fractional free volume due to the bulky side group may facilitate gas transport, useful for membrane applications.[7][8]
Adhesion GoodThe polar sulfonamide group can form hydrogen bonds, potentially improving adhesion to various substrates.[3]

Experimental Protocols

The following are detailed, generalized protocols for the synthesis and characterization of polymers analogous to the one proposed. These can serve as a starting point for the experimental investigation of this compound.

Protocol: Synthesis of a Poly(amide-sulfonamide) via Low-Temperature Solution Polycondensation

This protocol is adapted from the synthesis of aromatic poly(amide-sulfonamide)s.[3][9]

Materials:

  • Diamine monomer (e.g., 4,4'-diaminodiphenyl sulfone or hypothetically, an aminophenyl-functionalized this compound)

  • Diacyl chloride monomer (e.g., m-chlorosulfonylbenzoyl chloride or terephthaloyl chloride)

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous

  • Methanol

  • Deionized water

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the diamine monomer in anhydrous NMP under a nitrogen atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add the diacyl chloride monomer to the stirred solution.

  • Add anhydrous pyridine as an acid acceptor.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The viscosity of the solution should increase significantly.

  • Precipitate the polymer by pouring the viscous solution into a large volume of methanol with vigorous stirring.

  • Collect the fibrous polymer precipitate by filtration.

  • Wash the polymer thoroughly with methanol and then with deionized water to remove unreacted monomers and salts.

  • Dry the polymer in a vacuum oven at 80°C for 24 hours.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification A Dissolve Diamine in NMP under N2 B Cool to 0°C A->B C Add Diacyl Chloride B->C D Add Pyridine C->D E Stir at Room Temp (12-24h) D->E F Precipitate in Methanol E->F G Filter Polymer F->G H Wash with Methanol & Water G->H I Dry under Vacuum H->I

Caption: General workflow for poly(amide-sulfonamide) synthesis.

Protocol: Polymer Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Purpose: To confirm the chemical structure of the synthesized polymer.

  • Method: Record the IR spectrum of a thin film of the polymer cast from a solution or as a KBr pellet.

  • Expected Peaks:

    • ~3300 cm⁻¹ (N-H stretching in amide and sulfonamide)

    • ~1670 cm⁻¹ (C=O stretching, Amide I)

    • ~1500 cm⁻¹ (N-H bending, Amide II)

    • ~1330 cm⁻¹ and ~1160 cm⁻¹ (asymmetric and symmetric SO₂ stretching in sulfonamide)[3]

    • ~1250-1100 cm⁻¹ (C-F stretching from -OCF₃ group)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To further elucidate the polymer structure and confirm monomer incorporation.

  • Method: Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire ¹H and ¹⁹F NMR spectra.

Thermal Analysis (TGA and DSC):

  • Purpose: To evaluate the thermal stability and glass transition temperature (Tg).

  • Method (TGA): Heat the polymer sample under a nitrogen atmosphere from room temperature to 800°C at a rate of 10°C/min. Determine the temperature at 5% weight loss (T₅%).

  • Method (DSC): Heat the sample to a temperature above its expected Tg, cool it rapidly, and then heat it again at a controlled rate (e.g., 10°C/min) to determine the glass transition temperature.

Potential Applications

Based on the expected properties, polymers derived from this compound could be valuable in several advanced material applications:

  • Microelectronics: As low-dielectric constant insulating films for flexible circuit substrates and next-generation electronics.[2]

  • Gas Separation Membranes: The combination of a rigid backbone and bulky side groups could create polymers with intrinsic microporosity, suitable for separating gas mixtures like CO₂/N₂.[7]

  • High-Performance Coatings: The expected thermal stability and hydrophobicity would make these polymers candidates for protective coatings in harsh environments.

  • Biomedical Materials: Functionalization of the sulfonamide group could be explored for creating biocompatible or antibacterial surfaces.[4]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(trifluoromethoxy)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-(trifluoromethoxy)benzenesulfonamide synthesis.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Q1: My yield of this compound is consistently low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors throughout the multi-step synthesis. Here's a breakdown of common causes and solutions:

  • Incomplete Diazotization: The conversion of 2-(trifluoromethoxy)aniline to the diazonium salt is a critical step. Incomplete reaction can significantly lower the overall yield.

    • Troubleshooting:

      • Ensure the reaction temperature is strictly maintained between -5°C and 0°C. Higher temperatures can lead to decomposition of the diazonium salt.[1][2]

      • Use a slight excess of sodium nitrite and ensure it is added slowly to the acidic solution of the aniline to prevent localized overheating and side reactions.

      • Confirm the complete consumption of the starting aniline using Thin Layer Chromatography (TLC).

  • Hydrolysis of 2-(trifluoromethoxy)benzenesulfonyl chloride: The intermediate sulfonyl chloride is highly susceptible to hydrolysis, which converts it to the corresponding sulfonic acid, a common impurity that reduces the yield of the final product.[3][4]

    • Troubleshooting:

      • Perform the workup of the sulfonyl chloride in cold conditions and as quickly as possible.

      • Use anhydrous solvents and reagents to minimize contact with water.

      • During extraction, ensure clean separation of the organic and aqueous layers.

  • Suboptimal Sulfamoylation Conditions: The final step of reacting the sulfonyl chloride with an ammonia source is crucial for yield.

    • Troubleshooting:

      • Maintain the reaction temperature between 0°C and 10°C during the addition of the sulfonyl chloride to the ammonia solution to control the exothermic reaction.

      • Ensure efficient stirring to promote reaction kinetics.

      • Use a sufficient excess of the ammonia source (e.g., aqueous ammonia or ammonium chloride/hydroxide) to drive the reaction to completion.

Q2: I am observing significant amounts of an insoluble solid during the workup of the sulfonyl chloride. What is it and how can I deal with it?

A2: The insoluble solid is likely the corresponding sulfonic acid, formed from the hydrolysis of the 2-(trifluoromethoxy)benzenesulfonyl chloride.

  • Identification: The sulfonic acid is generally more polar than the sulfonyl chloride and will have a different Rf value on a TLC plate. It is also typically a white solid that is sparingly soluble in common organic solvents used for extraction.

  • Prevention and Removal:

    • To minimize its formation, follow the troubleshooting steps for preventing hydrolysis of the sulfonyl chloride as mentioned in A1.

    • During workup, the sulfonic acid can be removed by washing the organic layer with a cold, dilute aqueous solution of sodium bicarbonate. The sulfonic acid will be deprotonated to form a water-soluble salt, which will partition into the aqueous layer.

Q3: My final product, this compound, is difficult to purify. What are the common impurities and what purification methods are most effective?

A3: Common impurities include unreacted 2-(trifluoromethoxy)benzenesulfonyl chloride, the corresponding sulfonic acid, and potential side-products from the diazotization reaction.

  • Common Impurities:

    • 2-(trifluoromethoxy)benzenesulfonyl chloride: Can be identified by its characteristic reactivity with moisture and its different chromatographic behavior.

    • 2-(trifluoromethoxy)benzenesulfonic acid: A polar, often crystalline solid.

    • Phenolic byproducts: Formed from the reaction of the diazonium salt with water.

  • Purification Strategies:

    • Recrystallization: This is often the most effective method for purifying solid sulfonamides.[5] A suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, should be chosen.

    • Column Chromatography: For more challenging separations, silica gel column chromatography can be employed. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically effective.[6]

    • Aqueous Workup: A thorough aqueous workup of the reaction mixture before purification is crucial. Washing with a dilute acid solution can remove any remaining basic impurities, while a wash with a dilute base can remove acidic impurities like the sulfonic acid.[6]

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic route for this compound?

A1: A common and effective route involves a three-step process starting from 2-(trifluoromethoxy)aniline. This pathway is outlined in the experimental workflow diagram below.

Q2: What are the critical reaction parameters to control for maximizing yield?

A2: Temperature control is paramount in both the diazotization and sulfamoylation steps. Maintaining low temperatures minimizes the decomposition of the diazonium salt and controls the exothermicity of the final reaction. The rate of addition of reagents, particularly sodium nitrite and the sulfonyl chloride, should also be carefully controlled.

Q3: Are there any alternative synthetic routes available?

A3: Yes, alternative methods for the synthesis of aryl sulfonamides exist. One notable alternative involves the catalytic dehalogenation of a halogenated precursor, such as 4-bromo-2-(trifluoromethoxy)benzenesulfonamide, using hydrogen gas and a catalyst like palladium on carbon.[7][8] This can be an effective strategy if the halogenated starting material is readily available.

Q4: What are the primary safety precautions to consider during this synthesis?

A4:

  • Diazonium Salts: Diazonium salts can be explosive when isolated in a dry state. It is crucial to keep them in solution and at low temperatures.

  • Sulfonyl Chlorides: Sulfonyl chlorides are corrosive and react with moisture, releasing HCl gas. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Reagents: Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each substance before use.

Data Presentation

Table 1: Comparison of Reaction Conditions for Key Synthesis Steps

StepParameterCondition 1Condition 2 (Optimized)Expected Yield Improvement
Diazotization Temperature0 - 10°C-5 - 0°C5-10%
NaNO₂ additionRapidSlow, dropwisePrevents side reactions
Sulfonylation SolventDichloromethaneAcetic AcidImproved solubility of diazonium salt
CatalystCopper(I) chlorideCopper(II) chlorideCan influence reaction rate
Sulfamoylation TemperatureRoom Temperature0 - 10°C10-15%
Ammonia SourceGaseous NH₃Aqueous NH₄OH/NH₄ClEasier handling and control

Experimental Protocols

Protocol 1: Synthesis of 2-(trifluoromethoxy)benzenesulfonyl chloride

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-(trifluoromethoxy)aniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0°C.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, maintaining the internal temperature between -5°C and 0°C.

    • Stir the resulting diazonium salt solution for an additional 30 minutes at 0°C.

  • Sulfonylation:

    • In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add copper(II) chloride as a catalyst.

    • Cool this solution to 5°C.

    • Slowly add the previously prepared diazonium salt solution to the SO₂/acetic acid solution, keeping the temperature below 10°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

    • Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with cold water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain crude 2-(trifluoromethoxy)benzenesulfonyl chloride.

Protocol 2: Synthesis of this compound

  • Sulfamoylation:

    • In a flask, place an excess of concentrated aqueous ammonia or a mixture of ammonium chloride and sodium hydroxide in water, and cool to 0°C.

    • Dissolve the crude 2-(trifluoromethoxy)benzenesulfonyl chloride from the previous step in a minimal amount of a suitable solvent (e.g., THF or acetone).

    • Slowly add the sulfonyl chloride solution to the cold ammonia solution with vigorous stirring, maintaining the temperature below 10°C.

    • After the addition, allow the mixture to stir at room temperature for 1-2 hours.

  • Workup and Purification:

    • Acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.

    • Collect the solid product by filtration and wash with cold water.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Visualizations

SynthesisWorkflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Sulfonylation cluster_2 Step 3: Sulfamoylation Start 2-(trifluoromethoxy)aniline Diazonium 2-(trifluoromethoxy)benzene diazonium chloride Start->Diazonium  NaNO₂, HCl  -5 to 0°C SulfonylChloride 2-(trifluoromethoxy)benzene sulfonyl chloride Diazonium->SulfonylChloride  SO₂, CuCl₂  <10°C Sulfonamide 2-(trifluoromethoxy)benzene sulfonamide SulfonylChloride->Sulfonamide  NH₄OH (aq)  0 to 10°C

Caption: Synthetic workflow for this compound.

TroubleshootingTree decision decision issue issue solution solution start Low Yield or Impure Product decision1 Impurity Profile? start->decision1 Check TLC of crude product issue1 Sulfonic Acid Impurity decision1->issue1  Major spot at baseline (polar) issue2 Incomplete Reaction decision1->issue2  Starting material present issue3 Side Reactions decision1->issue3  Multiple unidentified spots solution1 Improve workup: - Minimize water contact - Cold conditions - Base wash (e.g., NaHCO₃) issue1->solution1 end Purify by Recrystallization or Column Chromatography solution1->end decision2 Which step? issue2->decision2 solution2a Check: - Temperature control (-5 to 0°C) - Stoichiometry of NaNO₂ decision2->solution2a  Diazotization solution2b Check: - Sufficient excess of ammonia - Reaction time and temperature decision2->solution2b  Sulfamoylation solution2a->end solution2b->end solution3 Review reaction conditions: - Temperature control - Rate of addition - Purity of starting materials issue3->solution3 solution3->end

Caption: Troubleshooting decision tree for synthesis issues.

References

Technical Support Center: Purification of 2-(trifluoromethoxy)benzenesulfonamide by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 2-(trifluoromethoxy)benzenesulfonamide by recrystallization. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures. For this compound, polar organic solvents are generally a good starting point. Alcohols such as ethanol, methanol, or isopropanol are often suitable for sulfonamides. A patent for a related synthesis suggests that n-butanol can be used to isolate the crystalline product, implying it is a solvent in which the compound has low solubility at room temperature. A mixed solvent system, such as ethanol-water, can also be effective, where the compound is dissolved in the "good" solvent (ethanol) and the "poor" solvent (water) is added to induce crystallization.

Q2: How much solvent should I use for the recrystallization?

A2: The key is to use the minimum amount of hot solvent necessary to completely dissolve the crude this compound. Using an excessive amount of solvent is a common error that leads to low or no yield of crystals upon cooling because the solution does not become saturated.

Q3: My compound is not crystallizing out of the solution upon cooling. What should I do?

A3: This is a common issue, often due to supersaturation or using too much solvent. Here are a few techniques to induce crystallization:

  • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: Add a small crystal of pure this compound to the solution. This "seed" crystal provides a template for other molecules to crystallize upon.

  • Reducing Solvent Volume: If you suspect too much solvent was used, gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Lowering Temperature: If cooling to room temperature is not sufficient, try cooling the flask in an ice bath to further decrease the solubility of the compound.

Q4: My compound "oiled out" instead of forming crystals. What went wrong and how can I fix it?

A4: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too quickly. The reported melting point of this compound is in the range of 124-125 °C. To resolve this:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to lower the saturation point and then allow the solution to cool more slowly.

  • Use a Different Solvent System: Consider using a lower-boiling point solvent or a mixed solvent system. For a mixed solvent system, you can dissolve the compound in a good solvent and then add a poor solvent dropwise at an elevated temperature until the solution becomes slightly turbid, then allow it to cool slowly.

Q5: The yield of my recrystallized product is very low. What are the possible reasons?

A5: A low yield can be attributed to several factors:

  • Using too much solvent: As mentioned in Q2, excess solvent will keep a significant amount of your product dissolved in the mother liquor.

  • Premature crystallization: If the solution cools too quickly during a hot filtration step (if performed), crystals can form on the filter paper. Ensure your filtration apparatus is pre-heated.

  • Washing with warm solvent: Washing the collected crystals with a solvent that is not ice-cold can dissolve some of your product.

  • Incomplete crystallization: Ensure the solution is cooled sufficiently to maximize crystal formation. Using an ice bath after cooling to room temperature can improve the yield.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
No crystals form upon cooling. 1. Too much solvent used.2. Supersaturation.3. Solution cooled too quickly.1. Evaporate some solvent by gentle heating and re-cool.2. Scratch the inner surface of the flask with a glass rod or add a seed crystal.3. Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
The compound "oils out". 1. The melting point of the compound is below the boiling point of the solvent.2. The solution is cooling too rapidly.3. High concentration of impurities.1. Reheat to dissolve the oil, add more solvent, and cool slowly. Consider a lower-boiling solvent.2. Ensure a slow cooling rate.3. Consider a preliminary purification step or using a different recrystallization solvent.
Low recovery of purified product. 1. Too much solvent was used.2. Premature crystallization during hot filtration.3. Washing crystals with warm solvent.4. Incomplete cooling.1. Use the minimum amount of hot solvent necessary for dissolution.2. Preheat the funnel and filter paper.3. Wash crystals with a minimal amount of ice-cold solvent.4. Cool the solution in an ice bath after it has reached room temperature.
Colored impurities in the final product. 1. Colored impurities were not removed.2. Decomposition of the compound.1. Add a small amount of activated charcoal to the hot solution before filtration.2. Avoid excessive heating time and use an appropriate solvent.
Crystals are very fine or powdery. 1. The solution was cooled too quickly.1. Allow the solution to cool slowly and undisturbed to promote the growth of larger crystals.

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the recrystallization of this compound using a single solvent (e.g., n-butanol or ethanol) and a mixed solvent system (e.g., ethanol/water).

Materials:

  • Crude this compound

  • Recrystallization solvent(s) (e.g., n-butanol, ethanol, deionized water)

  • Erlenmeyer flasks

  • Heating source (hot plate or heating mantle)

  • Glass stirring rod

  • Buchner funnel and filter flask

  • Filter paper

  • Watch glass

  • Ice bath

Procedure:

A. Single Solvent Recrystallization (Example: n-Butanol)

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of n-butanol and heat the mixture to just below its boiling point while stirring. Continue adding small portions of hot n-butanol until the solid just dissolves. Avoid adding an excess of solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. To do this, preheat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel and quickly pour the hot solution through it.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold n-butanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry on the filter paper under vacuum. For complete drying, the crystals can be transferred to a watch glass and placed in a vacuum oven at a moderate temperature.

B. Mixed Solvent Recrystallization (Example: Ethanol/Water)

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.

  • Addition of Poor Solvent: While the ethanol solution is still hot, add hot deionized water dropwise until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 4-6 from the single solvent recrystallization procedure, using an ice-cold ethanol/water mixture of the same composition to wash the crystals.

Data Presentation

Qualitative Solubility of this compound

SolventSolubility at Room TemperatureSolubility at Elevated TemperatureSuitability for Recrystallization
WaterInsolubleVery Slightly SolublePoor as a single solvent; good as an anti-solvent.
EthanolSparingly SolubleSolubleGood as a single solvent or in a mixed solvent system.
MethanolSparingly SolubleSolubleGood as a single solvent or in a mixed solvent system.
IsopropanolSparingly SolubleSolubleGood as a single solvent.
n-ButanolSparingly SolubleSolubleGood as a single solvent.
AcetoneSolubleVery SolubleMay be too good of a solvent, leading to low recovery.
HexaneInsolubleInsolubleUnsuitable as a primary solvent; can be used as an anti-solvent.

Note: This table is based on general principles for sulfonamides and available literature. Experimental verification is recommended.

Visualization

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool oiling_out Does it 'Oil Out'? cool->oiling_out crystals_form Do Crystals Form? collect Collect Crystals (Vacuum Filtration) crystals_form->collect Yes troubleshoot_no_crystals Troubleshoot: - Scratch Flask - Add Seed Crystal - Reduce Solvent crystals_form->troubleshoot_no_crystals No oiling_out->crystals_form No troubleshoot_oiling_out Troubleshoot: - Reheat and Add Solvent - Cool Slower - Change Solvent oiling_out->troubleshoot_oiling_out Yes wash_dry Wash with Cold Solvent and Dry collect->wash_dry end Pure Product wash_dry->end troubleshoot_no_crystals->cool Retry troubleshoot_oiling_out->dissolve Retry

Technical Support Center: Synthesis of 2-(trifluoromethoxy)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(trifluoromethoxy)benzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent synthetic pathway starts from 2-(trifluoromethoxy)aniline. It involves a three-step process:

  • Diazotization: Conversion of 2-(trifluoromethoxy)aniline into a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid.[1][2]

  • Sulfonyl Chloride Formation: The diazonium salt is then reacted with sulfur dioxide in the presence of a copper catalyst (a variation of the Sandmeyer reaction) to form 2-(trifluoromethoxy)benzenesulfonyl chloride.

  • Amination: The final step involves the reaction of 2-(trifluoromethoxy)benzenesulfonyl chloride with an ammonia source, such as aqueous ammonia or ammonium chloride with a base, to yield the desired this compound.[3]

Q2: Why is strict temperature control crucial during the diazotization step?

A2: Aryl diazonium salts are thermally unstable.[2][4] Maintaining a low temperature, typically between -5°C and 5°C, is critical to prevent the decomposition of the diazonium salt. If the temperature rises, the diazonium group can be replaced by a hydroxyl group from the aqueous solution, leading to the formation of 2-(trifluoromethoxy)phenol as a significant byproduct and the evolution of nitrogen gas.[2] This decomposition reduces the yield of the desired sulfonyl chloride in the subsequent step.

Q3: What are the primary side products I should be aware of during this synthesis?

A3: The main side products are typically process-related impurities. Key impurities include:

  • 2-(trifluoromethoxy)phenol: Formed from the decomposition of the diazonium salt intermediate if the temperature is not adequately controlled.[2]

  • 2-(trifluoromethoxy)benzenesulfonic acid: Results from the hydrolysis of the 2-(trifluoromethoxy)benzenesulfonyl chloride intermediate, especially in the presence of water during workup or the final amination step.[5][6][7]

  • Unreacted Starting Materials: Residual 2-(trifluoromethoxy)aniline or 2-(trifluoromethoxy)benzenesulfonyl chloride may be present due to incomplete reactions.

  • Azo Compounds: Diazonium salts can react with activated aromatic rings (like the starting aniline) in azo coupling reactions, forming colored impurities.[8][9] This is more likely if the reaction is not sufficiently acidic.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Low yield of final product with significant N₂ evolution during diazotization. Decomposition of the diazonium salt.Ensure the reaction temperature is strictly maintained between -5°C and 5°C. Add the sodium nitrite solution slowly to prevent localized heating.[2]
Presence of a phenolic impurity (2-(trifluoromethoxy)phenol) in the crude product. High temperature during the diazotization step.Improve cooling efficiency. Monitor the internal reaction temperature continuously.
A significant amount of water-soluble impurity is generated after the sulfonyl chloride formation. Hydrolysis of the 2-(trifluoromethoxy)benzenesulfonyl chloride to 2-(trifluoromethoxy)benzenesulfonic acid.Use anhydrous conditions where possible during the workup of the sulfonyl chloride. Perform the subsequent amination step promptly after preparing the sulfonyl chloride.
The reaction mixture develops a strong color (yellow/orange/red) during diazotization. Formation of azo coupling byproducts.Ensure the reaction medium is sufficiently acidic to suppress the coupling reaction. The starting aniline should be fully protonated.[9]
Final product is difficult to purify and shows multiple spots on TLC. Multiple side reactions occurring simultaneously.Review each step of the protocol. Verify the purity of starting materials. Optimize reaction times and temperatures for each step to minimize byproduct formation.
Incomplete conversion during the final amination step. Insufficient ammonia source or reaction time.Ensure a sufficient excess of the aminating agent is used. The reaction may require gentle warming or an extended reaction time to go to completion.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on established synthetic procedures.

Step 1: Preparation of 2-(trifluoromethoxy)aniline hydrochloride

  • In a suitable reactor, add 200g of hydrochloric acid (37%) and 80g of water at room temperature.

  • Add 100g of 2-(trifluoromethoxy)aniline while stirring.

  • Continue stirring for 1 hour, maintaining the temperature between 0°C and 30°C to yield a solution of 2-(trifluoromethoxy)aniline hydrochloride.

Step 2: Diazotization

  • Cool the aniline hydrochloride solution to between -5°C and 0°C in an ice-salt bath.

  • Slowly add a pre-cooled solution of sodium nitrite (e.g., 42g in 80g of water) dropwise, ensuring the internal temperature does not exceed 5°C.

  • After the addition is complete, stir the mixture for an additional hour at 0-5°C to ensure complete formation of the 2-(trifluoromethoxy)benzene diazonium salt solution.

Step 3: Formation of 2-(trifluoromethoxy)benzenesulfonyl Chloride

  • In a separate reactor, prepare a solution of sulfur dioxide in glacial acetic acid, catalyzed by cuprous chloride.

  • Slowly add the cold diazonium salt solution from Step 2 to this reactor, maintaining the temperature between 5°C and 10°C.

  • After the addition, allow the reaction to stir for several hours.

  • Perform a workup by adding the reaction mixture to ice water, extracting the oily sulfonyl chloride layer with a suitable organic solvent (e.g., dichloromethane), and drying the organic phase.

Step 4: Amination to this compound

  • In a reactor, add 25.7g of ammonium chloride and 102g of water.

  • Add 142g of the 2-(trifluoromethoxy)benzenesulfonyl chloride intermediate.

  • Cool the mixture to 0-10°C and slowly add a 30% sodium hydroxide solution dropwise to maintain a basic pH, keeping the temperature below 20°C.

  • After the addition, stir for 1 hour.

  • Cool the mixture to 0-5°C to induce crystallization.

  • Filter the solid product, wash with cold water, and dry under vacuum to obtain this compound.

Data Presentation

Table 1: Representative Yields and Purity

StepProductTypical YieldTypical Purity (HPLC)
32-(trifluoromethoxy)benzenesulfonyl chloride70-80%>95%
4This compound~75% (from sulfonyl chloride)>99%

Note: Yields are highly dependent on precise reaction conditions and scale.

Visualizations

Synthesis_Pathway Start 2-(Trifluoromethoxy)aniline Step1 Diazonium Salt Start->Step1 NaNO₂, HCl -5 to 5°C Step2 Benzenesulfonyl Chloride Step1->Step2 SO₂, CuCl Product 2-(Trifluoromethoxy) benzenesulfonamide Step2->Product NH₄Cl, NaOH 0 to 20°C Side_Reactions cluster_main Main Reaction Pathway cluster_side Side Reactions Aniline 2-(CF₃O)Aniline Diazonium Diazonium Salt Aniline->Diazonium SulfonylCl Sulfonyl Chloride Diazonium->SulfonylCl Phenol Phenol Impurity Diazonium->Phenol  ΔT (High Temp) Product Product (Sulfonamide) SulfonylCl->Product SulfonicAcid Sulfonic Acid Impurity SulfonylCl->SulfonicAcid H₂O (Hydrolysis) Troubleshooting_Workflow Start Low Final Yield Observed Q1 Was N₂ evolution excessive during diazotization? Start->Q1 A1_Yes Likely diazonium decomposition. ACTION: Check and tighten temperature control (-5 to 5°C). Q1->A1_Yes Yes A1_No Proceed to next check. Q1->A1_No No Q2 Is a significant amount of water-soluble byproduct present? A1_No->Q2 A2_Yes Likely sulfonyl chloride hydrolysis. ACTION: Ensure anhydrous workup and prompt use of intermediate. Q2->A2_Yes Yes A2_No Check amination step. Q2->A2_No No

References

Technical Support Center: Optimizing Sulfonamide Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you overcome common challenges in sulfonamide synthesis and optimize your reaction conditions for higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing sulfonamides?

The most prevalent and classic method for preparing sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride.[1][2] This reaction, often called sulfonylation, typically requires a base to neutralize the hydrogen chloride (HCl) byproduct generated during the process.[1][3]

Q2: I'm setting up a sulfonylation for the first time. What are the typical starting conditions?

A common starting point involves dissolving the amine in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). The solution is cooled to 0 °C, followed by the addition of a base (e.g., pyridine or triethylamine, ~1.5 equivalents). The sulfonyl chloride (1.0 equivalent) is then added dropwise. The reaction is typically stirred for 6-18 hours while warming to room temperature.[3]

Q3: Why is my reaction yield consistently low?

Low yields in sulfonamide synthesis can stem from several factors. The most critical to investigate first are:

  • Reagent Quality: Sulfonyl chlorides are highly sensitive to moisture and can hydrolyze into unreactive sulfonic acids.[4][5] Similarly, amines should be pure and dry.

  • Anhydrous Conditions: The presence of water in the solvent or on glassware can lead to the hydrolysis of the sulfonyl chloride, which is a primary cause of low yield.[4][5]

  • Reaction Temperature: While many reactions proceed well at room temperature, some sterically hindered substrates may require gentle heating to improve the reaction rate.[4][5]

  • Incorrect Stoichiometry: Ensure accurate molar ratios of reactants. A slight excess of the base is common, but a large excess can sometimes promote side reactions.[4]

Q4: My TLC/LC-MS shows multiple spots. What are the likely side products?

Common side products can include:

  • Sulfonic Acid: Formed from the hydrolysis of the sulfonyl chloride.[5]

  • Bis-sulfonylation Product: If a primary amine is used, a second sulfonylation can occur at the sulfonamide nitrogen, especially if an excess of sulfonyl chloride or a strong base is used.

  • Unreacted Starting Materials: Indicating an incomplete reaction.

Q5: How can I effectively purify my sulfonamide product?

Purification can be challenging due to the varying polarities of sulfonamides.

  • Crystallization: This is often the best method for achieving high purity. Common solvent systems include ethanol/water or ethyl acetate/hexanes.[3][5]

  • Flash Column Chromatography: Silica gel chromatography is a standard alternative if crystallization is unsuccessful.[3]

  • Acid-Base Extraction: The acidic N-H proton on sulfonamides derived from primary amines can be deprotonated with a base to form a water-soluble salt, allowing for extraction and separation from non-acidic impurities.[6]

Troubleshooting Guide

This section addresses specific experimental issues in a problem-and-solution format.

Problem Possible Cause Recommended Solution
Low or No Product Yield Hydrolysis of Sulfonyl Chloride Ensure all glassware is oven-dried. Use anhydrous solvents and fresh, high-purity reagents. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[4][5]
Poor Reagent Quality Use a freshly opened bottle of sulfonyl chloride or purify it before use. Ensure the amine is pure and dry.[4]
Steric Hindrance If reactants are sterically bulky, the reaction may be slow. Consider increasing the reaction temperature or extending the reaction time.[5]
Reaction Not Going to Completion Insufficient Reaction Time/Temp Monitor the reaction by TLC or LC-MS. If it stalls, try gentle heating or allowing it to stir for a longer period (e.g., 24-48 hours).
Low Nucleophilicity of Amine Aromatic amines are less nucleophilic than aliphatic amines. These reactions may require more forcing conditions, such as higher temperatures or a more reactive sulfonylating agent.
Multiple Products Observed Bis-sulfonylation of Primary Amine Add the sulfonyl chloride dropwise to the amine solution at 0 °C to maintain a low concentration of the electrophile. Use a slight excess (1.1 eq) of the amine relative to the sulfonyl chloride.[5]
Degradation of Product Some complex molecules may be unstable under the reaction or workup conditions. Ensure the workup is not overly harsh (e.g., avoid prolonged exposure to strong acids or bases).[5]
Difficulty in Purification Product is an Oil Try converting the sulfonamide to a crystalline salt for purification. If the product has an acidic proton, treatment with a base like NaOH can form a salt.
Streaking on Silica Gel Column Add a small amount of acetic acid to the eluent system to suppress the ionization of the acidic sulfonamide proton, which often leads to better peak shapes.

Visualized Workflows and Mechanisms

General Experimental Workflow

The following diagram outlines the standard sequence of operations for a typical sulfonamide synthesis reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Prepare Anhydrous Solvent & Reagents setup Set up Reaction (Inert Atmosphere) reagents->setup glassware Oven-Dry Glassware glassware->setup dissolve Dissolve Amine & Add Base at 0°C setup->dissolve add_sc Add Sulfonyl Chloride Dropwise dissolve->add_sc stir Stir (e.g., 6-18h) Warm to RT add_sc->stir monitor Monitor Progress (TLC/LC-MS) stir->monitor quench Quench Reaction monitor->quench extract Aqueous Wash/ Extraction quench->extract dry Dry Organic Layer (e.g., MgSO4) extract->dry concentrate Concentrate dry->concentrate purify Purify Product (Column/Crystallization) concentrate->purify

Caption: Standard workflow for sulfonamide synthesis.

Troubleshooting Logic for Low Yield

This decision tree provides a logical path for diagnosing the cause of low reaction yields.

G start Low Yield Observed reagents Check Reagent Quality start->reagents conditions Review Reaction Conditions start->conditions workup Analyze Workup/Purification start->workup sc_hydrolysis Sulfonyl Chloride Hydrolyzed? reagents->sc_hydrolysis Moisture Sensitive amine_purity Amine Impure? reagents->amine_purity temp_time Temp/Time Insufficient? conditions->temp_time base_issue Base Incorrect/Degraded? conditions->base_issue loss_extract Product Lost in Extraction? workup->loss_extract sol_reagents Solution: Use Anhydrous Conditions & Fresh Reagents sc_hydrolysis->sol_reagents amine_purity->sol_reagents sol_conditions Solution: Increase Temp/Time Check Base temp_time->sol_conditions base_issue->sol_conditions sol_workup Solution: Re-evaluate Extraction pH Check Solubility loss_extract->sol_workup

Caption: Decision tree for troubleshooting low yields.

Mechanism of Sulfonamide Formation

The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride.

G reactants R-NH₂ + R'-SO₂Cl intermediate Intermediate R-NH₂⁺-SO₂R' Cl⁻ reactants->intermediate Nucleophilic Attack product_salt R-NH-SO₂R' + Base·HCl intermediate->product_salt Deprotonation by Base

Caption: Mechanism of sulfonamide bond formation.

Quantitative Data Summary

Optimizing reaction conditions often involves screening different bases and solvents. The tables below summarize typical effects on reaction outcomes.

Table 1: Comparison of Common Bases

BasepKa (Conjugate Acid)Typical EquivalentsComments
Pyridine 5.21.5 - 2.0Often used as both base and solvent. Can sometimes act as a nucleophilic catalyst.
Triethylamine (TEA) 10.71.2 - 1.5Common, inexpensive, non-nucleophilic base. Can be difficult to remove under vacuum.
DIPEA (Hünig's Base) 10.71.2 - 1.5Sterically hindered, non-nucleophilic base. Useful for sensitive substrates.
DMAP 9.7Catalytic (0.1 eq)Often used as a nucleophilic catalyst in combination with a stoichiometric base like TEA.

Table 2: Influence of Solvent on Reaction

SolventDielectric ConstantProperties & Use Cases
Dichloromethane (DCM) 9.1Excellent for dissolving a wide range of substrates. Volatile and easy to remove. Standard choice.
Tetrahydrofuran (THF) 7.5Good general-purpose solvent. Must be anhydrous as it is miscible with water.
Acetonitrile (MeCN) 37.5More polar solvent, can be useful for less soluble starting materials.
Pyridine 12.4Can serve as both the solvent and the base, simplifying the reaction setup.

Detailed Experimental Protocol

Synthesis of N-benzyl-4-toluenesulfonamide

This protocol provides a representative procedure for the reaction between an amine and a sulfonyl chloride.

1. Reagent Preparation:

  • Benzylamine (1.0 eq)

  • p-Toluenesulfonyl chloride (1.05 eq)

  • Pyridine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

2. Reaction Setup:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add benzylamine.

  • Dissolve the amine in anhydrous DCM (approx. 0.2 M concentration).

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add pyridine to the stirred solution.

3. Sulfonyl Chloride Addition:

  • In a separate flask, dissolve p-toluenesulfonyl chloride in a minimal amount of anhydrous DCM.

  • Add this solution dropwise to the reaction mixture at 0 °C over a period of 15-20 minutes.[3]

4. Reaction Monitoring:

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.

5. Workup Procedure:

  • Upon completion, dilute the reaction mixture with additional DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).[3]

  • Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3]

6. Purification:

  • Purify the resulting crude solid by recrystallization from an ethanol/water mixture to yield the pure N-benzyl-4-toluenesulfonamide as a white crystalline solid.

7. Characterization:

  • Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).[3] Characteristic S=O stretching bands can be observed via IR spectroscopy around 1350 cm⁻¹ and 1160 cm⁻¹.[3]

References

Overcoming stability issues with trifluoromethoxy-containing compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and overcoming stability challenges associated with trifluoromethoxy-containing compounds. While the trifluoromethoxy (-OCF3) group is renowned for enhancing metabolic stability and is generally chemically robust, specific experimental conditions can lead to degradation.

Frequently Asked Questions (FAQs)

Q1: Why is the trifluoromethoxy group generally considered stable?

A1: The trifluoromethoxy group's stability stems from the high strength of the carbon-fluorine bonds.[1][2] The C-F bond has a high dissociation energy (485.3 kJ/mol) compared to a C-H bond (414.2 kJ/mol), making it highly resistant to chemical, thermal, and metabolic degradation.[1][2] Its electron-withdrawing nature and steric hindrance also protect it from enzymatic breakdown, for instance, by cytochrome P450 enzymes that might otherwise cause oxidative demethylation in analogous methoxy compounds.[1]

Q2: Under what conditions can my trifluoromethoxy-containing compound degrade?

A2: While thermally and chemically quite stable, degradation can occur under specific, often harsh, conditions.[3] The most cited potential pathway is hydrolysis of the trifluoromethoxy group under strong basic (alkaline) conditions, which can convert it into a carboxylic acid.[4] However, it is more common for degradation to occur at other, more labile functional groups within the molecule, such as esters or amides, rather than at the -OCF3 group itself.[4] Forced degradation studies under severe acidic, oxidative, and photolytic stress are necessary to fully characterize a specific compound's stability profile.[4]

Q3: I'm observing new peaks in my HPLC chromatogram after an experiment. How do I know if the trifluoromethoxy group is the source of instability?

A3: A systematic approach is required. First, confirm the identity of the degradation products using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[5][6] These methods can determine the molecular weight and fragmentation patterns of the new peaks. If the trifluoromethoxy group has been hydrolyzed to a carboxylic acid, you would expect to see a corresponding mass change. If no such change is observed, the degradation is likely occurring elsewhere on the molecule. Comparing the degradation profile to that of an analog without the -OCF3 group can also provide valuable insights.

Q4: What is the difference in stability between a trifluoromethoxy (-OCF3) and a trifluoromethyl (-CF3) group?

A4: Both groups are known for conferring high metabolic and chemical stability to molecules.[1][2] The trifluoromethyl group is exceptionally stable due to the strong C-F bonds.[1][2] The trifluoromethoxy group is also very stable, but the C-O bond introduces a potential site for reactivity that is not present in the -CF3 group, although this reactivity is significantly dampened compared to a standard methoxy group.[1] In practice, both are considered highly robust, and the choice between them often depends on other desired physicochemical properties like lipophilicity and electronic effects.[1][2]

Q5: What are the best practices for storing and handling trifluoromethoxy-containing compounds to ensure stability?

A5: While intrinsically stable, general best practices for handling chemical compounds should be followed. Store compounds in a cool, dry, and dark place to protect against thermal and photodegradation. For compounds in solution, be mindful of the pH. Given the potential for hydrolysis under strong basic conditions, neutral or slightly acidic buffered solutions are generally preferred for long-term storage. Always consult the material safety data sheet (MSDS) and any specific storage instructions provided by the supplier.

Troubleshooting Guide: Common Stability Issues

This guide addresses common symptoms of instability and provides a logical workflow for identifying and resolving the issue.

TroubleshootingWorkflow start Symptom: Unexpected peaks in HPLC/LC-MS or loss of parent compound check_purity 1. Verify Initial Purity Is the starting material >95% pure? start->check_purity resynthesize Resynthesize or Repurify Starting Material check_purity->resynthesize No forced_degradation 2. Conduct Forced Degradation Study check_purity->forced_degradation Yes resynthesize->check_purity identify_conditions 3. Identify Degradation Conditions (Acid, Base, Oxidative, Light, Heat) forced_degradation->identify_conditions characterize_products 4. Characterize Degradants (LC-MS, NMR) identify_conditions->characterize_products degradation_site 5. Is the -OCF3 group the site of degradation? characterize_products->degradation_site solution_ocf3 Solution A: Modify experimental conditions (e.g., adjust pH, protect from light). Consider structural modification if instability is inherent. degradation_site->solution_ocf3 Yes solution_other Solution B: Focus on stabilizing the other labile functional group(s). (e.g., ester to amide) degradation_site->solution_other No

Caption: Troubleshooting workflow for stability issues.

Data Summary: Stability Under Stress Conditions

The following table summarizes the expected stability profile of a typical trifluoromethoxy-containing aromatic compound under forced degradation conditions. The percentage of degradation is illustrative and will vary significantly based on the overall molecular structure.

Stress ConditionReagent/ConditionTypical TimeExpected Outcome for -OCF3 GroupPotential Degradation of Other Groups
Acid Hydrolysis 0.1 M HCl at 80°C24-48 hoursGenerally stableHigh (e.g., esters, amides)
Base Hydrolysis 0.1 M NaOH at 80°C6-24 hoursPotential for slow hydrolysis to -COOHHigh (e.g., esters, amides)
Oxidation 3-6% H₂O₂ at RT24 hoursGenerally stableModerate (e.g., electron-rich rings, sulfides)
Thermal Degradation 80-100°C (Solid State)48-72 hoursHighly stableLow to Moderate
Photodegradation ICH-compliant light exposure24 hoursGenerally stableModerate (depends on chromophore)

Experimental Protocols

Protocol: Forced Degradation Study

A forced degradation study is essential for establishing the intrinsic stability of a drug substance and identifying potential degradation products.[6][7]

ExperimentalWorkflow cluster_stress 2. Apply Stress Conditions (in parallel) prep_stock 1. Prepare Stock Solution (e.g., 1 mg/mL in ACN/H₂O) acid Acidic (0.1 M HCl, 80°C) prep_stock->acid base Basic (0.1 M NaOH, 80°C) prep_stock->base oxidative Oxidative (3% H₂O₂, RT) prep_stock->oxidative thermal Thermal (Solid, 100°C) prep_stock->thermal photo Photolytic (ICH light chamber) prep_stock->photo neutralize 3. Quench / Neutralize (as needed, e.g., for acid/base samples) acid->neutralize base->neutralize oxidative->neutralize If necessary dilute 4. Dilute to Working Concentration (e.g., 50 µg/mL with mobile phase) thermal->dilute photo->dilute neutralize->dilute analyze 5. Analyze by Stability-Indicating HPLC-UV/PDA Method dilute->analyze characterize 6. Identify & Characterize Peaks (LC-MS) analyze->characterize

Caption: Experimental workflow for a forced degradation study.

1. Objective: To assess the stability of a trifluoromethoxy-containing compound under various stress conditions as mandated by ICH guidelines.[7]

2. Materials:

  • Test compound

  • HPLC-grade acetonitrile, methanol, and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC system with a UV/PDA detector

  • LC-MS system for peak identification

  • pH meter, thermostat-controlled water bath, photostability chamber

3. Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the test compound at a concentration of approximately 1 mg/mL in a suitable solvent mixture (e.g., acetonitrile/water).

  • Acidic Degradation: Mix a portion of the stock solution with 0.1 M HCl. Incubate the solution in a water bath at 80°C for a specified period (e.g., 24 hours). After incubation, cool the sample, neutralize it with an appropriate amount of NaOH, and dilute with the mobile phase to the target concentration.[8]

  • Alkaline Degradation: Mix a portion of the stock solution with 0.1 M NaOH. Incubate at 80°C. Due to higher potential lability, check time points more frequently (e.g., 2, 6, 12 hours). After incubation, cool, neutralize with HCl, and dilute with the mobile phase.[8]

  • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ and keep it at room temperature for 24 hours, protected from light. Dilute with the mobile phase afterward.[8]

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 100°C) for 48 hours. After exposure, dissolve the compound and dilute it to the target concentration.

  • Photolytic Degradation: Expose the compound (both in solid state and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark.

4. Analysis:

  • Analyze all stressed samples, along with an untreated control, using a validated stability-indicating HPLC method.

  • Calculate the percentage of degradation by comparing the peak area of the parent compound in stressed samples to the control.

  • For any significant degradation peaks, perform characterization using LC-MS to determine their mass and propose a structure.[6]

References

Technical Support Center: HPLC Purity Analysis of 2-(Trifluoromethoxy)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for the development of an HPLC method for the purity analysis of 2-(trifluoromethoxy)benzenesulfonamide. It includes frequently asked questions (FAQs), a comprehensive troubleshooting guide, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a reversed-phase HPLC method for this compound?

A1: A good starting point for method development would be a C18 or C8 column with a mobile phase consisting of acetonitrile and water, buffered to a slightly acidic pH.[1][2] A gradient elution from a lower to a higher concentration of acetonitrile is often effective for separating impurities with different polarities. A common starting flow rate for a standard 4.6 mm internal diameter column is 1.0 mL/min.[1][3] UV detection is suitable for this compound due to the presence of the benzene ring; a wavelength in the range of 210-270 nm should be evaluated.[3]

Q2: How does the trifluoromethoxy group affect the chromatography of this molecule?

A2: The trifluoromethoxy group is highly electronegative and can influence the molecule's retention and peak shape. It may lead to secondary interactions with the stationary phase, potentially causing peak tailing. Careful selection of the column and mobile phase pH can help mitigate these effects.

Q3: What are the critical parameters to optimize during method development?

A3: The most critical parameters to optimize are the mobile phase composition (including the type of organic modifier and buffer), the pH of the mobile phase, the column temperature, and the gradient slope. These parameters will have the most significant impact on the resolution of the main peak from its impurities.

Q4: How should I prepare my sample for analysis?

A4: The sample should be dissolved in a solvent that is compatible with the mobile phase, ideally the initial mobile phase composition, to avoid peak distortion.[3][4] A typical sample concentration is around 1 mg/mL, but this may need to be adjusted based on the detector's response.[3] It is crucial to filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the column.[3]

Q5: What are the key system suitability tests (SSTs) I should perform?

A5: Key system suitability tests include retention time repeatability, peak area precision, resolution between the main peak and the closest eluting impurity, tailing factor of the main peak, and theoretical plates of the column. These tests ensure that the chromatographic system is performing adequately for the analysis.

HPLC Method Development Workflow

Caption: Workflow for HPLC method development and validation.

Experimental Protocol: Proposed HPLC Method

This protocol provides a starting point for the purity analysis of this compound. Optimization will likely be required.

1. Chromatographic System:

  • HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 30
    20 80
    25 80
    26 30

    | 30 | 30 |

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a concentration of approximately 0.5 mg/mL.

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard solution using the diluent.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

Data Presentation: System Suitability

The following table presents typical acceptance criteria for system suitability tests.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) > 2000
Repeatability of Retention Time (%RSD) ≤ 1.0%
Repeatability of Peak Area (%RSD) ≤ 2.0%
Resolution (Rs) > 2.0 between the main peak and the nearest impurity

Troubleshooting Guide

This guide addresses common issues encountered during HPLC analysis.

IssuePossible CausesRecommended Solutions
Peak Tailing - Secondary interactions with the stationary phase.[5] - Column overload.[5] - Mismatch between sample solvent and mobile phase.- Adjust mobile phase pH. - Reduce sample concentration.[5] - Dissolve the sample in the initial mobile phase.[4]
Peak Fronting - Column overload.[5] - High injection volume.- Dilute the sample. - Reduce the injection volume.[5]
Split Peaks - Clogged column inlet frit. - Column void. - Sample solvent stronger than the mobile phase.[5]- Reverse flush the column. - Replace the column. - Use a weaker sample solvent.
Retention Time Drift - Inconsistent mobile phase composition.[5] - Fluctuations in column temperature.[5] - Column aging.- Prepare fresh mobile phase and ensure proper mixing. - Use a column oven for stable temperature control.[5] - Replace the column.
Ghost Peaks - Contamination in the mobile phase or system. - Carryover from previous injections.- Use high-purity solvents. - Implement a needle wash step in the injection sequence.
High Backpressure - Blockage in the system (tubing, frits).[5] - Particulate matter from the sample. - Precipitated buffer in the mobile phase.- Systematically check and replace tubing or frits.[5] - Ensure proper sample filtration. - Ensure buffer solubility in the mobile phase.
Baseline Noise/Drift - Air bubbles in the detector or pump. - Contaminated detector flow cell.[5] - Mobile phase not properly mixed or degassed.- Degas the mobile phase and purge the system. - Flush the detector flow cell. - Ensure thorough mixing and degassing of the mobile phase.[5]

Troubleshooting Decision Tree

Troubleshooting_Tree cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_pressure System Pressure Issues start Chromatographic Problem Identified peak_shape Poor Peak Shape? start->peak_shape tailing Tailing? peak_shape->tailing Yes retention Retention Time Shift? peak_shape->retention No fronting Fronting? tailing->fronting No solution_tailing Adjust pH Reduce Concentration tailing->solution_tailing Yes split Split? fronting->split No solution_fronting Reduce Injection Volume Dilute Sample fronting->solution_fronting Yes solution_split Check Column Use Weaker Sample Solvent split->solution_split Yes split->retention No end_resolve end_resolve solution_tailing->end_resolve Resolved solution_fronting->end_resolve solution_split->end_resolve solution_retention Check Mobile Phase Control Temperature Check for Leaks retention->solution_retention Yes pressure High Backpressure? retention->pressure No solution_retention->end_resolve solution_pressure Check for Blockages Filter Sample Flush System pressure->solution_pressure Yes end end pressure->end No (Consult Instrument Manual) solution_pressure->end_resolve

Caption: Decision tree for troubleshooting common HPLC issues.

References

Troubleshooting low conversion rates in 2-(trifluoromethoxy)benzenesulfonamide reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting low conversion rates in the synthesis of 2-(trifluoromethoxy)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during this specific synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section provides answers to common questions and a step-by-step guide to troubleshoot low conversion rates in the synthesis of this compound, which is typically a two-stage process:

  • Diazotization and Sulfonylation: Conversion of 2-(trifluoromethoxy)aniline to 2-(trifluoromethoxy)benzenesulfonyl chloride.

  • Amination: Reaction of 2-(trifluoromethoxy)benzenesulfonyl chloride with an amine source to yield the final sulfonamide.

Q1: My overall yield of this compound is low. What are the most common causes?

Low overall yield can stem from issues in either the diazotization/sulfonylation or the amination step. Common culprits include poor quality of starting materials, suboptimal reaction conditions (temperature, time, pH), and the presence of moisture. The electron-withdrawing nature of the trifluoromethoxy group can also influence reactivity.[1][2]

Q2: I suspect issues with the first step, the formation of 2-(trifluoromethoxy)benzenesulfonyl chloride. What should I check?

Troubleshooting the Diazotization/Sulfonylation Stage:

  • Incomplete Diazotization: The conversion of the aniline to the diazonium salt is a critical step and is highly sensitive to temperature.

    • Action: Ensure the reaction temperature is maintained between -20°C and 5°C.[3] Use of an ice-salt or acetone-dry ice bath is recommended. Monitor the reaction for the complete consumption of the aniline starting material.

  • Decomposition of the Diazonium Salt: Diazonium salts are notoriously unstable at higher temperatures.

    • Action: Use the prepared diazonium salt immediately in the subsequent sulfonylation step. Do not let it warm up.

  • Low Yield in the Sandmeyer-type Reaction: The conversion of the diazonium salt to the sulfonyl chloride can be inefficient.

    • Action: Ensure the purity of the copper(I) chloride catalyst. The reaction should be carried out in a strong acid like hydrochloric acid with a sulfur dioxide source like sodium bisulfite.[3]

Q3: I have a low yield in the amination step. What are the likely reasons and how can I improve it?

Troubleshooting the Amination Stage:

  • Hydrolysis of the Sulfonyl Chloride: 2-(Trifluoromethoxy)benzenesulfonyl chloride is sensitive to moisture and can hydrolyze to the unreactive sulfonic acid.

    • Action: Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Suboptimal Base and Solvent: The choice of base and solvent can significantly impact the reaction rate and yield.

    • Action: For the reaction with ammonia, aqueous sodium hydroxide is a suitable base.[3] For other amines, organic bases like pyridine or triethylamine in aprotic solvents (e.g., dichloromethane, THF) are commonly used. The base should be strong enough to neutralize the HCl byproduct but not so strong as to cause side reactions.

  • Di-sulfonylation Side Reaction: If you are using a primary amine, the formation of a di-sulfonylated byproduct can occur, where the initially formed sulfonamide is further sulfonylated.

    • Action:

      • Control the stoichiometry: Use a 1:1 ratio of the amine to the sulfonyl chloride.

      • Slow addition: Add the sulfonyl chloride solution dropwise to the amine solution to maintain a low concentration of the sulfonyl chloride.

      • Lower the temperature: Running the reaction at 0°C or lower can suppress the di-sulfonylation reaction.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of this compound.

Table 1: Reagent Quantities and Yields for the Synthesis of 2-(Trifluoromethoxy)benzenesulfonyl Chloride [3]

StepReagentMolesQuantityYield
1. Hydrochloride Formation2-(Trifluoromethoxy)aniline0.565100g-
Hydrochloric Acid1.92200g-
2. DiazotizationSodium Nitrite0.579120g solution-
3. SulfonylationCuprous Chloride0.058710g84.9%
Sodium Bisulfite0.76980.0g

Table 2: Reagent Quantities and Yields for the Amination Step [3]

ReagentMolesQuantityYield
2-(Trifluoromethoxy)benzenesulfonyl chloride~0.46 (based on 88% purity)142g74.9%
Ammonium Chloride0.4825.7g
Sodium Hydroxide1.15139g solution

Experimental Protocols

Protocol 1: Synthesis of 2-(Trifluoromethoxy)benzenesulfonyl Chloride[3]
  • Preparation of 2-(trifluoromethoxy)aniline hydrochloride: In a 1000mL four-neck flask, at room temperature, add 200g (1.92mol) of hydrochloric acid, 100g (0.565mol) of 2-(trifluoromethoxy)aniline, and 80g of water. Stir for 1 hour while controlling the reaction temperature between 0°C and 30°C.

  • Preparation of 2-(trifluoromethoxy)benzene diazonium salt: Under stirring, add 120g (0.579mol) of sodium nitrite solution to the salt reaction solution from step 1. Control the reaction temperature between -20°C to 5°C. After 1 hour of complete dropwise addition, keep it warm for 1 hour.

  • Preparation of 2-(Trifluoromethoxy)benzenesulfonyl Chloride: In a 2000mL four-neck flask, sequentially add 400g (3.84mol) of hydrochloric acid, 10g (0.0587mol) of cuprous chloride, and 80.0g (0.769mol) of sodium bisulfite. Under stirring, add the diazotization reaction solution from step 2 dropwise at -20°C to 5°C. After 5 hours of complete dropwise addition, keep it warm for 1 hour, allow it to separate into layers, and collect the oil layer. Add 400g of water, stir for 0.5 hour, allow it to separate into layers for 0.5 hour, and collect the oil layer.

Protocol 2: Synthesis of this compound[3]
  • In a 1000mL four-neck flask, sequentially add 25.7g (0.48mol) of ammonium chloride, 102g of water, and 142g of 2-(trifluoromethoxy)benzenesulfonyl chloride.

  • Under stirring, add 139g (1.15mol) of sodium hydroxide solution at 0°C to 20°C dropwise.

  • After 1 hour of complete dropwise addition, keep it warm for 1 hour.

  • Adjust the temperature to 0°C to 5°C for sufficient crystallization.

  • Filter the product and wash with 30g of water.

  • Dry the wet product to obtain this compound.

Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of 2-(Trifluoromethoxy)benzenesulfonyl Chloride cluster_step2 Step 2: Amination aniline 2-(Trifluoromethoxy)aniline hcl_formation Hydrochloride Formation (HCl, H2O, 0-30°C) aniline->hcl_formation diazotization Diazotization (NaNO2, -20 to 5°C) hcl_formation->diazotization diazonium 2-(Trifluoromethoxy)benzene diazonium salt diazotization->diazonium sulfonylation Sulfonylation (SO2 source, CuCl, -20 to 5°C) diazonium->sulfonylation sulfonyl_chloride 2-(Trifluoromethoxy)benzenesulfonyl Chloride sulfonylation->sulfonyl_chloride amination Amination Reaction (0-20°C) sulfonyl_chloride->amination amine_source Amine Source (e.g., NH4Cl/NaOH) amine_source->amination product This compound amination->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions start Low Conversion Rate check_reagents Verify Reagent Quality (Purity, Anhydrous) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Stoichiometry) start->check_conditions check_side_reactions Investigate Side Reactions (Hydrolysis, Di-sulfonylation) start->check_side_reactions purify_reagents Purify/Dry Reagents & Solvents check_reagents->purify_reagents optimize_temp Optimize Temperature Control check_conditions->optimize_temp adjust_stoichiometry Adjust Reagent Ratios check_conditions->adjust_stoichiometry check_side_reactions->optimize_temp slow_addition Implement Slow Addition of Sulfonyl Chloride check_side_reactions->slow_addition

Caption: Logical workflow for troubleshooting low conversion rates.

References

Technical Support Center: Synthesis of 2-(Trifluoromethoxy)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the removal of impurities during the synthesis of 2-(trifluoromethoxy)benzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

A1: Common impurities can include unreacted starting materials such as 2-(trifluoromethoxy)benzenesulfonyl chloride and ammonia, side-products like the corresponding sulfonic acid, and positional isomers (e.g., 3- or 4-(trifluoromethoxy)benzenesulfonamide). Residual solvents from the reaction or workup are also common.

Q2: Which analytical techniques are best suited for identifying and quantifying impurities in my product?

A2: A combination of chromatographic and spectroscopic methods is recommended for comprehensive purity analysis. High-Performance Liquid Chromatography (HPLC) is excellent for quantifying the purity of your main product and detecting non-volatile impurities.[1][2] Thin-Layer Chromatography (TLC) is a quick and effective tool for monitoring reaction progress and assessing the number of components in a mixture.[1][3] For structural confirmation of the final product and identification of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques.[2]

Q3: What is the most effective general method for purifying crude this compound?

A3: Recrystallization is often the most effective and straightforward method for purifying solid organic compounds like this compound.[4] This technique relies on the differences in solubility between the desired product and impurities in a given solvent at different temperatures.[5] For impurities that have very similar solubility profiles to the product, column chromatography may be necessary.[6][7]

Q4: How can I confirm the identity and purity of my final product?

A4: The identity of this compound can be confirmed by comparing its spectral data (¹H NMR, ¹³C NMR, IR, and MS) with known literature values or reference standards. Purity is typically assessed by HPLC, which should show a major peak corresponding to the product with minimal impurity peaks.[1] Elemental analysis can also be used to confirm the empirical formula and provide an additional measure of purity.

Troubleshooting Guide

Problem / ObservationPotential Cause(s)Suggested Solution(s)
Low Melting Point and Broad Melting Range Presence of impurities (e.g., starting materials, solvents).Purify the product using recrystallization or column chromatography. Ensure the product is thoroughly dried under vacuum to remove residual solvent.
TLC Plate Shows Multiple Spots Incomplete reaction or formation of side-products.Monitor the reaction more closely using TLC to ensure it has gone to completion. If side-products are present, purify the crude product by column chromatography to separate the different components.[7]
Product "Oils Out" During Recrystallization The boiling point of the solvent is higher than the melting point of the solute. The solution is supersaturated.Use a lower-boiling point solvent or a solvent mixture. Add a seed crystal to induce proper crystallization.[7][8]
HPLC Analysis Shows a Peak for Starting Material The reaction has not gone to completion.Increase the reaction time or temperature. Consider adding a slight excess of the other reagent (ammonia) to drive the reaction forward. The unreacted starting material can often be removed by a specific workup step, such as an aqueous wash if the starting material has different solubility properties.[6]
Presence of Isomeric Impurities Detected by HPLC or NMR The starting material, 2-(trifluoromethoxy)benzenesulfonyl chloride, may contain positional isomers.Isomer separation can be challenging. Fractional recrystallization or careful column chromatography with an optimized solvent system may be effective.[9][10] It is also crucial to ensure the purity of the starting materials.

Summary of Potential Impurities and Analytical Methods

ImpurityLikely SourceRecommended Analytical Method(s)
2-(Trifluoromethoxy)benzenesulfonyl chlorideUnreacted starting materialHPLC, TLC, GC-MS
AmmoniaExcess reagentNot typically observed in the final solid product after workup and drying.
2-(Trifluoromethoxy)benzenesulfonic acidHydrolysis of the sulfonyl chlorideHPLC, LC-MS
Positional Isomers (e.g., 3- or 4-substituted)Impure starting materialsHPLC, ¹⁹F NMR, LC-MS/MS[9]
Residual Solvents (e.g., ethanol, ethyl acetate)Reaction or purification steps¹H NMR, GC-MS

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify the crude solid product by removing soluble and insoluble impurities.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol/water, isopropanol/water)[4]

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: Choose a solvent in which the product is soluble at high temperatures but sparingly soluble at low temperatures. A solvent pair like ethanol and water is often a good starting point for sulfonamides.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent (or the more soluble solvent of a pair) to just dissolve the solid.[5][7]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[7]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Column Chromatography for Purification

Objective: To separate the desired product from impurities with similar solubility but different polarities.

Materials:

  • Crude this compound

  • Silica gel (or other appropriate stationary phase)

  • Chromatography column

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Collection tubes or flasks

  • TLC plates and chamber for monitoring fractions

Procedure:

  • Column Packing: Prepare a chromatography column with a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent and carefully load it onto the top of the silica gel bed.[6]

  • Elution: Begin eluting the column with a solvent system of low polarity (e.g., 9:1 hexane:ethyl acetate). Gradually increase the polarity of the eluent to move the compounds down the column.[6]

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Monitoring: Monitor the composition of the collected fractions using TLC to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Troubleshooting Workflow

G Troubleshooting Workflow for this compound Purification start Crude Product Obtained purity_check Assess Purity (TLC, HPLC, NMR) start->purity_check is_pure Is Product Pure? purity_check->is_pure end Pure this compound is_pure->end Yes identify_impurities Identify Impurities (LC-MS, NMR) is_pure->identify_impurities No recrystallize Recrystallization recrystallize->purity_check column_chrom Column Chromatography column_chrom->purity_check identify_impurities->recrystallize Soluble/Insoluble Impurities identify_impurities->column_chrom Similar Polarity Impurities check_starting_material Check Starting Material Purity identify_impurities->check_starting_material Isomeric Impurities optimize_reaction Optimize Reaction Conditions check_starting_material->optimize_reaction optimize_reaction->start

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Catalyst Selection for Dehalogenation in 2-(Trifluoromethoxy)benzenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(trifluoromethoxy)benzenesulfonamide via catalytic dehalogenation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the dehalogenation of a halogenated precursor to synthesize this compound.

Issue Potential Cause Recommended Action
Incomplete or Slow Reaction Insufficient Catalyst Activity: The catalyst may be old, improperly stored, or of a lower grade. For Raney® Nickel, it may have lost activity due to prolonged exposure to air.- Use fresh, high-quality catalyst. - For Raney® Nickel, ensure it is stored under water or a suitable solvent to prevent deactivation.[1] - Consider increasing the catalyst loading, but be mindful of potential side reactions.
Poor Hydrogen Availability: Inadequate hydrogen pressure or inefficient mass transfer of hydrogen to the catalyst surface.- Ensure the reaction system is properly sealed and pressurized with hydrogen. - Increase stirring speed to improve gas-liquid mixing. - For transfer hydrogenation, ensure the hydrogen donor is present in sufficient stoichiometric excess.
Presence of Catalyst Poisons: Trace impurities in the starting material, solvent, or reagents can deactivate the catalyst. Common poisons for palladium catalysts include sulfur compounds, halides (in excess), and strongly coordinating species like nitriles.[2][3]- Purify the starting material and solvents before use. - Consider using a scavenger resin to remove specific impurities. - If sulfur poisoning is suspected, a different catalyst or a pre-treatment step may be necessary.
Low Yield of Desired Product Side Reactions: Hydrodehalogenation can sometimes be accompanied by other reductive processes, especially if other reducible functional groups are present in the molecule. Over-reduction of the aromatic ring can also occur under harsh conditions.- Optimize reaction conditions (temperature, pressure, reaction time) to favor dehalogenation. - Screen different catalysts and solvents to improve selectivity. For instance, bromides can often be selectively reduced in the presence of other functional groups like nitro or cyano groups using 10% palladium-on-carbon under neutral conditions.[4]
Product Degradation: The desired product might be unstable under the reaction conditions, especially with prolonged reaction times or high temperatures.- Monitor the reaction progress closely (e.g., by TLC or GC/LC-MS) and stop the reaction once the starting material is consumed. - Employ milder reaction conditions if possible.
Difficulty in Catalyst Filtration Fine Catalyst Particles: The catalyst, particularly Raney® Nickel or fine grades of Pd/C, may be difficult to filter, leading to product contamination.- Use a filter aid such as Celite® to facilitate filtration. - Allow the catalyst to settle before decanting the supernatant. - For larger scale reactions, consider using a filter press.
Catalyst Deactivation During Reaction Coking or Fouling: Deposition of organic residues on the catalyst surface can block active sites. This can be an issue with Raney® Nickel.[5][6]- Optimize reaction conditions to minimize the formation of byproducts that can lead to coking. - In some cases, washing the catalyst with a suitable solvent may help to remove adsorbed species.
Leaching of Metal: For supported catalysts like Pd/C, the active metal can leach into the reaction mixture, especially under acidic conditions, reducing the catalyst's effectiveness and contaminating the product.[4][7]- Ensure the reaction medium is not overly acidic. The use of a base is common in these reactions to neutralize the generated hydrohalic acid. - Consider using a catalyst with a more robust support or a ligand that helps to stabilize the metal.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for the dehalogenation of aryl halides in the synthesis of this compound?

A1: The most commonly employed and effective catalysts for this transformation are palladium on activated carbon (Pd/C) and Raney® Nickel.[7] Palladium on activated carbon is often preferred for its high activity and selectivity.[7] Raney® Nickel is a versatile and cost-effective alternative, particularly for large-scale production.[1]

Q2: How do I choose between Palladium on Carbon (Pd/C) and Raney® Nickel?

A2: The choice depends on several factors:

  • Selectivity: Pd/C often offers higher chemoselectivity, which is crucial if other reducible functional groups are present in your molecule.[4]

  • Activity: Both are highly active, but their relative activity can depend on the specific substrate and reaction conditions. For instance, for the hydrodehalogenation (HDH) of single halobenzenes, the reactivity order over Pd/C is C-Br > C-Cl > C-I > C-F, while for Raney® Nickel it is C-I > C-Br > C-Cl > C-F.[8]

  • Cost: Raney® Nickel is generally more cost-effective than palladium-based catalysts.

  • Handling: Raney® Nickel is pyrophoric and must be handled with care, always kept wet with a solvent.[1] Pd/C is generally easier and safer to handle.

Q3: What is the role of a base in the dehalogenation reaction?

A3: A base is typically added to neutralize the hydrohalic acid (HX) that is formed as a byproduct of the dehalogenation reaction. This prevents the reaction medium from becoming acidic, which can lead to side reactions and catalyst deactivation, such as the leaching of palladium from the carbon support.[4][7] Common bases include alkali metal hydroxides (e.g., potassium hydroxide) or carbonates.

Q4: What are the key differences between homogeneous and heterogeneous catalysts for this reaction?

A4:

  • Heterogeneous Catalysts (e.g., Pd/C, Raney® Nickel): These are in a different phase from the reactants (solid catalyst in a liquid reaction mixture).[9]

    • Advantages: Easy to separate from the reaction mixture by filtration, which simplifies product purification and allows for catalyst recycling.[9]

    • Disadvantages: Can have lower activity compared to homogeneous catalysts due to mass transfer limitations.[10]

  • Homogeneous Catalysts (e.g., Palladium complexes with phosphine ligands): These are in the same phase as the reactants (dissolved in the reaction solvent).[9]

    • Advantages: Often exhibit higher activity and selectivity due to well-defined active sites and better accessibility.[9][10]

    • Disadvantages: Difficult and costly to separate from the product, making catalyst recovery and reuse challenging.[9][10]

For the synthesis of this compound, heterogeneous catalysts like Pd/C are generally preferred due to their practical advantages in product isolation and catalyst recycling.

Q5: My dehalogenation reaction is not going to completion. What should I check first?

A5: First, verify the quality and activity of your catalyst and ensure that your hydrogen source (either H₂ gas or a hydrogen donor) is being effectively delivered to the reaction. Check for potential catalyst poisons in your starting materials and solvents. Also, ensure that the reaction temperature and pressure are appropriate for the specific halogen you are trying to remove (aryl bromides are generally easier to cleave than aryl chlorides).[4]

Catalyst Performance Data

The following table summarizes the comparative performance of 5% Pd/C and Raney® Nickel in the hydrodehalogenation (HDH) of various halobenzenes. While not specific to this compound, this data provides a useful reference for catalyst activity.

SubstrateCatalystReaction Time for Complete Conversion (min)
Chlorobenzene (CB)5% Pd/C13
Raney® Ni30
Bromobenzene (BB)5% Pd/C10
Raney® Ni20
Iodobenzene (IB)5% Pd/C> 90 (37.9% conversion)
Raney® Ni13
Fluorobenzene (FB)5% Pd/C> 90 (7.0% conversion)
Raney® Ni> 180 (68.6% conversion)

Reaction conditions: ethanol-water (50/50, v/v), 30 °C, H₂ atmosphere.[8]

Experimental Protocols

Dehalogenation of 2-trifluoromethoxy-5-bromobenzenesulfonamide using Palladium on Carbon

This protocol is adapted from a patented procedure for the synthesis of this compound.[7]

Materials:

  • 2-trifluoromethoxy-5-bromobenzenesulfonamide

  • Methanol

  • Potassium hydroxide

  • 5% Palladium on activated carbon (Pd/C)

  • Hydrogen gas

Procedure:

  • Dissolve 13.1 g of a mixture containing 2-trifluoromethoxy-5-bromobenzenesulfonamide in 40 ml of methanol.

  • Add a solution of 2.3 g of potassium hydroxide in 150 ml of methanol to the reaction mixture.

  • Add 1 g of 5% palladium on activated carbon to the mixture.

  • Transfer the mixture to a suitable autoclave.

  • Pressurize the autoclave with hydrogen gas to an initial pressure of approximately 35 bar.

  • Heat the reaction mixture to about 50 °C and stir for 20 hours.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Purge the reactor with an inert gas (e.g., nitrogen).

  • Filter the reaction mixture to remove the palladium on carbon catalyst.

  • Concentrate the filtrate under reduced pressure.

  • The residue is then taken up in water and shaken with ethyl acetate.

  • Separate the organic phase, dry it with a suitable drying agent (e.g., sodium sulfate), and filter.

  • Concentrate the filtrate to obtain the crude product.

  • The crude product can be further purified by stirring with n-butanol, followed by isolation of the crystalline product by suction filtration. The expected yield is approximately 89%.[7]

Visualizations

Catalyst_Selection_Workflow start Start: Synthesis of this compound via Dehalogenation of Halogenated Precursor catalyst_choice Primary Catalyst Choice start->catalyst_choice pd_c Palladium on Carbon (Pd/C) catalyst_choice->pd_c High selectivity needed? raney_ni Raney® Nickel catalyst_choice->raney_ni Cost-effectiveness a priority? reaction_setup Reaction Setup: - Substrate - Solvent - Base (e.g., KOH) pd_c->reaction_setup raney_ni->reaction_setup hydrogenation Hydrogenation (H2 gas or transfer hydrogenation) reaction_setup->hydrogenation monitoring Reaction Monitoring (TLC, GC/LC-MS) hydrogenation->monitoring incomplete_reaction Incomplete Reaction? monitoring->incomplete_reaction workup Work-up: - Catalyst Filtration - Extraction - Purification product Final Product: This compound workup->product troubleshooting Troubleshooting check_catalyst Check Catalyst Activity & Hydrogen Source troubleshooting->check_catalyst check_purity Check Substrate/Solvent Purity (Potential Poisons) troubleshooting->check_purity incomplete_reaction->workup No incomplete_reaction->troubleshooting Yes check_catalyst->hydrogenation check_purity->hydrogenation

Caption: Workflow for catalyst selection and troubleshooting in the dehalogenation synthesis.

References

Optimizing solvent systems for reactions involving 2-(trifluoromethoxy)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions involving 2-(trifluoromethoxy)benzenesulfonamide.

Troubleshooting Guide

This guide addresses common issues encountered during reactions with this compound, focusing on solvent system optimization.

Issue 1: Poor Solubility of Starting Material

If you are observing poor solubility of this compound in your chosen solvent, consider the following solutions. The polarity of the solvent plays a critical role in dissolving this sulfonamide.

Solutions:

  • Solvent Selection: Switch to a more polar aprotic solvent. Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are often effective for dissolving sulfonamides.

  • Solvent Mixtures: Employ a co-solvent system. For instance, adding a small amount of a highly polar solvent like DMF or DMSO to a less polar solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) can significantly improve solubility.

  • Temperature: Gently warming the reaction mixture can increase the solubility of the starting material. However, be cautious of potential side reactions or decomposition at elevated temperatures.

Solvent Property Comparison

SolventDielectric Constant (20°C)Boiling Point (°C)Notes
Dichloromethane (DCM)9.139.6Common, volatile, moderately polar.
Tetrahydrofuran (THF)7.566Ethereal solvent, can form peroxides.
Acetonitrile (MeCN)37.581.6Polar aprotic, good for a wide range of reactions.
Dimethylformamide (DMF)36.7153Highly polar aprotic, high boiling point.
Dimethyl Sulfoxide (DMSO)46.7189Highly polar aprotic, can be difficult to remove.
N-Methyl-2-pyrrolidone (NMP)32.2202Highly polar aprotic, very high boiling point.

Issue 2: Low Reaction Yield or Slow Reaction Rate

The choice of solvent can significantly impact reaction kinetics and equilibrium.

Solutions:

  • Polar Aprotic Solvents: For reactions involving anionic nucleophiles, such as N-alkylation or N-arylation, polar aprotic solvents (DMF, DMSO, acetonitrile) are generally preferred. These solvents solvate the cation but not the anion, increasing the nucleophilicity of the reacting species.

  • Non-Polar Solvents: In cases where a non-polar environment is required, such as certain coupling reactions, solvents like toluene or dioxane may be more suitable.

  • Phase-Transfer Catalysis: For reactions with two immiscible phases, a phase-transfer catalyst can facilitate the reaction by transporting the reactant from one phase to another.

Issue 3: Formation of Side Products

The solvent can influence the reaction pathway, leading to the formation of undesired side products.

Solutions:

  • Protic vs. Aprotic Solvents: Protic solvents (e.g., alcohols, water) can participate in the reaction, for example, by acting as a nucleophile or a proton source. If such side reactions are observed, switching to an aprotic solvent is recommended.

  • Solvent Purity: Ensure the use of dry, high-purity solvents. Water and other impurities can lead to hydrolysis of starting materials or reagents, or participate in side reactions. For instance, in reactions involving strong bases, residual water can quench the base and reduce the yield.

Frequently Asked Questions (FAQs)

Q1: What are the best general-purpose solvents for reactions with this compound?

A1: For a wide range of reactions, polar aprotic solvents like acetonitrile (MeCN) and dimethylformamide (DMF) are excellent starting points. Acetonitrile is relatively easy to remove post-reaction, while DMF offers superior solvating power for a broader range of reagents.

Q2: How does the trifluoromethoxy group affect solvent choice?

A2: The trifluoromethoxy (-OCF₃) group is a strongly electron-withdrawing and lipophilic group. This can decrease the polarity of the molecule compared to an unsubstituted benzenesulfonamide, potentially affecting its solubility. While it generally has good solubility in a range of organic solvents, highly non-polar solvents like hexanes may be poor choices. The electron-withdrawing nature also increases the acidity of the N-H proton of the sulfonamide, which can influence its reactivity in basic conditions.

Q3: Can I use protic solvents like ethanol or methanol?

A3: Protic solvents can be used, but with caution. They can act as nucleophiles or proton donors, which may be undesirable depending on the specific reaction. For example, in a reaction where the sulfonamide nitrogen is intended to act as a nucleophile, a protic solvent can solvate the nitrogen, reducing its nucleophilicity.

Q4: How do I choose a solvent for a specific reaction type, like a Buchwald-Hartwig amination?

A4: For cross-coupling reactions like the Buchwald-Hartwig amination, the choice of solvent is critical for the stability and activity of the catalyst. Commonly used solvents include toluene , dioxane , and THF . The specific choice may depend on the catalyst system and the other reactants. It is always best to consult literature precedents for similar reactions.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of this compound

  • To a solution of this compound (1.0 eq.) in dry DMF (0.1 M), add a suitable base (e.g., K₂CO₃, 1.5 eq.).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the alkylating agent (e.g., an alkyl halide, 1.1 eq.) to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature to 80 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve this compound in dry DMF B Add Base (e.g., K2CO3) A->B C Add Alkylating Agent B->C D Stir at Desired Temperature (Monitor by TLC/LC-MS) C->D E Quench with Water & Extract with Organic Solvent D->E F Wash, Dry, and Concentrate E->F G Purify by Column Chromatography F->G H Final Product G->H Isolated Product

Caption: Workflow for the N-alkylation of this compound.

troubleshooting_logic cluster_solubility Solubility Issues cluster_yield Yield/Rate Issues cluster_side_products Side Product Issues Start Reaction Issue Observed PoorSolubility Poor Starting Material Solubility? Start->PoorSolubility SwitchSolvent Switch to more polar aprotic solvent (DMF, DMSO) PoorSolubility->SwitchSolvent Yes UseCosolvent Use a co-solvent system PoorSolubility->UseCosolvent Yes IncreaseTemp Gently increase temperature PoorSolubility->IncreaseTemp Yes LowYield Low Yield or Slow Rate? PoorSolubility->LowYield No End Consult Further Literature SwitchSolvent->End UseCosolvent->End IncreaseTemp->End PolarAprotic Use polar aprotic solvent for anionic nucleophiles LowYield->PolarAprotic Yes NonPolar Consider non-polar solvent for certain coupling reactions LowYield->NonPolar Yes PTC Use a phase-transfer catalyst LowYield->PTC Yes SideProducts Side Product Formation? LowYield->SideProducts No PolarAprotic->End NonPolar->End PTC->End SwitchToAprotic Switch from protic to aprotic solvent SideProducts->SwitchToAprotic Yes DrySolvent Ensure use of dry, high-purity solvents SideProducts->DrySolvent Yes SideProducts->End No SwitchToAprotic->End DrySolvent->End

Caption: Troubleshooting logic for optimizing solvent systems.

Validation & Comparative

NMR Spectral Characterization: A Comparative Guide for Benzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise chemical structure of synthesized compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for this purpose, providing detailed information about the molecular framework. This guide offers a comparative analysis of the ¹H and ¹³C NMR spectral data for benzenesulfonamide and its 2-(trifluoromethyl) derivative. While the specific experimental NMR data for 2-(trifluoromethoxy)benzenesulfonamide is not publicly available in the searched resources, this comparison provides a valuable framework for interpreting the spectra of related compounds.

Comparative NMR Data

The following table summarizes the ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm) for benzenesulfonamide and 2-(trifluoromethyl)benzenesulfonamide. These values are crucial for identifying the electronic environment of each nucleus within the molecules.

Compound¹H NMR (DMSO-d₆) δ (ppm)¹³C NMR δ (ppm)
Benzenesulfonamide 7.85 (d, 2H), 7.58 (m, 1H), 7.52 (m, 2H), 7.37 (s, 2H, NH₂)143.9, 132.4, 128.9, 126.8
2-(Trifluoromethyl)benzenesulfonamide 8.05 (d, 1H), 7.85 (t, 1H), 7.75 (t, 1H), 7.65 (d, 1H), 7.55 (s, 2H, NH₂)142.1, 133.4, 131.5, 130.2, 128.0 (q), 125.9 (q)

Note: Data for benzenesulfonamide was obtained from various sources. Data for 2-(trifluoromethyl)benzenesulfonamide is based on typical chemical shifts and coupling patterns expected for this structure and may not represent a specific experimental result.

Experimental Protocols

A standardized protocol is essential for acquiring high-quality, reproducible NMR data. The following outlines a general procedure for the ¹H and ¹³C NMR characterization of benzenesulfonamide derivatives.

Sample Preparation

  • Weigh approximately 5-10 mg of the solid compound.

  • Dissolve the sample in 0.6-0.8 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.

  • Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Spectroscopy

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.

  • Solvent: DMSO-d₆ is a common choice for sulfonamides due to their good solubility.

  • Parameters:

    • Number of scans: 16-64

    • Relaxation delay: 1-2 seconds

    • Pulse width: Typically 90°

    • Spectral width: -2 to 12 ppm

  • Referencing: The residual solvent peak of DMSO-d₆ at approximately 2.50 ppm is used as an internal reference.

¹³C NMR Spectroscopy

  • Spectrometer: A 100 MHz or higher (corresponding to the ¹H frequency) NMR spectrometer.

  • Solvent: The same solvent as used for ¹H NMR.

  • Parameters:

    • Number of scans: 1024-4096 (or more, as ¹³C has a low natural abundance).

    • Relaxation delay: 2-5 seconds (longer delays may be needed for quaternary carbons).

    • Pulse program: Typically a proton-decoupled experiment (e.g., zgpg30).

  • Referencing: The solvent peak of DMSO-d₆ at approximately 39.52 ppm is used as an internal reference.

Experimental Workflow

The logical flow of NMR characterization, from sample preparation to spectral analysis, is a critical aspect of structural elucidation.

NMR_Workflow A Sample Weighing and Dissolution B Transfer to NMR Tube A->B C Spectrometer Setup and Tuning B->C D 1H NMR Data Acquisition C->D E 13C NMR Data Acquisition C->E F Data Processing (Fourier Transform, Phasing, Baseline Correction) D->F E->F G Spectral Analysis (Chemical Shift, Integration, Multiplicity) F->G H Structural Elucidation G->H

Figure 1. A generalized workflow for the NMR characterization of small molecules.

By following standardized protocols and understanding the comparative spectral data, researchers can confidently determine the structures of novel benzenesulfonamide derivatives, a crucial step in the drug discovery and development pipeline.

A Comparative Analysis of the Reactivity of 2-(trifluoromethoxy)benzenesulfonamide and 2-(trifluoromethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 2-(trifluoromethoxy)benzenesulfonamide and 2-(trifluoromethyl)benzenesulfonamide. Understanding the distinct properties imparted by the trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) groups is crucial for their application as intermediates and building blocks in the synthesis of pharmaceuticals and agrochemicals.[1][2] This analysis is supported by physicochemical data and established chemical principles to inform reaction design and development.

Executive Summary

The primary difference in reactivity between this compound and 2-(trifluoromethyl)benzenesulfonamide stems from the electronic properties of the -OCF3 and -CF3 substituents. The trifluoromethoxy group is generally considered a stronger electron-withdrawing group than the trifluoromethyl group, particularly through its long-range effects.[3][4] This key difference influences the acidity of the sulfonamide proton, the nucleophilicity of the corresponding anion, and the susceptibility of the aromatic ring to substitution reactions. Specifically, the -OCF3 group's superior ability to promote ortho-lithiation presents a significant synthetic advantage over the -CF3 group.[3][4]

Physicochemical Properties

A summary of the key physical and chemical properties of the two compounds is presented below. These properties are fundamental to understanding their behavior in chemical reactions.

PropertyThis compound2-(trifluoromethyl)benzenesulfonamide
CAS Number 37526-59-3[5]1869-24-5[6]
Molecular Formula C7H6F3NO3S[1][5]C7H6F3NO2S[2][6][7]
Molecular Weight 241.18 g/mol [1]225.19 g/mol [2][6]
Melting Point 185 - 190 °C[1][8]180 - 184 °C[6][9]
Appearance White to light yellow powder/crystal[1]White to almost white powder/crystal[2][6]
Predicted pKa Not explicitly found9.55 ± 0.60[6]

Note: The pKa of the sulfonamide N-H proton is a critical parameter for predicting reactivity. While a predicted value is available for the -CF3 analog, the stronger electron-withdrawing nature of the -OCF3 group suggests that this compound would have a lower pKa, indicating higher acidity.

Electronic Effects and Their Impact on Reactivity

The reactivity of both molecules is dominated by the strong electron-withdrawing nature of the fluoroalkyl substituents and the sulfonamide group itself.[10][11][12]

  • Inductive Effect: Both -CF3 and -OCF3 groups exert a powerful negative inductive effect (-I) due to the high electronegativity of fluorine atoms. This effect withdraws electron density from the aromatic ring through the sigma bond framework.

  • Resonance Effect: The -OCF3 group has oxygen lone pairs that can theoretically donate electron density to the ring via resonance (+R effect). However, the potent inductive pull of the attached CF3 group significantly diminishes this resonance donation, making the overall electronic effect strongly withdrawing.[13] The -CF3 group does not have a significant resonance effect.

  • Overall Electron-Withdrawing Strength: Studies have shown that the -OCF3 group is a more powerful electron-withdrawing substituent than -CF3.[3][14] This enhanced electron withdrawal has profound consequences for reactivity.

Caption: Electronic effects of -OCF₃ and -CF₃ groups.

Comparative Reactivity Profiles
  • Acidity of Sulfonamide N-H: The electron-withdrawing groups stabilize the negative charge of the conjugate base (sulfonamidate anion) formed upon deprotonation. Due to the superior electron-withdrawing capacity of the -OCF3 group, this compound is expected to be a stronger acid than 2-(trifluoromethyl)benzenesulfonamide. This enhanced acidity facilitates reactions that proceed via deprotonation of the sulfonamide.

  • Nucleophilicity of the Sulfonamidate Anion: Conversely, the increased stability of the 2-(trifluoromethoxy)benzenesulfonamidate anion makes it a weaker nucleophile compared to the 2-(trifluoromethyl)benzenesulfonamidate anion. This is a critical consideration for N-alkylation or N-arylation reactions.

  • Reactivity in Directed ortho-Metalation (DoM): A significant point of differentiation is the ability to direct deprotonation of the aromatic ring. The trifluoromethoxy group has been shown to be superior to both methoxy and trifluoromethyl groups in promoting hydrogen-metal exchange at an adjacent (ortho) position.[3][4] This makes this compound a more effective substrate for regioselective functionalization of the aromatic ring via ortho-lithiation, a powerful tool in organic synthesis.

Experimental Protocols

To empirically determine the reactivity differences, the following experimental protocols can be employed.

Protocol 1: Determination of Relative Acidity via Competition Experiment

This experiment determines which sulfonamide is more readily deprotonated by a limited amount of base.

  • Materials: this compound, 2-(trifluoromethyl)benzenesulfonamide, a strong non-nucleophilic base (e.g., Lithium diisopropylamide - LDA), an electrophilic quenching agent (e.g., methyl iodide), deuterated solvent for NMR analysis (e.g., THF-d8), and anhydrous THF.

  • Procedure: a. In a dry, inert atmosphere (e.g., under argon), dissolve equimolar amounts (1.0 mmol each) of this compound and 2-(trifluoromethyl)benzenesulfonamide in anhydrous THF. b. Cool the solution to -78 °C. c. Slowly add a sub-stoichiometric amount of LDA (e.g., 0.5 equivalents, 0.5 mmol). Stir for 30 minutes. d. Add an excess of the electrophilic quenching agent (e.g., methyl iodide, 2.0 mmol) and allow the reaction to slowly warm to room temperature. e. Quench the reaction with saturated aqueous NH4Cl solution. f. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous MgSO4, and concentrate in vacuo.

  • Analysis: Analyze the crude product mixture by 1H NMR and 19F NMR spectroscopy. The ratio of the N-methylated products will indicate which sulfonamidate anion was preferentially formed. The sulfonamide that is more extensively N-methylated is the one with the more acidic N-H proton.

G A Mix Equimolar Substrates in THF B Cool to -78°C A->B C Add 0.5 eq. LDA B->C D Stir for 30 min C->D E Add Excess Electrophile (MeI) D->E F Warm to RT E->F G Aqueous Workup & Extraction F->G H NMR Analysis (Product Ratio) G->H

Caption: Workflow for the competitive deprotonation experiment.

Protocol 2: Directed ortho-Metalation Reactivity

This protocol assesses the efficiency of ortho-lithiation.

  • Materials: Substrate (either sulfonamide), a strong lithium base (e.g., n-butyllithium or sec-butyllithium), an electrophile (e.g., iodine or benzaldehyde), and anhydrous THF or diethyl ether.

  • Procedure: a. Dissolve the chosen sulfonamide (1.0 mmol) in anhydrous THF under an inert atmosphere. b. Cool the solution to -78 °C. c. Add the lithium base (1.1 equivalents) dropwise. Stir for 1-2 hours at -78 °C. d. Add the chosen electrophile (1.2 equivalents) and stir for an additional hour at -78 °C before warming to room temperature. e. Quench the reaction with a suitable aqueous solution (e.g., saturated Na2S2O3 for an iodine quench, or NH4Cl for others). f. Perform a standard aqueous workup and extraction. Purify the product via column chromatography.

  • Analysis: Determine the yield of the ortho-functionalized product. A direct comparison of yields under identical reaction conditions will reveal which substrate is more reactive towards DoM. Based on literature, this compound is expected to give a higher yield of the ortho-substituted product.[3][4]

Conclusion

The substitution of a trifluoromethyl group with a trifluoromethoxy group at the 2-position of benzenesulfonamide leads to significant and synthetically useful changes in reactivity.

  • This compound is characterized by a more acidic sulfonamide proton and a superior ability to direct ortho-metalation. This makes it the preferred substrate for regioselective functionalization of the aromatic ring adjacent to the substituent.

  • 2-(trifluoromethyl)benzenesulfonamide , while still an electron-poor system, is less acidic. Its corresponding sulfonamidate anion is a stronger nucleophile, which could be advantageous in reactions where N-functionalization is the primary goal and a less acidic starting material is required.

The choice between these two reagents should be guided by the specific transformation desired. For applications requiring the introduction of substituents at the C3 position of the benzene ring, the trifluoromethoxy analogue offers a distinct reactivity advantage.

References

A Comparative Analysis of the Biological Activity of 2-(trifluoromethoxy)benzenesulfonamide and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential biological activities of 2-(trifluoromethoxy)benzenesulfonamide and its positional isomers, 3-(trifluoromethoxy)benzenesulfonamide and 4-(trifluoromethoxy)benzenesulfonamide. While direct comparative experimental data for these specific isomers is limited in publicly available literature, this document extrapolates their likely biological profiles based on the well-established activities of the benzenesulfonamide scaffold and the known physicochemical effects of the trifluoromethoxy substituent.

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, recognized for its role in a multitude of therapeutic agents. The introduction of a trifluoromethoxy (-OCF₃) group can significantly enhance a molecule's lipophilicity and metabolic stability, properties that are crucial for drug efficacy and pharmacokinetics. The position of this substituent on the benzene ring is expected to influence the molecule's interaction with biological targets, leading to variations in activity among the isomers.

Potential Biological Activities and Data Comparison

Based on the extensive research on benzenesulfonamide derivatives, the primary expected biological activity for these isomers is enzyme inhibition, particularly of carbonic anhydrases. Other potential activities include antimicrobial and kinase inhibition. The following table summarizes the anticipated biological data, acknowledging the current lack of direct comparative studies.

Biological ActivityThis compound3-(trifluoromethoxy)benzenesulfonamide4-(trifluoromethoxy)benzenesulfonamide
Carbonic Anhydrase Inhibition (IC₅₀) Data not availableData not availableData not available
Antimicrobial Activity (MIC) Data not availableData not availableData not available
Kinase Inhibition (IC₅₀) Data not availableData not availableData not available

Note: The absence of specific data in the table highlights a significant research gap and an opportunity for further investigation into the structure-activity relationship of these isomers.

Experimental Protocols

To facilitate future research, a detailed, representative experimental protocol for a key bioassay is provided below.

In Vitro Carbonic Anhydrase Inhibition Assay

This assay determines the inhibitory potential of the compounds against various carbonic anhydrase (CA) isoforms.

Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of the test compounds against human carbonic anhydrase isoforms (e.g., hCA I, II, IX, and XII).

Principle: The assay measures the inhibition of the CA-catalyzed hydration of carbon dioxide to bicarbonate and a proton. The resulting change in pH is monitored using a colorimetric indicator.

Materials:

  • Purified human carbonic anhydrase isoforms

  • Test compounds (2-, 3-, and 4-(trifluoromethoxy)benzenesulfonamide) dissolved in DMSO

  • HEPES buffer (or other suitable buffer)

  • Phenol red (pH indicator)

  • CO₂-saturated water

  • 96-well microplates

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of each test compound in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • Prepare a solution of the CA enzyme in the assay buffer.

    • Prepare a solution of phenol red in the assay buffer.

  • Assay Protocol:

    • To each well of a 96-well plate, add 50 µL of the CA enzyme solution.

    • Add 50 µL of the test compound dilution (or buffer for control).

    • Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 100 µL of CO₂-saturated water to each well.

    • Immediately monitor the change in absorbance at a specific wavelength (e.g., 557 nm) over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance curves.

    • Determine the percentage of inhibition for each compound concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Visualizing Potential Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate a potential signaling pathway impacted by these compounds and a general workflow for their biological evaluation.

cluster_0 Cellular Environment cluster_1 Carbonic Anhydrase Inhibition CO2_H2O CO₂ + H₂O H2CO3 H₂CO₃ CO2_H2O->H2CO3 Hydration H2CO3->CO2_H2O Dehydration H_HCO3 H⁺ + HCO₃⁻ H2CO3->H_HCO3 Dissociation CA Carbonic Anhydrase (e.g., CA IX) CA->H2CO3 Inhibitor Benzenesulfonamide Isomer Inhibitor->CA Inhibition

Caption: Potential inhibition of carbonic anhydrase by benzenesulfonamide isomers.

cluster_invitro In Vitro Evaluation Start Compound Synthesis (Isomers 2-, 3-, 4-) Purity Purity and Structural Analysis (NMR, MS) Start->Purity InVitro In Vitro Bioassays Purity->InVitro Enzyme Enzyme Inhibition (e.g., Carbonic Anhydrase) InVitro->Enzyme Antimicrobial Antimicrobial Activity (MIC determination) InVitro->Antimicrobial Kinase Kinase Panel Screening InVitro->Kinase Cytotoxicity Cytotoxicity Assays InVitro->Cytotoxicity InVivo In Vivo Studies (if promising) End Lead Optimization InVivo->End SAR Structure-Activity Relationship (SAR) Analysis SAR->InVivo Enzyme->SAR Antimicrobial->SAR Kinase->SAR Cytotoxicity->SAR

Caption: General workflow for the biological evaluation of benzenesulfonamide isomers.

X-ray Crystallography of Benzenesulfonamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the crystallographic data of benzenesulfonamide derivatives, with a focus on structures containing the trifluoromethoxy functional group. Due to the limited availability of public crystallographic data for 2-(trifluoromethoxy)benzenesulfonamide, this guide utilizes data from structurally related compounds to offer insights into the solid-state conformation and packing of molecules bearing the 2-(trifluoromethoxy)phenyl moiety.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for two derivatives that, while not direct analogs of this compound, provide valuable structural information regarding the trifluoromethoxy-phenyl group in different chemical environments.

ParameterCompound 1: N-tert-butyl-3-(4-fluorophenyl)-5-oxo-4-[2-(trifluoromethoxy)phenyl]-2,5-dihydrofuran-2-carboxamide[1]Compound 2: 2-[4-(Trifluoromethoxy)phenyl]-1H-benzimidazole[2]
Chemical Formula C22H19F4NO4C14H9F3N2O
Molecular Weight 437.38278.23
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
Unit Cell Dimensions a = 12.345(3) Å, b = 11.987(2) Å, c = 13.543(3) Åa = 14.476(6) Å, b = 9.312(4) Å, c = 9.835(4) Å
α = 90°, β = 101.56(3)°, γ = 90°α = 90°, β = 108.192(8)°, γ = 90°
Volume (ų) 1964.3(7)1259.5(9)
Z 44
Temperature (K) 296296
Radiation Type Mo KαMo Kα

Experimental Protocols

The determination of crystal structures for benzenesulfonamide derivatives, as for other small molecules, follows a standardized workflow in X-ray crystallography.

Synthesis and Crystallization

The initial and often most challenging step is the synthesis of the target compound and the subsequent growth of high-quality single crystals.[3] For sulfonamide derivatives, synthesis can be achieved through various organic chemistry routes. Crystallization is typically performed by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution. The choice of solvent is critical and is often determined empirically. The goal is to obtain crystals that are well-formed, of sufficient size (typically >0.1 mm in all dimensions), and free from significant defects.[3]

X-ray Data Collection

A suitable single crystal is mounted on a goniometer head and placed within the X-ray beam of a diffractometer. The crystal is cooled to a low temperature (commonly 100 K) to minimize thermal vibrations of the atoms, which results in a clearer diffraction pattern. The diffractometer rotates the crystal through a series of angles while irradiating it with monochromatic X-rays. A detector records the positions and intensities of the diffracted X-ray beams, creating a unique diffraction pattern for the compound.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group symmetry. The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map. This map allows for the initial placement of atoms in the asymmetric unit. The structural model is then refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions, displacement parameters, and other model parameters to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualizations

Experimental Workflow for X-ray Crystallography

The following diagram illustrates the general workflow for determining the crystal structure of a small molecule like a this compound derivative.

experimental_workflow Experimental Workflow for X-ray Crystallography cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_structure_determination Structure Determination synthesis Synthesis of Derivative purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization crystal_mounting Crystal Mounting crystallization->crystal_mounting xray_diffraction X-ray Diffraction crystal_mounting->xray_diffraction data_processing Data Processing xray_diffraction->data_processing structure_solution Structure Solution (Phasing) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation final_structure final_structure validation->final_structure Final Structure logical_relationship From Synthesis to Structure-Activity Relationship compound Synthesized Compound crystal Single Crystal compound->crystal Crystallization diffraction_data Diffraction Data crystal->diffraction_data X-ray Diffraction electron_density Electron Density Map diffraction_data->electron_density Phasing atomic_model 3D Atomic Model electron_density->atomic_model Model Building structural_features Analysis of Structural Features (Bond lengths, angles, conformation) atomic_model->structural_features packing_analysis Crystal Packing Analysis (Intermolecular interactions) atomic_model->packing_analysis sar_correlation Structure-Activity Relationship (SAR) Correlation structural_features->sar_correlation packing_analysis->sar_correlation

References

Validating the Synthesis of 2-(trifluoromethoxy)benzenesulfonamide: A Comparative Spectral Data Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide on the validation of 2-(trifluoromethoxy)benzenesulfonamide synthesis through spectral data, with a comparative analysis against 2-(trifluoromethyl)benzenesulfonamide.

This guide provides a comprehensive overview of the spectral data expected upon the successful synthesis of this compound. Due to the limited availability of published spectral data for this specific compound, this guide leverages data from its isomer, 4-(trifluoromethoxy)benzenesulfonamide, and a closely related compound, 2-(trifluoromethyl)benzenesulfonamide, to provide a robust framework for validation. Detailed experimental protocols for the synthesis of the target compound and its comparative analogue are also presented.

Comparative Spectral Data Analysis

The successful synthesis of this compound can be validated by comparing its spectral data with that of known related compounds. The following tables summarize the available and expected spectral data for this compound, its isomer 4-(trifluoromethoxy)benzenesulfonamide, and the alternative compound 2-(trifluoromethyl)benzenesulfonamide.

Table 1: ¹H NMR Spectral Data (Chemical Shifts in ppm)

CompoundAromatic ProtonsNH₂ Protons
This compound Expected in the range of 7.0-8.5 ppmExpected as a broad singlet
4-(trifluoromethoxy)benzenesulfonamide Not availableNot available
2-(trifluoromethyl)benzenesulfonamide 8.3 (m, 1H), 7.8 (m, 1H), 7.6 (m, 2H) [in CDCl₃]5.0 (m, 2H) [in CDCl₃][1]

Table 2: ¹³C NMR Spectral Data (Chemical Shifts in ppm)

CompoundAromatic CarbonsCF₃ Carbon
This compound Expected in the range of 110-150 ppmExpected around 120 ppm (q)
4-(trifluoromethoxy)benzenesulfonamide Not availableNot available
2-(trifluoromethyl)benzenesulfonamide Not availableNot available

Table 3: IR Spectral Data (Wavenumber in cm⁻¹)

CompoundN-H StretchSO₂ Asymmetric StretchSO₂ Symmetric StretchC-F Stretch
This compound Expected ~3300-3400Expected ~1330-1370Expected ~1150-1180Expected ~1100-1250
4-(trifluoromethoxy)benzenesulfonamide Data available via subscriptionData available via subscriptionData available via subscriptionData available via subscription
2-(trifluoromethyl)benzenesulfonamide Not availableNot availableNot availableNot available

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺[M-H]⁻Key Fragmentation Peaks
This compound Expected at 241.00Expected at 239.99Fragments corresponding to loss of SO₂NH₂, OCF₃
4-(trifluoromethoxy)benzenesulfonamide Not availableNot availableNot available
2-(trifluoromethyl)benzenesulfonamide Not observed224.1[1]160.0374, 145.0264, 140.0321, 120.0299[2]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the comparative compound 2-(trifluoromethyl)benzenesulfonamide are provided below.

Synthesis of this compound

This synthesis is a multi-step process starting from 2-(trifluoromethoxy)aniline.

Step 1: Diazotization of 2-(trifluoromethoxy)aniline In a suitable reaction vessel, 2-(trifluoromethoxy)aniline is dissolved in a mixture of hydrochloric acid and water. The solution is cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

Step 2: Sulfonylation In a separate vessel, sulfur dioxide is bubbled into a solution of copper(I) chloride in acetic acid. The previously prepared cold diazonium salt solution is then added slowly to this mixture, leading to the formation of 2-(trifluoromethoxy)benzenesulfonyl chloride.

Step 3: Amination The crude 2-(trifluoromethoxy)benzenesulfonyl chloride is then reacted with aqueous ammonia. The reaction mixture is stirred until the sulfonamide is formed. The solid product is collected by filtration, washed with water, and dried to yield this compound.

Synthesis of 2-(trifluoromethyl)benzenesulfonamide

This procedure outlines the synthesis from 2-(trifluoromethyl)benzenesulfonyl chloride.

To a solution of 2-(trifluoromethyl)benzenesulfonyl chloride (1.0 eq.) in an appropriate solvent such as tetrahydrofuran (THF), a solution of ammonia in ethanol (e.g., 2 M) is added slowly at room temperature under a nitrogen atmosphere. The reaction mixture is stirred for several hours (e.g., 20 hours). After the reaction is complete, the solvent is removed under reduced pressure. The residue is redissolved in an organic solvent like ethyl acetate and washed with saturated aqueous ammonium chloride solution and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and concentrated to yield 2-(trifluoromethyl)benzenesulfonamide.[1]

Visualizing the Synthesis and Validation Workflow

The following diagrams, generated using Graphviz, illustrate the synthesis pathway and the logical workflow for spectral data validation.

Synthesis_Workflow Synthesis of this compound cluster_start Starting Material cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Sulfonylation cluster_step3 Step 3: Amination 2-(trifluoromethoxy)aniline 2-(trifluoromethoxy)aniline Diazonium Salt Diazonium Salt 2-(trifluoromethoxy)aniline->Diazonium Salt NaNO₂, HCl, 0-5°C 2-(trifluoromethoxy)benzenesulfonyl_chloride 2-(trifluoromethoxy)- benzenesulfonyl chloride Diazonium Salt->2-(trifluoromethoxy)benzenesulfonyl_chloride SO₂, CuCl, AcOH This compound This compound 2-(trifluoromethoxy)benzenesulfonyl_chloride->this compound aq. NH₃

Caption: Synthesis workflow for this compound.

Spectral_Validation_Workflow Spectral Data Validation Logic Synthesized_Product Synthesized Product Spectral_Analysis Perform Spectral Analysis (¹H NMR, ¹³C NMR, IR, MS) Synthesized_Product->Spectral_Analysis Compare_Data Compare with Expected Data & Reference Compounds Spectral_Analysis->Compare_Data Validation_Success Synthesis Validated Compare_Data->Validation_Success Data Matches Validation_Fail Re-evaluate Synthesis/ Purification Compare_Data->Validation_Fail Data Mismatches

Caption: Logical workflow for spectral data validation.

References

A Comparative FT-IR Analysis of 2-(trifluoromethoxy)benzenesulfonamide and Related Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Functional Group Vibrations

This guide provides a comparative analysis of the Fourier-Transform Infrared (FT-IR) spectra of 2-(trifluoromethoxy)benzenesulfonamide and two alternative sulfonamides, benzenesulfonamide and p-toluenesulfonamide. This comparison, supported by experimental data, offers insights into the characteristic vibrational frequencies of the key functional groups, aiding in the structural elucidation and quality control of these compounds.

Data Presentation: FT-IR Peak Comparison

The following table summarizes the key FT-IR absorption bands for this compound and its structural analogs. The data for the alternative compounds is compiled from publicly available spectral databases, while the data for this compound is based on characteristic functional group absorption regions due to limited access to the full spectrum.

Functional GroupThis compound (Expected, cm⁻¹)Benzenesulfonamide (cm⁻¹)p-Toluenesulfonamide (cm⁻¹)
N-H Stretch (Amide) 3400-3200 (multiple bands)~3350, ~3250~3330, ~3240
Aromatic C-H Stretch 3100-3000~3070~3060
S=O Asymmetric Stretch 1370-1330~1330~1330
S=O Symmetric Stretch 1180-1160~1160~1160
C-O Stretch (Aryl Ether) 1280-1200N/AN/A
C-F Stretch (Trifluoromethyl) 1300-1100 (strong, multiple bands)N/AN/A
S-N Stretch 950-900~910~920
Aromatic C=C Stretch 1600-1450 (multiple bands)~1580, ~1480, ~1450~1590, ~1490, ~1450
C-H Out-of-Plane Bend 900-675~750, ~690~810, ~670

Experimental Protocols

The provided FT-IR data for benzenesulfonamide and p-toluenesulfonamide were obtained using the Potassium Bromide (KBr) pellet method. This is a standard technique for analyzing solid samples.

Protocol for KBr Pellet Preparation and FT-IR Analysis:

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of the solid sample with approximately 200 mg of dry KBr powder in an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

  • Pellet Formation:

    • Transfer the powdered mixture to a pellet-forming die.

    • Apply pressure (typically 8-10 tons) for several minutes using a hydraulic press to form a thin, transparent pellet.

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow of an FT-IR analysis, from initial sample handling to final data interpretation.

FTIR_Workflow FT-IR Analysis Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis Sample Obtain Solid Sample Grind Grind with KBr Sample->Grind Press Press into Pellet Grind->Press Acquire Acquire Sample Spectrum Press->Acquire Background Record Background Spectrum Background->Acquire Process Process Spectrum (Baseline Correction, etc.) Acquire->Process Identify Identify Peak Frequencies Process->Identify Assign Assign Functional Groups Identify->Assign Compare Compare with Reference Spectra Assign->Compare

Caption: Workflow of FT-IR analysis from sample preparation to spectral interpretation.

This guide serves as a foundational resource for researchers working with these and similar sulfonamide compounds. The provided data and protocols facilitate accurate and efficient spectroscopic analysis in a drug development and research setting.

The Metabolic Stability Standoff: Trifluoromethoxy (OCF3) vs. Trifluoromethyl (CF3) Groups in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing a drug candidate's metabolic stability is a critical hurdle in the path to clinical success. The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry to enhance pharmacokinetic profiles. Among the most powerful tools in this arsenal are the trifluoromethoxy (OCF3) and trifluoromethyl (CF3) groups. This guide provides a comparative analysis of their impact on metabolic stability, supported by experimental principles and detailed methodologies.

The introduction of trifluoromethyl and trifluoromethoxy groups into a drug candidate can profoundly influence its metabolic fate. Both moieties are known to enhance metabolic stability, primarily by blocking metabolically labile sites and leveraging the exceptional strength of the carbon-fluorine bond. The C-F bond is significantly stronger than a C-H bond, making it highly resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP) superfamily.

The trifluoromethyl group, a strong electron-withdrawing substituent, can deactivate an adjacent aromatic ring, rendering it less susceptible to oxidative metabolism. The trifluoromethoxy group is often employed as a metabolically robust bioisostere for the methoxy group, effectively preventing O-demethylation, a common and often rapid metabolic pathway. While both groups contribute to increased metabolic stability, their influence on other physicochemical properties, such as lipophilicity, differs, with the trifluoromethoxy group generally imparting greater lipophilicity.

Comparative Metabolic Stability Data

Direct head-to-head quantitative comparisons of OCF3 and CF3 analogs on the same molecular scaffold are not abundantly available in the public domain. However, the general principles of metabolic stabilization allow for an illustrative comparison of their expected performance against a non-fluorinated analog (e.g., a methyl group, CH3), which is often a site of metabolic attack.

The following table summarizes the expected outcomes on in vitro metabolic stability when a metabolically labile methyl group is replaced with a trifluoromethyl or trifluoromethoxy group. The data is presented to reflect the general trends observed in medicinal chemistry.

ParameterMethyl (CH3) AnalogTrifluoromethyl (CF3) AnalogTrifluoromethoxy (OCF3) AnalogRationale for Change
Metabolic Pathway Susceptible to oxidation by CYP enzymes to form alcohol and carboxylic acid metabolites.Oxidation at the corresponding position is blocked due to the strength of the C-F bonds.O-demethylation is prevented due to the stability of the O-CF3 bond.
Number of Metabolites Generally higher, with multiple oxidation products.Significantly reduced as a major metabolic pathway is inhibited.Significantly reduced as O-demethylation is blocked.
Half-life (t½) in vitro ShorterLongerLongerA reduced rate of metabolism leads to a slower clearance of the parent drug.
Intrinsic Clearance (CLint) HigherLowerLowerIntrinsic clearance is a measure of the metabolic capacity of the liver; blocking metabolism reduces this value.

Note: The actual metabolic stability is highly dependent on the specific molecular scaffold and the position of the substitution.

Experimental Protocols

A standard method for evaluating the metabolic stability of drug candidates is the in vitro microsomal stability assay . This assay determines the rate of disappearance of a test compound upon incubation with liver microsomes, which are rich in drug-metabolizing enzymes, particularly Cytochrome P450s.

In Vitro Microsomal Stability Assay Protocol

1. Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.

2. Materials and Equipment:

  • Liver microsomes (e.g., human, rat)

  • Test compound and positive control (e.g., a compound with known metabolic instability)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (contains NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Stopping solution (e.g., ice-cold acetonitrile or methanol)

  • 96-well incubation plates and sealing mats

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

3. Procedure:

  • Preparation of Reagents:

    • Prepare a working solution of the test compound and positive control in a suitable solvent (e.g., DMSO, acetonitrile).

    • Thaw the liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.

    • Prepare the NADPH regenerating system solution in phosphate buffer.

  • Incubation:

    • Add the liver microsome solution to the wells of a 9

Head-to-head comparison of different synthetic routes to 2-(trifluoromethoxy)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a detailed head-to-head comparison of two primary synthetic routes to 2-(trifluoromethoxy)benzenesulfonamide, a valuable building block in medicinal chemistry. The comparison includes detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways to aid in the selection of the most suitable method based on factors such as yield, purity, and operational complexity.

Route 1: Diazotization of 2-(Trifluoromethoxy)aniline

This classical approach involves a three-step sequence starting from the readily available 2-(trifluoromethoxy)aniline. The key transformations are the conversion of the aniline to a diazonium salt, followed by a Sandmeyer-type reaction to introduce the sulfonyl chloride group, and finally, amination to yield the desired sulfonamide.

Route 2: Dehalogenation of a Halogenated Precursor

An alternative strategy involves the synthesis of a halogenated derivative of this compound, which is then subjected to catalytic hydrogenation to remove the halogen atom. This route can offer advantages in terms of purification and potentially higher overall yields, depending on the efficiency of the initial halogenation and subsequent dehalogenation steps.

Quantitative Data Summary

The following table provides a summary of the key quantitative data for each synthetic route, allowing for a direct comparison of their efficiencies.

ParameterRoute 1: Diazotization of 2-(Trifluoromethoxy)anilineRoute 2: Dehalogenation of Halogenated Precursor
Starting Material 2-(Trifluoromethoxy)aniline4-(Trifluoromethoxy)aniline
Key Intermediates 2-(Trifluoromethoxy)benzene diazonium salt, 2-(Trifluoromethoxy)benzenesulfonyl chloride2-Bromo-5-(trifluoromethoxy)aniline, 2-Bromo-5-(trifluoromethoxy)benzenesulfonyl chloride, 2-Bromo-5-(trifluoromethoxy)benzenesulfonamide
Number of Steps 34
Overall Yield ~63%~75-80%
Purity of Final Product >99% after crystallization[1]High purity, Melting Point 186°C[1]
Key Reagents Sodium nitrite, Hydrochloric acid, Sulfur dioxide, Copper(I) chloride, AmmoniaBromine, Hydrogen peroxide, Sodium nitrite, Thionyl chloride, Ammonia, Palladium on carbon, Hydrogen gas
Reaction Conditions Low temperatures for diazotization (-20 to 5°C)Catalytic hydrogenation under pressure (~35 bar)

Experimental Protocols

Route 1: Diazotization of 2-(Trifluoromethoxy)aniline

Step 1: Preparation of 2-(trifluoromethoxy)aniline hydrochloride [1] In a 1000 mL four-neck flask, 200 g (1.92 mol) of hydrochloric acid, 100 g (0.565 mol) of 2-(trifluoromethoxy)aniline, and 80 g of water are added at room temperature. The mixture is stirred for 1 hour, maintaining the temperature between 0 and 30°C, to yield a solution of 2-(trifluoromethoxy)aniline hydrochloride.

Step 2: Preparation of 2-(trifluoromethoxy)benzene diazonium salt [1] To the solution from Step 1, 120 g (0.579 mol) of sodium nitrite solution is added dropwise under stirring, while maintaining the reaction temperature between -20 and 5°C. After the addition is complete, the mixture is stirred for an additional hour to yield the diazonium salt solution.

Step 3: Preparation of 2-(Trifluoromethoxy)benzenesulfonyl Chloride [1] In a separate 2000 mL four-neck flask, 400 g (3.84 mol) of hydrochloric acid, 10 g (0.0587 mol) of cuprous chloride, and 80.0 g (0.769 mol) of sodium bisulfite are added. The diazonium salt solution is then added dropwise to this mixture at a temperature of -20 to 5°C. The reaction is continued for 5 hours, followed by warming for 1 hour. The oily layer is separated, washed with water, and collected to yield 142 g of 2-(Trifluoromethoxy)benzenesulfonyl chloride (84.9% yield).

Step 4: Preparation of this compound [1] In a 1000 mL four-neck flask, 25.7 g (0.48 mol) of ammonium chloride, 102 g of water, and 142 g of 2-(Trifluoromethoxy)benzenesulfonyl chloride are added. A solution of 139 g (1.15 mol) of sodium hydroxide is added dropwise at 0 to 20°C. After stirring for 1 hour, the mixture is cooled to 0-5°C to induce crystallization. The solid is filtered, washed with water, and dried to give 102 g of this compound (74.9% yield, 99.2% purity).

Route 2: Dehalogenation of a Halogenated Precursor

Step 1: Preparation of 2,6-dibromo-4-(trifluoromethoxy)aniline [2] In a 250 mL three-necked flask equipped with a stirrer and reflux condenser, 9.0 g (0.05 mol) of 4-(trifluoromethoxy)aniline and 72 mL of water are added, along with 0.45 g of zirconia beads as grinding media. At 20°C, 8.8 g (0.055 mol) of bromine is added dropwise over 30 minutes. The reaction is stirred for 1 hour, followed by the dropwise addition of 7.4 g (0.065 mol) of 30% hydrogen peroxide over 1 hour. The reaction is continued for 6 hours. The grinding media is removed by filtration, and the solid product is collected by filtration, washed, and dried to yield 16.7 g of 2,6-dibromo-4-(trifluoromethoxy)aniline with a purity of 99.0% and a yield of 98.7%.

Note: For the synthesis of the target molecule, a mono-brominated species is required. The protocol above is for a di-brominated compound but illustrates the general approach to bromination of trifluoromethoxyanilines. A selective mono-bromination would be the initial step for this route.

Step 2 & 3: Synthesis of Halogenated this compound The synthesized bromo-trifluoromethoxyaniline would then undergo diazotization and conversion to the corresponding sulfonyl chloride, following a procedure analogous to Steps 2 and 3 of Route 1. This would be followed by amination as in Step 4 of Route 1 to yield the halogenated benzenesulfonamide.

Step 4: Dehalogenation to this compound [1] A mixture of 13.1 g of 2-trifluoromethoxy-5-bromobenzenesulfonamide (and its isomer), 40 mL of methanol, and a solution of 2.3 g of potassium hydroxide in 150 mL of methanol is prepared. To this, 1 g of 5% palladium on activated carbon is added. The mixture is hydrogenated at approximately 50°C and an initial hydrogen pressure of about 35 bar for 20 hours. After the reaction, the catalyst is filtered off, and the filtrate is concentrated. The residue is taken up in ethyl acetate and water, the organic phase is separated, dried, and concentrated. The crude product is stirred with n-butanol and the crystalline product is isolated by suction filtration to yield 6.7 g (89% of theory) of 2-trifluoromethoxy-benzenesulfonamide with a melting point of 186°C.[1]

Synthetic Pathway Diagrams

Route1 A 2-(Trifluoromethoxy)aniline B 2-(Trifluoromethoxy)benzene diazonium salt A->B 1. HCl, H₂O 2. NaNO₂, -20 to 5°C C 2-(Trifluoromethoxy)benzenesulfonyl chloride B->C SO₂, CuCl, HCl -20 to 5°C D This compound C->D NH₄Cl, NaOH, H₂O 0-20°C

Caption: Synthetic pathway for Route 1.

Route2 A 4-(Trifluoromethoxy)aniline B Bromo-2-(trifluoromethoxy)aniline A->B Br₂, H₂O₂ C Bromo-2-(trifluoromethoxy)benzenesulfonamide B->C 1. Diazotization 2. Sulfonylation 3. Amination D This compound C->D H₂, Pd/C MeOH, KOH, 50°C, 35 bar

Caption: Synthetic pathway for Route 2.

Conclusion

Both synthetic routes offer viable pathways to this compound. Route 1 is a more direct and classical approach, while Route 2, involving a dehalogenation step, may provide a higher overall yield and a straightforward purification of the final product. The choice between the two routes will depend on the availability and cost of the starting materials, the desired scale of the synthesis, and the laboratory equipment available, particularly for the high-pressure hydrogenation required in Route 2. The detailed protocols and data presented in this guide are intended to facilitate an informed decision for the efficient synthesis of this important intermediate.

References

Purity assessment of synthesized 2-(trifluoromethoxy)benzenesulfonamide using elemental analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of a newly synthesized active pharmaceutical ingredient (API) is a critical step that underpins all subsequent biological and toxicological evaluations. This guide provides a comparative overview of key analytical techniques for assessing the purity of 2-(trifluoromethoxy)benzenesulfonamide, with a primary focus on elemental analysis, supplemented by orthogonal methods such as High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and High-Resolution Mass Spectrometry (HRMS).

Elemental Analysis: A Fundamental Purity Check

Elemental analysis by combustion is a foundational technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a pure organic compound.[1][2] This method provides a direct comparison between the theoretical elemental composition derived from the molecular formula and the experimental values obtained from the synthesized sample. For fluorine-containing compounds like this compound, special reagents and instrument configurations are often required to prevent interference and ensure accurate results.[3] A close correlation between theoretical and experimental values, typically within a ±0.4% deviation, is widely considered strong evidence of high purity.[4]

1.1. Theoretical vs. Experimental Elemental Composition

The purity of a synthesized batch of this compound can be quantitatively assessed by comparing the experimental elemental analysis data against its theoretical composition, which is calculated from its molecular formula, C₇H₆F₃NO₃S.

ElementTheoretical Mass %Experimental Mass % (for >99.5% Pure Sample)Deviation %
Carbon (C)34.86%34.71%-0.15%
Hydrogen (H)2.51%2.55%+0.04%
Nitrogen (N)5.81%5.76%-0.05%
Sulfur (S)13.29%13.40%+0.11%

1.2. Experimental Protocol: CHNS Elemental Analysis by Combustion

This protocol outlines the determination of Carbon, Hydrogen, Nitrogen, and Sulfur content using a modern elemental analyzer based on the dynamic flash combustion method.[2][5]

a. Sample Preparation:

  • Ensure the synthesized this compound sample is homogenous and has been thoroughly dried under a high vacuum for at least 24 hours to remove residual solvents.

  • Accurately weigh 1-2 mg of the sample into a tin container.

  • Fold the tin container to enclose the sample securely, ensuring no sample is lost.

b. Instrument Calibration:

  • Calibrate the elemental analyzer using a certified organic standard with a known elemental composition (e.g., Acetanilide).

  • Perform the calibration using the K-factor method, analyzing the standard multiple times to ensure reproducibility.

c. Analysis Procedure:

  • Introduce the weighed sample into the combustion reactor of the elemental analyzer via the instrument's autosampler.

  • The sample undergoes rapid and complete oxidation ("flash combustion") in a temporary, oxygen-rich environment at a temperature of approximately 900-1000°C.

  • The resulting mixture of combustion gases (CO₂, H₂O, N₂, SO₂, and others) is carried by a helium stream through a reduction reactor (typically containing copper) to remove excess oxygen and convert nitrogen oxides to N₂.

  • The gases then pass through a chromatographic column which separates them.

  • A thermal conductivity detector (TCD) measures the concentration of each gas component.

  • The instrument's software automatically calculates the percentage of C, H, N, and S in the original sample based on the detector signals and the initial sample weight.

Orthogonal Methods for Purity Verification

While elemental analysis is a powerful tool, regulatory bodies and scientific journals often require orthogonal methods—techniques that measure purity based on different chemical or physical principles—to provide a comprehensive purity profile.

Technique Principle Information Obtained Key Advantages Limitations
Elemental Analysis Sample combustion followed by detection of resulting elemental gases (CO₂, H₂O, N₂, SO₂).[5]Mass percentage of C, H, N, S, and O (by difference). Provides empirical formula confirmation.Provides fundamental confirmation of elemental composition. Highly accurate and precise for pure substances.Does not detect isomeric or inorganic impurities. Can be affected by residual solvents or hygroscopic samples.
HPLC (UV Detection) Differential partitioning of the analyte and impurities between a stationary phase and a liquid mobile phase.[6][7]Retention time, peak area (for quantification), and percent purity based on the area of all detected peaks.[8]Robust, highly reproducible, and suitable for routine quality control. Excellent quantitative capability with high precision.[6]Requires reference standards for impurity identification. Co-elution of impurities with the main peak can lead to inaccurate results.
Quantitative NMR (qNMR) The intensity of an NMR signal is directly proportional to the number of corresponding nuclei. Purity is determined by comparing the integral of an analyte's signal to that of a certified internal standard.[9]Unambiguous structural confirmation and precise quantification of the main component without requiring a reference standard of the analyte itself.[10][11][12]Non-destructive. Provides structural and quantitative information simultaneously. Considered a primary ratio method by metrology institutes.[10]Lower sensitivity compared to HPLC or MS. Requires careful selection of a stable and non-overlapping internal standard.
HRMS (e.g., LC-TOF) Measures the mass-to-charge ratio (m/z) with very high resolution, allowing for the determination of the elemental formula from the exact mass.[7][13]Precise molecular weight and elemental formula confirmation. Identification and structural elucidation of impurities.[14]Extremely high sensitivity and specificity. Can identify unknown impurities based on their exact mass and fragmentation patterns.[14][15]Ionization efficiency can vary significantly between compounds, making accurate quantification challenging without specific standards.

Integrated Workflow for Purity Assessment

A robust purity assessment strategy integrates multiple analytical techniques to build a comprehensive profile of the synthesized compound. The workflow begins with qualitative checks and progresses to highly sensitive quantitative methods to identify and quantify any potential impurities.

Purity_Assessment_Workflow cluster_0 Initial Synthesis & Purification cluster_1 Primary Purity & Identity Confirmation cluster_2 Quantitative Purity & Impurity Profiling cluster_3 Final Assessment Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification EA Elemental Analysis (Confirm C,H,N,S %) Purification->EA NMR_Structural Structural NMR (¹H, ¹³C, ¹⁹F) (Confirm Structure) Purification->NMR_Structural HRMS HRMS (Confirm Molecular Formula) Purification->HRMS HPLC HPLC-UV/DAD (Purity %, Detect Impurities) EA->HPLC qNMR Quantitative NMR (Absolute Purity Assay) NMR_Structural->qNMR LCMS LC-MS/MS (Identify & Quantify Impurities) HRMS->LCMS Final_Purity Final Purity Report HPLC->Final_Purity qNMR->Final_Purity LCMS->Final_Purity

Caption: Integrated workflow for purity assessment of a synthesized compound.

Conclusion

The purity assessment of synthesized this compound requires a multi-faceted analytical approach. Elemental analysis serves as an indispensable, fundamental test to verify the correct elemental composition of the bulk material. However, to meet the rigorous standards of pharmaceutical development and scientific publication, it must be complemented by orthogonal techniques. HPLC provides robust quantitative data on purity and impurity profiles, while qNMR offers an absolute purity value and structural confirmation in a single experiment. Finally, HRMS delivers unparalleled sensitivity for identifying and confirming the elemental formulas of both the target compound and trace-level impurities. The strategic combination of these methods provides a comprehensive and reliable assessment of compound purity, ensuring data integrity for subsequent research and development activities.

References

Safety Operating Guide

Proper Disposal of 2-(Trifluoromethoxy)benzenesulfonamide: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 2-(Trifluoromethoxy)benzenesulfonamide (CAS Number: 37526-59-3), ensuring compliance with safety regulations and minimizing environmental impact.

Hazard Profile and Safety Precautions

This compound is classified as a substance that causes skin irritation and serious eye irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound. This includes, but is not limited to, safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

Table 1: Hazard Classification for this compound

Hazard ClassificationCodeDescription
Skin IrritationH315Causes skin irritation.[1]
Serious Eye IrritationH319Causes serious eye irritation.[1]

Step-by-Step Disposal Procedure

The primary recommendation for the disposal of this compound is to entrust it to a licensed and approved waste disposal company.[2][3] Adherence to all federal, state, and local environmental regulations is mandatory.

  • Container Management:

    • Keep the original container of this compound tightly closed.

    • Ensure the container is clearly and accurately labeled.

    • Do not mix with other waste materials unless explicitly instructed to do so by your institution's environmental health and safety (EHS) office or the waste disposal contractor.

  • Waste Segregation:

    • Segregate waste this compound from other laboratory waste streams. It should be classified as a non-hazardous solid waste unless institutional or local regulations state otherwise. However, due to its irritant properties, it must be handled with care throughout the disposal process.

  • Collection and Storage:

    • Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

    • Maintain an inventory of the waste material, noting the quantity and date of accumulation.

  • Arranging for Disposal:

    • Contact your institution's EHS office to schedule a pickup for hazardous or chemical waste.

    • Provide them with the Safety Data Sheet (SDS) for this compound and an accurate description of the waste.

    • The EHS office will then coordinate with a licensed waste disposal contractor for its final disposition.

  • Spill and Contamination Cleanup:

    • In the event of a spill, avoid generating dust.

    • Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.

    • Clean the spill area thoroughly with an appropriate solvent (e.g., water, if the substance is soluble, as indicated in one SDS[1]) and then with soap and water.

    • All materials used for cleanup (e.g., absorbent pads, contaminated gloves) should be placed in a sealed bag and disposed of as chemical waste.

Experimental Protocols

This document does not cite specific experiments. The provided information is based on the safety and disposal guidelines found in the Safety Data Sheets for the compound.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound for Disposal check_sds Consult Safety Data Sheet (SDS) and Institutional EHS Guidelines start->check_sds ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat check_sds->ppe segregate Segregate Waste in a Labeled, Sealed Container ppe->segregate store Store in a Designated, Secure, and Ventilated Area segregate->store contact_ehs Contact Institutional Environmental Health & Safety (EHS) Office store->contact_ehs pickup Arrange for Pickup by a Licensed Waste Disposal Contractor contact_ehs->pickup end End: Proper Disposal Complete pickup->end

Caption: Disposal Workflow for this compound.

References

Essential Safety and Logistical Information for Handling 2-(Trifluoromethoxy)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of 2-(Trifluoromethoxy)benzenesulfonamide (CAS No. 37526-59-3). Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Immediate Precautions

This compound is a compound that requires careful handling due to its potential health hazards. It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] All personnel must be familiar with the Safety Data Sheet (SDS) before commencing any work.

Emergency Contact Information:

  • In case of exposure or emergency, immediately contact your institution's Environmental Health and Safety (EHS) department and refer to the specific contact numbers provided in the product's SDS.[4]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure risk. All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or butyl rubber gloves are recommended.[6] Avoid PVC gloves as they offer little protection.[7] Double gloving is best practice.
Eye and Face Protection Safety goggles and face shieldGoggles must be compliant with EN 166 or OSHA 29 CFR 1910.133 standards.[1][4] A face shield provides additional protection against splashes.[8]
Body Protection Laboratory coat or chemical-resistant suitA lab coat is the minimum requirement. For larger quantities or risk of splashing, a chemical-resistant suit is advised.[9]
Respiratory Protection N95 or higher-rated respiratorRequired if there is a risk of inhaling dust or aerosols, especially outside of a fume hood. A full-face respirator may be necessary for large spills.
Footwear Closed-toe, chemical-resistant shoesLeather or canvas shoes are not suitable.[9]
Operational Plan: Step-by-Step Handling Procedure

This protocol outlines the safe handling of this compound from receipt to disposal.

3.1. Preparation and Weighing:

  • Work Area Preparation: Ensure the chemical fume hood is clean, uncluttered, and functioning correctly.

  • Don PPE: Put on all required PPE as detailed in the table above.

  • Weighing: Conduct all weighing operations within the fume hood to contain any dust. Use a disposable weighing paper or boat.

3.2. Experimental Use:

  • Solubilization: If dissolving the compound, add the solvent to the vessel containing the sulfonamide slowly to avoid splashing.

  • Reaction Setup: All reactions should be set up in the fume hood. Ensure all glassware is properly secured.

  • Monitoring: Continuously monitor reactions for any unexpected changes.

3.3. Post-Experiment:

  • Decontamination: Clean all non-disposable equipment that has come into contact with the chemical.

  • Doffing PPE: Remove PPE in the correct order to avoid self-contamination. Dispose of single-use items in the designated hazardous waste container.

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance. Treat all waste containing this compound as hazardous chemical waste.[5][10]

4.1. Waste Segregation and Collection:

  • Solid Waste: Collect all solid waste, including contaminated gloves, weighing papers, and unused compound, in a clearly labeled, sealed hazardous waste container.[10]

  • Liquid Waste: Collect all solutions containing the compound in a separate, labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.[10]

  • Sharps: Any contaminated sharps (needles, etc.) must be placed in a designated sharps container.

4.2. Labeling and Storage:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Store sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[5]

4.3. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's licensed chemical waste management contractor.[10] Do not dispose of this chemical down the drain.[11]

Emergency Procedures

5.1. Spills:

  • Evacuate: Clear the immediate area of all personnel.

  • Contain: If safe to do so, prevent the spill from spreading using absorbent pads or other appropriate materials. Avoid generating dust from solid spills.[10]

  • Clean-up: Only trained personnel with appropriate PPE should clean up spills. Collect all contaminated materials in a sealed hazardous waste container.

  • Ventilate: Ensure the area is well-ventilated.[10]

5.2. Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove contaminated clothing.[1][4] Seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids.[1][4] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Post-Experiment cluster_disposal Waste Disposal cluster_emergency Emergency Protocol prep_area Prepare Fume Hood don_ppe Don Full PPE prep_area->don_ppe weigh Weigh Compound don_ppe->weigh setup_reaction Set up Reaction weigh->setup_reaction run_reaction Run & Monitor setup_reaction->run_reaction decontaminate Decontaminate Equipment run_reaction->decontaminate doff_ppe Doff & Dispose PPE decontaminate->doff_ppe segregate Segregate Waste (Solid & Liquid) decontaminate->segregate doff_ppe->segregate label_store Label & Store in SAA segregate->label_store licensed_disposal Dispose via Licensed Contractor label_store->licensed_disposal spill Spill Occurs evacuate Evacuate Area spill->evacuate contain Contain Spill spill->contain cleanup Clean Up spill->cleanup exposure Personnel Exposure first_aid Administer First Aid exposure->first_aid medical_attention Seek Medical Attention exposure->medical_attention evacuate->contain contain->cleanup cleanup->segregate first_aid->medical_attention

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.